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  • Product: 4-Acetylphenyl cyanate
  • CAS: 1129-36-8

Core Science & Biosynthesis

Foundational

4-Acetylphenyl Isocyanate: A Technical Guide to Reactivity, Derivatization, and Drug Development Applications

Executive Overview 4-Acetylphenyl isocyanate (CAS: 49647-20-3) is a highly versatile, bifunctional electrophile utilized extensively in medicinal chemistry, materials science, and advanced organic synthesis[1]. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

4-Acetylphenyl isocyanate (CAS: 49647-20-3) is a highly versatile, bifunctional electrophile utilized extensively in medicinal chemistry, materials science, and advanced organic synthesis[1]. Featuring both a reactive isocyanate moiety and a para-substituted acetyl group, this molecule offers orthogonal reactivity profiles. The isocyanate group serves as a prime target for nucleophilic addition to form ureas and carbamates, while the acetyl group provides a secondary site for subsequent condensation or functionalization. This dual reactivity makes it a critical building block in the synthesis of complex molecular architectures, including antibacterial oxazolidinones and2[2].

Physicochemical Profiling

Understanding the physical and chemical properties of 4-acetylphenyl isocyanate is paramount for designing safe and effective experimental workflows. The compound is a low-melting solid that is acutely sensitive to moisture and heat.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name 1-(4-isocyanatophenyl)ethanone
CAS Number 49647-20-3
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
Melting Point 35 – 37 °C
Boiling Point 139 °C at 14 mmHg
Density (Estimated) ~1.248 g/cm³
SMILES String CC(=O)c1ccc(cc1)N=C=O
Storage Conditions 2–8 °C, Under Inert Gas (Argon/N₂)

Data compiled from 1[1] and 3[3].

Mechanistic Insights: Orthogonal Reactivity and Stability

The reactivity of 4-acetylphenyl isocyanate is fundamentally driven by the cumulative double bonds of the isocyanate group (–N=C=O). The central carbon atom acts as a hard electrophilic center. This electrophilicity is significantly amplified by the electron-withdrawing nature of the para-acetyl group via both resonance and inductive effects, making it more reactive than an unsubstituted phenyl isocyanate[3].

When exposed to a nucleophile (such as a primary or secondary amine), the reaction proceeds via a rapid nucleophilic attack at the isocyanate carbon, forming a transient zwitterionic intermediate. Subsequent proton transfer yields a highly stable asymmetric urea derivative.

ReactionPathway A 4-Acetylphenyl Isocyanate (Electrophile) C Nucleophilic Attack at Isocyanate Carbon A->C B Primary/Secondary Amine (Nucleophile) B->C D Unstable Intermediate (Zwitterionic) C->D Rapid E Proton Transfer D->E F Asymmetric Urea Derivative (Stable Product) E->F Thermodynamic Sink

Figure 1: Nucleophilic addition mechanism of 4-acetylphenyl isocyanate forming a urea derivative.

Experimental Workflow: Synthesis of Asymmetric Ureas

To harness the reactivity of 4-acetylphenyl isocyanate for drug development (e.g., synthesizing N-(4-acetylphenyl)piperidine-1-carboxamide), precise environmental control is required. The following protocol is designed as a self-validating system , ensuring high yield and purity by linking experimental actions directly to real-time spectroscopic feedback[4].

Step-by-Step Methodology

Step 1: System Purging and Preparation

  • Action: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with high-purity Argon gas for 15 minutes.

  • Causality: Isocyanates are acutely moisture-sensitive. Even trace amounts of atmospheric water will react with the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates into 4-aminoacetophenone, which subsequently reacts with unreacted isocyanate to form a symmetric urea byproduct (1,3-bis(4-acetylphenyl)urea), drastically reducing the yield of the target asymmetric urea.

Step 2: Reagent Dissolution

  • Action: Dissolve 1.0 equivalent (e.g., 1.61 g, 10 mmol) of 4-acetylphenyl isocyanate in 20 mL of anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: DCM is chosen for its aprotic nature and excellent solubilizing properties for both the starting material and the resulting urea. Cooling to 0 °C is critical to manage the thermodynamics of the subsequent step.

Step 3: Nucleophilic Addition

  • Action: Add 1.05 equivalents (10.5 mmol) of the nucleophile (e.g., piperidine) dropwise via syringe over 10 minutes.

  • Causality: The nucleophilic attack on the isocyanate carbon is highly exothermic. Dropwise addition at 0 °C prevents localized thermal spikes that could provide the activation energy required for competing side reactions, such as the formation of biurets or isocyanate dimerization[1].

Step 4: Real-Time Self-Validation (IR Monitoring)

  • Action: After 30 minutes of stirring at room temperature, extract a 10 µL aliquot and analyze it via Fourier-transform infrared (FTIR) spectroscopy.

  • Validation Mechanism: The protocol validates its own progress by tracking the intense, characteristic asymmetric stretching vibration of the –N=C=O group at 2250–2270 cm⁻¹ . The reaction is definitively complete when this peak completely disappears from the spectrum, ensuring no unreacted electrophile remains[2]. If the peak persists, stirring is continued.

Step 5: Isolation and Purification

  • Action: Once validated by IR, quench the reaction with 10 mL of saturated aqueous ammonium chloride solution. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from an ethyl acetate/hexane mixture to yield the pure urea derivative.

Workflow Step1 1. System Purging (Argon/N2 Gas) Step2 2. Reagent Dissolution (Anhydrous DCM) Step1->Step2 Step3 3. Nucleophile Addition (Dropwise at 0°C) Step2->Step3 Step4 4. Reaction Monitoring (IR: 2270 cm⁻¹) Step3->Step4 Step4->Step3 NCO Peak Persists Step5 5. Solvent Evaporation & Recrystallization Step4->Step5 NCO Peak Disappears

Figure 2: Self-validating workflow for isocyanate derivatization with IR monitoring.

Safety and Handling Standards

Handling 4-acetylphenyl isocyanate requires stringent safety protocols. According to5 and, the compound is classified as a respiratory sensitizer and an acute irritant (H302, H315, H319, H334),[5].

  • PPE Requirements: N95 dust mask or half-face respirator, chemical-resistant gloves (nitrile, double-layered), and tightly sealed safety goggles.

  • Environmental Controls: All manipulations must be performed inside a certified Class II chemical fume hood to prevent inhalation of aerosolized particulates or vapors.

References

  • Sigma-Aldrich. "4-Acetylphenyl isocyanate 97%".
  • ChemicalBook. "4-ACETYLPHENYL ISOCYANATE | 49647-20-3".
  • TCI Chemicals. "4-Acetylphenyl Isocyanate | 49647-20-3".
  • PubChemLite. "4-acetylphenyl isocyanate (C9H7NO2)".
  • Santa Cruz Biotechnology. "4-Acetylphenyl isocyanate | CAS 49647-20-3".

Sources

Exploratory

4-Acetylphenyl Isocyanate: Physicochemical Profiling and Strategic Applications in Drug Discovery

As drug development increasingly relies on modular, high-yield synthetic pathways, the selection of bifunctional building blocks becomes critical. 4-Acetylphenyl isocyanate (CAS: 49647-20-3) serves as a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on modular, high-yield synthetic pathways, the selection of bifunctional building blocks becomes critical. 4-Acetylphenyl isocyanate (CAS: 49647-20-3) serves as a highly versatile electrophilic scaffold. Featuring both a reactive isocyanate group and a para-substituted acetyl moiety, it allows for orthogonal functionalization in the design of complex pharmacophores.

In this technical guide, I will detail the physicochemical properties, mechanistic reactivity, and field-proven protocols for utilizing 4-acetylphenyl isocyanate in drug discovery workflows, ensuring that your experimental designs are both robust and self-validating.

Structural Identity and Physicochemical Profiling

Before integrating any reagent into a synthetic pipeline, a rigorous understanding of its physical parameters is required. The molecular formula of 4-acetylphenyl isocyanate is C₉H₇NO₂ , with a molecular weight of 161.16 g/mol . The para-acetyl group acts as an electron-withdrawing moiety, which increases the electrophilicity of the isocyanate carbon, making it highly reactive toward nucleophiles.

I have summarized the critical quantitative data in the table below to guide your storage and handling parameters [1, 2].

PropertyValueExperimental Implication
Molecular Formula C₉H₇NO₂Defines stoichiometry for downstream synthesis.
Molecular Weight 161.16 g/mol Utilized for precise molar equivalent calculations.
CAS Number 49647-20-3Primary identifier for reagent procurement.
Melting Point 35–37 °CExists as a low-melting solid/lump at room temperature; requires gentle warming for liquid transfer.
Boiling Point 139 °C at 14 mmHgHigh boiling point necessitates vacuum distillation for purification.
Stability Moisture & Heat SensitiveRequires stringent anhydrous storage (Argon/N₂) at 0–10 °C.

Mechanistic Reactivity and Causality

A common pitfall in isocyanate chemistry is the failure to respect the molecule's extreme moisture sensitivity. As an application scientist, I cannot overstate the importance of understanding the causality behind this degradation.

When 4-acetylphenyl isocyanate is exposed to ambient humidity, water acts as a nucleophile, attacking the highly electrophilic carbon of the isocyanate group (-N=C=O). This forms an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing CO₂ gas and yielding 4-aminoacetophenone. This newly formed amine will immediately react with another equivalent of unreacted 4-acetylphenyl isocyanate, generating an insoluble, symmetric diaryl urea byproduct .

The result? A drastic reduction in your effective reagent concentration, skewed stoichiometry, and a challenging purification process. This causality strictly dictates the use of Schlenk line techniques, oven-dried glassware, and anhydrous solvents for all protocols involving this compound.

Strategic Applications in Drug Development

The dual functionality of 4-acetylphenyl isocyanate has made it a cornerstone in the synthesis of several critical drug classes:

  • Carbonic Anhydrase (CA) Inhibitors: By reacting 4-acetylphenyl isocyanate with 4-aminobenzenesulfonamide, researchers synthesize ureido-sulfonamides (e.g., MST-109 analogs). These compounds are potent inhibitors of tumor-associated CAIX and CAXII, showing significant promise in halting metastatic tumor growth [3].

  • Oxazolidinone Antibacterials: Cycloaddition of the isocyanate with resin-bound or free epoxides yields 5-substituted oxazolidinones. This scaffold is the backbone of drugs targeting multidrug-resistant Gram-positive bacteria, including MRSA and C. difficile [4].

  • Salicylanilide Derivatives: Reaction with 4-aminosalicylic acid derivatives produces compounds with notable in vitro efficacy against U87 human glioblastoma cells [5].

Experimental Methodology: Anhydrous Ureido-Sulfonamide Synthesis

To ensure scientific integrity, every protocol must be a self-validating system. Below is a field-proven, step-by-step methodology for synthesizing a ureido-sulfonamide derivative using 4-acetylphenyl isocyanate.

Protocol: Synthesis of 4-{[(4′-Acetylphenyl)carbamoyl]amino}benzenesulfonamide

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a 50 mL two-neck round-bottom flask under a continuous flow of ultra-high purity Argon.

  • Causality: Eliminates surface-bound water on the glassware, preventing the formation of the symmetric diaryl urea byproduct.

Step 2: Reagent Solubilization

  • Action: Dissolve 4-aminobenzenesulfonamide (1.0 eq, ~2.90 mmol) in 15 mL of anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF). Stir at room temperature until fully dissolved.

Step 3: Controlled Nucleophilic Addition

  • Action: In a separate dry vial, gently warm 4-acetylphenyl isocyanate (1.0 eq, 161.16 g/mol , ~467 mg) to 40 °C to liquefy it, then dilute in 5 mL of anhydrous MeCN. Add this solution dropwise to the stirring amine solution over 15 minutes.

  • Causality: Dropwise addition prevents localized heating (exothermic reaction) and minimizes side reactions, ensuring a high-fidelity nucleophilic attack by the amine onto the isocyanate carbon.

Step 4: Self-Validating Reaction Monitoring (FTIR)

  • Action: Stir the reaction at room temperature for 12–24 hours. Monitor the reaction progress using Fourier Transform Infrared (FTIR) spectroscopy.

  • Validation: Do not rely solely on TLC. Instead, pull a 10 µL aliquot and check for the strong, distinct asymmetric stretch of the isocyanate group at ~2270 cm⁻¹ . The complete disappearance of this peak is your absolute, self-validating proof that the 4-acetylphenyl isocyanate has been fully consumed.

Step 5: Workup and Isolation

  • Action: Once the 2270 cm⁻¹ peak is absent, concentrate the solvent in vacuo. Triturate the resulting crude solid with cold diethyl ether to remove any trace unreacted starting materials. Filter and dry under high vacuum to yield the pure white ureido-sulfonamide solid.

Pathway Visualization

The following diagram illustrates the logical workflow of utilizing 4-acetylphenyl isocyanate in targeted drug scaffold synthesis, highlighting the transition from raw building blocks to therapeutic efficacy.

G A 4-Acetylphenyl Isocyanate C Anhydrous Addition A->C B Amine / Epoxide Nucleophile B->C D Urea / Oxazolidinone Pharmacophore C->D High Yield E Target Inhibition (CAIX / MRSA) D->E Efficacy

Reaction workflow of 4-acetylphenyl isocyanate in targeted drug scaffold synthesis.

References

  • Supuran, C. et al.Novel sulfonamide compounds for inhibition of metastatic tumor growth.
  • National Institutes of Health (NIH) . Current Updates on Oxazolidinone and Its Significance. PubMed Central (PMC).[Link]

  • National Institutes of Health (NIH) . New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds. PubMed Central (PMC).[Link]

Foundational

An In-depth Technical Guide to the Synthesis and Purification of 4-Acetylphenyl Isocyanate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-acetylphenyl isocyanate, a valuable reagent in organic synthesis and materials science. The methodologies described h...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-acetylphenyl isocyanate, a valuable reagent in organic synthesis and materials science. The methodologies described herein are curated for researchers, chemists, and drug development professionals, emphasizing safety, efficiency, and mechanistic understanding.

Introduction: The Utility of 4-Acetylphenyl Isocyanate

4-Acetylphenyl isocyanate (CAS 49647-20-3) is a bifunctional organic compound featuring a reactive isocyanate group (-N=C=O) and a ketone moiety.[1] This unique structure allows for versatile applications, including its use as a surface modification agent for materials like graphene oxide and as a key building block in the synthesis of complex molecules, such as carbamate and urea derivatives.[2][3] Its properties make it a reagent of interest in medicinal chemistry and polymer science.

PropertyValueSource
Molecular Formula C₉H₇NO₂[4]
Molecular Weight 161.16 g/mol [3]
Melting Point 35-37 °C[2][3]
Boiling Point 139 °C at 14 mmHg[2][3]
Appearance White to light yellow solid[5]

Synthetic Strategies: A Phosgene-Free Approach

Historically, the industrial production of isocyanates has relied on the use of phosgene, a highly toxic and corrosive gas.[6][7] In alignment with the principles of green chemistry, modern laboratory syntheses prioritize phosgene-free routes.[8] The Curtius rearrangement offers a robust and widely adopted alternative, proceeding from a carboxylic acid via an acyl azide intermediate.[9][10] This method is renowned for its tolerance of various functional groups and retention of stereochemistry.[11]

The overall synthetic workflow from a common starting material, 4-acetylbenzoic acid, to the purified product is depicted below.

G cluster_synthesis PART A: Synthesis cluster_purification PART B: Purification cluster_characterization PART C: Characterization A 4-Acetylbenzoic Acid B 4-Acetylbenzoyl Chloride A->B SOCl₂ or (COCl)₂ C 4-Acetylbenzoyl Azide B->C NaN₃ or TMSA D Crude 4-Acetylphenyl Isocyanate C->D Heat (Toluene) -N₂ gas E Vacuum Distillation D->E Primary Method F Crystallization D->F Alternative Method G Pure 4-Acetylphenyl Isocyanate E->G F->G H FTIR G->H I NMR G->I J Mass Spec G->J

Caption: Overall workflow for the synthesis, purification, and characterization of 4-acetylphenyl isocyanate.

Mechanism: The Curtius Rearrangement

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate, accompanied by the loss of nitrogen gas.[12] The reaction is believed to proceed through a concerted mechanism where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen simultaneously with the expulsion of dinitrogen.[9] This avoids the formation of a discrete, high-energy nitrene intermediate. The key steps are:

  • Activation of Carboxylic Acid: The starting 4-acetylbenzoic acid is first converted to a more reactive derivative, typically an acyl chloride.

  • Formation of Acyl Azide: The acyl chloride reacts with an azide source, such as sodium azide, via nucleophilic acyl substitution to form the acyl azide.

  • Rearrangement: Upon heating, the acyl azide undergoes rearrangement, losing N₂ gas—an excellent leaving group due to its thermodynamic stability—to form the isocyanate product.[13]

Detailed Experimental Protocol: Synthesis

Safety First: This procedure involves hazardous materials including thionyl chloride (corrosive), sodium azide (highly toxic and potentially explosive), and the isocyanate product (toxic, respiratory sensitizer).[14] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • 4-Acetylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Anhydrous toluene

  • Anhydrous acetone

  • Dry Celite or anhydrous magnesium sulfate

Procedure:

Step 1: Synthesis of 4-Acetylbenzoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube), add 4-acetylbenzoic acid.

  • Slowly add an excess of thionyl chloride (approx. 2-3 equivalents) at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-acetylbenzoyl chloride is a solid and can be used directly in the next step.

Step 2: Synthesis of 4-Acetylphenyl Isocyanate via Curtius Rearrangement

  • Dissolve the crude 4-acetylbenzoyl chloride in a minimal amount of anhydrous acetone.

  • In a separate flask, prepare a solution of sodium azide (approx. 1.5 equivalents) in a small amount of water and cool it in an ice bath.

  • Slowly add the acetone solution of the acyl chloride to the cooled sodium azide solution with vigorous stirring. Maintain the temperature below 5 °C. A white precipitate of 4-acetylbenzoyl azide will form.

  • Stir the mixture in the ice bath for an additional 30-60 minutes.

  • Collect the acyl azide precipitate by vacuum filtration, wash it with cold water, and dry it carefully under vacuum at room temperature. Caution: Acyl azides are potentially explosive and should not be heated excessively in their solid state.

  • Suspend the dried 4-acetylbenzoyl azide in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Heat the suspension gently to reflux (approx. 110 °C). Vigorous evolution of nitrogen gas will be observed. Continue heating until gas evolution ceases (typically 1-2 hours).

  • The resulting solution contains the crude 4-acetylphenyl isocyanate.

Purification Methodologies

The crude product from the synthesis will contain unreacted starting materials and potential side products, such as symmetrically substituted ureas formed from the reaction of the isocyanate with trace amounts of water. Purification is essential to obtain a high-purity product.

Primary Method: Vacuum Distillation

Distillation under reduced pressure is the preferred method for purifying isocyanates as it minimizes thermal decomposition and oligomerization that can occur at higher temperatures.[15][16]

Procedure:

  • Filter the crude toluene solution through a pad of dry Celite or anhydrous magnesium sulfate to remove any insoluble impurities.

  • Remove the toluene solvent using a rotary evaporator.

  • Set up a short-path distillation apparatus for vacuum distillation.

  • Heat the crude residue gently under vacuum. Collect the fraction boiling at approximately 139 °C at 14 mmHg.[2]

  • The purified 4-acetylphenyl isocyanate will solidify in the receiving flask upon cooling.

Alternative Method: Crystallization

Given its low melting point (35-37 °C), 4-acetylphenyl isocyanate can also be purified by crystallization.[17] This method is effective for removing more soluble or non-volatile impurities.

Procedure:

  • After removing the bulk of the toluene solvent under reduced pressure, dissolve the crude residue in a minimal amount of a suitable hot, anhydrous, non-polar solvent (e.g., hexane).

  • Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration in a dry atmosphere (e.g., under a stream of nitrogen).

  • Wash the crystals with a small amount of cold, anhydrous solvent and dry under vacuum.

Product Characterization

Confirming the structure and purity of the synthesized 4-acetylphenyl isocyanate is a critical final step. Spectroscopic methods are indispensable for this purpose.

G Characterization Spectroscopic Data FTIR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Values Characteristic Signals ~2270 (strong, sharp, -N=C=O stretch) ~1680 (C=O stretch, ketone) ~8.0 (d, 2H, Ar-H) ~7.5 (d, 2H, Ar-H) ~2.6 (s, 3H, -CH₃) ~197 (C=O, ketone) ~138-128 (Ar-C) ~125 (N=C=O) ~27 (-CH₃)

Caption: Key spectroscopic data for the characterization of 4-acetylphenyl isocyanate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the most direct method for confirming the presence of the isocyanate group. The N=C=O asymmetric stretching vibration gives rise to a very strong and sharp absorption band in a relatively uncongested region of the spectrum.[18][19] This peak's disappearance is also a reliable indicator of the isocyanate's reaction progress.

  • Expected Absorption: A prominent peak should be observed around 2250-2280 cm⁻¹ .[18]

  • The ketone carbonyl (C=O) stretch will appear around 1680 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the overall structure and assess the purity of the compound.

  • ¹H NMR: The spectrum will show two doublets in the aromatic region corresponding to the para-substituted phenyl ring and a singlet in the aliphatic region for the acetyl methyl protons.

  • ¹³C NMR: The spectrum will show distinct signals for the ketone carbonyl, the isocyanate carbon, the aromatic carbons, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product, which should correspond to 161.16 g/mol .

Storage and Handling

Isocyanates are sensitive to moisture and can readily react with water from the atmosphere to form unstable carbamic acids, which then decompose to amines and carbon dioxide. The amine can further react with another isocyanate molecule to form a urea, leading to product degradation and oligomerization.

  • Storage: 4-Acetylphenyl isocyanate should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[20]

  • Handling: Always handle in a well-ventilated area, preferably a fume hood.[21] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[22]

References

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • ACS Fall 2025 Meeting. (2025, September 25). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. [Link]

  • University of Toronto, Department of Chemistry. Using Triphosgene in the Lab. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • PMC. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Chemistry Steps. (2025, June 16). Hofmann Rearrangement. [Link]

  • Chemistry Steps. (2025, June 17). Curtius Rearrangement. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

  • Google Patents.
  • Google Patents.
  • University of Toronto. Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. [Link]

  • Google Patents.
  • Sdfine. Triphosgene Safety Data Sheet. [Link]

  • CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. [Link]

  • Buss-SMS-Canzler. Isocyanate - Thin Film and Short Path Evaporation Systems for the Distillation of Isocyanates. [Link]

  • Google Patents.
  • ResearchGate. Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. [Link]

  • Google Patents. US3729386A - Organic isocyanate recovery process by distillation with a tar-thinning agent and a stripping agent.
  • Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]

  • Spectroscopy Online. (2023, June 23). Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]

  • Justia Patents. Method for the purification of isocyanates. [Link]

  • RSC Publishing. (2023, February 28). Challenges and recent advances in bio-based isocyanate production. [Link]

  • ACS Publications. A Study of the Near-Infrared Spectra of Some Aliphatic and Aromatic Isocyanates. [Link]

  • Patsnap Eureka. (2025, July 10). How Isocyanates Refine Polyurethane Production Techniques?. [Link]

  • PMC. Cylindrical IR-ATR Sensors for Process Analytics. [Link]

  • Google Patents.
  • The Government Laboratory, Taiwan. RAPID METHOD FOR ISOCYANATE PREPOLYMER EXAMINATION. [Link]

  • ResearchGate. (2022, June 10). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. [Link]

  • Spray Foam Equipment & Manufacturing. (2023, June 28). How to Prevent Crystallization in Spray Foam Equipment. [Link]

  • PubChemLite. 4-acetylphenyl isocyanate (C9H7NO2). [Link]

  • Google Patents. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use.
  • PMC. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. [Link]

  • Georganics. 4-Acetylphenyl isocyanate. [Link]

Sources

Exploratory

Spectroscopic Profile of 4-Acetylphenyl Isocyanate: A Comprehensive Technical Guide

Abstract This technical guide provides a detailed analysis of the spectroscopic data for 4-acetylphenyl isocyanate (CAS No. 49647-20-3), a key intermediate in organic synthesis and drug development. We will delve into th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 4-acetylphenyl isocyanate (CAS No. 49647-20-3), a key intermediate in organic synthesis and drug development. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into the structural elucidation of this important molecule.

Introduction: The Significance of 4-Acetylphenyl Isocyanate

4-Acetylphenyl isocyanate is a bifunctional molecule featuring a reactive isocyanate group and a ketone functionality.[1][2][3] This unique combination makes it a valuable building block in the synthesis of a wide array of compounds, including ureas, carbamates, and other heterocyclic systems with potential pharmaceutical applications. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this reagent, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide will serve as an authoritative reference for the spectroscopic properties of 4-acetylphenyl isocyanate.

The molecular structure of 4-acetylphenyl isocyanate is presented below:

Figure 1: Molecular Structure of 4-Acetylphenyl Isocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-acetylphenyl isocyanate, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned to its constituent atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-acetylphenyl isocyanate is expected to show three distinct signals: a singlet for the methyl protons and two doublets for the aromatic protons.

Table 1: Predicted ¹H NMR Data for 4-Acetylphenyl Isocyanate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAr-H ortho to acetyl
~7.20Doublet2HAr-H ortho to isocyanate
~2.55Singlet3H-C(O)CH₃

Interpretation and Rationale:

  • The two aromatic protons ortho to the electron-withdrawing acetyl group are deshielded and thus appear at a lower field (~7.95 ppm).

  • The two aromatic protons ortho to the isocyanate group are comparatively less deshielded and appear at a higher field (~7.20 ppm).

  • The protons of the acetyl methyl group are in a distinct chemical environment and appear as a sharp singlet at approximately 2.55 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Acetylphenyl Isocyanate

Chemical Shift (δ, ppm)Assignment
~197.0C=O (ketone)
~137.0Ar-C (ipso to acetyl)
~132.0Ar-C (ipso to isocyanate)
~130.0Ar-CH (ortho to acetyl)
~125.0N=C=O (isocyanate)
~119.0Ar-CH (ortho to isocyanate)
~26.5-C(O)CH₃

Interpretation and Rationale:

  • The carbonyl carbon of the ketone is the most deshielded, appearing at the lowest field (~197.0 ppm).

  • The carbon of the isocyanate group is also significantly deshielded and is expected around 125.0 ppm.

  • The aromatic carbons show a range of chemical shifts depending on their substitution. The ipso-carbons attached to the acetyl and isocyanate groups are deshielded, while the protonated aromatic carbons appear at higher fields.

  • The methyl carbon of the acetyl group is the most shielded, appearing at the highest field (~26.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-acetylphenyl isocyanate is dominated by strong absorptions corresponding to the isocyanate and carbonyl groups.

Table 3: Characteristic IR Absorption Bands for 4-Acetylphenyl Isocyanate

Wavenumber (cm⁻¹)IntensityAssignment
~2270 - 2250Strong, SharpAsymmetric N=C=O stretch
~1685StrongC=O stretch (ketone)
~1600, ~1500MediumC=C stretch (aromatic)
~1360MediumC-H bend (methyl)
~840StrongC-H out-of-plane bend (para-disubstituted)

Interpretation and Rationale:

  • The most characteristic peak in the IR spectrum is the strong and sharp absorption band for the asymmetric stretching of the isocyanate group, which appears in a relatively uncongested region of the spectrum (~2270-2250 cm⁻¹).

  • The strong absorption at ~1685 cm⁻¹ is indicative of the carbonyl stretching vibration of the aromatic ketone.

  • The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1500 cm⁻¹.

  • The out-of-plane C-H bending vibration at ~840 cm⁻¹ is characteristic of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 4-acetylphenyl isocyanate is expected to show a prominent molecular ion peak (M⁺) at m/z 161. The fragmentation pattern will be dictated by the presence of the acetyl and isocyanate groups.

fragmentation M [M]⁺˙ m/z = 161 F1 [M - CH₃]⁺ m/z = 146 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 133 M->F2 - CO F3 [M - NCO]⁺ m/z = 119 M->F3 - •NCO F4 [C₆H₄CO]⁺˙ m/z = 104 F1->F4 - NCO F5 [C₆H₅]⁺ m/z = 77 F2->F5 - NCO

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Acetylphenyl Isocyanate

m/zProposed Fragment
161[CH₃COC₆H₄NCO]⁺˙ (Molecular Ion)
146[COC₆H₄NCO]⁺
133[CH₃C₆H₄NCO]⁺˙
119[CH₃COC₆H₄]⁺
91[C₆H₄N]⁺
43[CH₃CO]⁺

Interpretation and Rationale:

  • m/z 161 (Molecular Ion): The presence of the molecular ion peak confirms the molecular weight of the compound.

  • m/z 146: Loss of a methyl radical (•CH₃) from the acetyl group results in a stable acylium ion.

  • m/z 133: Loss of carbon monoxide (CO) from the molecular ion is another common fragmentation pathway for aromatic ketones.

  • m/z 119: Cleavage of the C-N bond can lead to the loss of the isocyanate radical (•NCO).

  • m/z 43: The peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺), a very common fragment for acetyl-containing compounds.

Experimental Protocols

The following are general procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 4-acetylphenyl isocyanate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid 4-acetylphenyl isocyanate directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via a direct infusion or through a gas or liquid chromatograph.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-200).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Figure 3: General Experimental Workflow for Spectroscopic Analysis

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and authoritative fingerprint for 4-acetylphenyl isocyanate. A thorough understanding and application of this data are crucial for any researcher or scientist working with this versatile chemical intermediate. The combination of NMR, IR, and MS analyses allows for unambiguous structural confirmation and purity assessment, which are foundational to the success of any synthetic endeavor.

References

  • PubChem. 1-(4-isocyanatophenyl)ethanone. [Link]

  • Georganics. 4-Acetylphenyl isocyanate Product Page. [Link]

  • iChemical. 1-(4-isocyanatophenyl)ethanone Product Page. [Link]

  • NIST Chemistry WebBook. 4-Ethylphenyl isocyanate. [Link]

  • Pharmaffiliates. 4-Acetylphenyl Isocyanate Product Page. [Link]

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of 4-Acetylphenyl Isocyanate: A Comprehensive Technical Guide

Executive Summary 4-Acetylphenyl isocyanate (CAS: 49647-20-3) is a highly reactive, bifunctional building block utilized extensively in advanced organic synthesis. Its applications range from the conformational restricti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Acetylphenyl isocyanate (CAS: 49647-20-3) is a highly reactive, bifunctional building block utilized extensively in advanced organic synthesis. Its applications range from the conformational restriction of RNA therapeutics [5] to the surface functionalization of graphene oxide nanoplatelets [4]. The molecule features a highly electrophilic isocyanate group conjugated with an electron-withdrawing para-acetyl moiety. While this electronic configuration enhances its reactivity, it also introduces significant challenges regarding thermal and hydrolytic stability. This whitepaper provides a rigorous, causality-driven analysis of its decomposition pathways and establishes self-validating protocols for handling and thermal analysis.

Physicochemical Profiling

Understanding the baseline thermal properties of 4-Acetylphenyl isocyanate is critical for designing safe and effective synthetic workflows. The compound is a low-melting solid that requires precise thermal management to prevent premature degradation [1].

Table 1: Physicochemical and Thermal Properties

PropertyValueCausality / Synthetic Significance
CAS Number 49647-20-3Unique identifier for the para-acetyl derivative [1].
Molecular Weight 161.16 g/mol Essential for precise stoichiometric control in macromolecular functionalization.
Melting Point 35–37 °CSolid at room temperature; necessitates gentle, controlled warming (e.g., 40 °C water bath) for liquid transfer without inducing thermal stress [1].
Boiling Point 139 °C at 14 mmHgHigh boiling point at atmospheric pressure; purification via distillation strictly requires high vacuum to avoid exceeding the thermal decomposition threshold [1].
Decomposition Products CO, CO₂, NOₓHigh-temperature homolytic/heterolytic cleavage releases toxic gases, dictating the need for rigorous exhaust engineering and Evolved Gas Analysis (EGA) [2], [3].

Decomposition Mechanisms: Thermal vs. Hydrolytic

The degradation of aromatic isocyanates is not a singular event but a bifurcation of two distinct pathways depending on environmental controls: purely thermal stress and moisture-induced hydrolysis.

Pathway A: Thermal Trimerization and Cleavage

When subjected to elevated temperatures (>140 °C) in an inert environment, the isocyanate functional group undergoes self-condensation to form a thermodynamically stable isocyanurate trimer. If temperatures exceed 300 °C, the molecule undergoes catastrophic bond cleavage, releasing carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOₓ) [2]. In synthetic applications, however, when the isocyanate is successfully reacted to form a carbamate linkage (e.g., onto graphene oxide), the resulting functionalized matrix exhibits robust thermal stability up to 300 °C [4].

Pathway B: Hydrolytic Degradation

4-Acetylphenyl isocyanate is acutely sensitive to moisture. Nucleophilic attack by ambient water molecules forms a highly unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield 4-aminoacetophenone and CO₂. The newly formed amine immediately reacts with an unreacted isocyanate monomer, precipitating a highly insoluble diaryl urea derivative. This pathway is the primary cause of reagent degradation during improper storage.

Mechanism API 4-Acetylphenyl Isocyanate (Intact Monomer) Thermal Thermal Stress (>140°C) API->Thermal Heating Moisture Moisture Exposure (H2O) API->Moisture Humidity Trimer Isocyanurate Trimer (Stable Intermediate) Thermal->Trimer Trimerization Decomp CO, CO2, NOx (Final Degradation) Thermal->Decomp Extreme Heat (>300°C) Carbamic Carbamic Acid (Unstable) Moisture->Carbamic Nucleophilic Attack Trimer->Decomp Bond Cleavage Amine 4-Aminoacetophenone + CO2 Carbamic->Amine Decarboxylation Urea Diaryl Urea (Insoluble Byproduct) Amine->Urea Reacts with Intact Monomer

Figure 1: Divergent thermal and hydrolytic degradation pathways of 4-Acetylphenyl isocyanate.

Experimental Methodologies: Self-Validating Thermal Analysis

To accurately determine the thermal decomposition kinetics of 4-Acetylphenyl isocyanate, researchers must isolate thermal effects from hydrolytic interference. The following Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) protocol is designed as a self-validating system , ensuring data integrity through internal quality gates.

Step-by-Step TGA/DSC Protocol
  • Pre-Analysis Validation (The Quality Gate): Before TGA loading, analyze a micro-sample via ATR-FTIR.

    • Causality: You must confirm the absence of a broad N-H stretch at ~3300 cm⁻¹. If present, the sample has already partially degraded into urea via ambient moisture. Running a TGA on a urea-contaminated sample will artificially inflate the apparent thermal stability, rendering the data useless.

  • Inert Sample Preparation: Transfer the validated sample into a hermetically sealable alumina crucible inside an Argon-filled glovebox.

    • Causality: Alumina is chosen over standard aluminum because the decomposition temperatures may exceed the melting point of standard aluminum pans (~660 °C), and the inert atmosphere prevents moisture ingress during transit to the instrument.

  • System Equilibration & Baseline Blank: Run an empty crucible under a 50 mL/min N₂ purge to establish a baseline, then load the sample.

    • Causality: The N₂ purge sweeps away evolved gases, preventing secondary oxidative reactions and isolating purely thermal breakdown. The blank run subtracts instrumental drift.

  • Controlled Thermal Ramp: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.

    • Causality: A 10 °C/min ramp provides the optimal thermodynamic balance. Slower rates risk prolonged thermal exposure leading to premature trimerization, while faster rates cause thermal lag, blurring the resolution between the endothermic melting peak (~36 °C) and subsequent exothermic decomposition events.

  • Evolved Gas Analysis (EGA): Route the TGA exhaust to an inline Mass Spectrometer or FTIR.

    • Causality: Real-time monitoring of m/z 44 (CO₂) and m/z 30 (NO) definitively maps the mass loss events to the specific chemical bond cleavages described in Pathway A.

Workflow Step1 1. Pre-Analysis Validation FTIR: Confirm no N-H stretch (3300 cm⁻¹) Step2 2. Sample Prep (Glovebox) Load into Hermetic Alumina Crucible Step1->Step2 Step3 3. System Equilibration N2 Purge (50 mL/min) + Baseline Blank Step2->Step3 Step4 4. Thermal Ramp 10°C/min (25°C to 400°C) Step3->Step4 Step5 5. Evolved Gas Analysis Monitor CO2/NOx via coupled MS/FTIR Step4->Step5

Figure 2: Self-validating TGA/DSC analytical workflow for moisture-sensitive isocyanates.

Handling, Storage, and Safety Protocols

Due to its high reactivity and the toxicity of its decomposition products, strict Environmental Health and Safety (EHS) controls must be maintained [2], [3].

Table 2: Hazard Classifications & Safety Controls

Hazard ClassGHS IndicatorRequired Engineering Control / PPE
Acute Toxicity Category 4 (H302, H332)Handle exclusively in a certified fume hood; use N95/P100 particulate respirators during powder transfer [1].
Irritation Category 2 (H315, H319)Double-gloving with nitrile; chemical splash goggles [2].
Target Organ Toxicity Category 3 (H335)Closed-system handling to prevent respiratory tract irritation [2].
Storage Instability Moisture/Heat SensitiveStore at 2–8 °C under a blanket of dry Argon. Allow the container to reach room temperature in a desiccator before opening to prevent condensation [2].

References

  • Stankovich, S., et al. "Stable dispersions of polymer-coated graphitic nanoplatelets." US Patent 7914844B2.
  • Means, J.A., et al. "RNA Drug discovery: Conformational restriction enhances specific modulation of the T-Box riboswitch function." National Institutes of Health (PMC). Available at:[Link]

Exploratory

A Technical Guide to the Commercial Landscape and Purity of 4-Acetylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive technical overview of 4-Acetylphenyl isocyanate, a critical reagent in pharmaceutical and materials science re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 4-Acetylphenyl isocyanate, a critical reagent in pharmaceutical and materials science research. It details the commercial supplier landscape, typical purity specifications, and the significant impact of impurities on research and development outcomes. Furthermore, this document offers in-depth, actionable protocols for the analytical determination of purity and outlines best practices for safe handling and storage. The objective is to equip researchers and drug development professionals with the necessary knowledge to source, validate, and utilize this compound effectively and safely.

Introduction to 4-Acetylphenyl Isocyanate

4-Acetylphenyl isocyanate (CAS No. 49647-20-3) is an aromatic isocyanate featuring a reactive isocyanate group (-NCO) and a ketone functional group.[1] This dual functionality makes it a valuable and versatile building block in organic synthesis. Its molecular formula is C9H7NO2, with a molecular weight of 161.16 g/mol .[1][2]

  • Chemical Structure:

    • SMILES: CC(=O)c1ccc(cc1)N=C=O[1]

    • InChI: 1S/C9H7NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-5H,1H3[1]

  • Key Physicochemical Properties:

    • Appearance: White to light yellow solid, powder, or lump.[2]

    • Melting Point: 35-37 °C (lit.).[1]

    • Boiling Point: 139 °C at 14 mmHg (lit.).[1]

The high reactivity of the isocyanate group allows it to readily form stable carbamate linkages with alcohols and ureas with amines. This reactivity is fundamental to its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.[3] The growing use of isocyanates in drug delivery systems and for modifying peptides and proteins underscores the importance of sourcing high-purity reagents for reproducible and reliable outcomes.[3]

Commercial Suppliers and Purity Grades

4-Acetylphenyl isocyanate is available from a range of chemical suppliers, from large global distributors to specialized niche manufacturers. The choice of supplier often depends on the scale of the research (milligram to multi-kilogram), the required purity grade, and the level of documentation needed (e.g., Certificate of Analysis, MSDS).[4]

Table 1: Prominent Commercial Suppliers of 4-Acetylphenyl Isocyanate

SupplierTypical Purity Grades OfferedAnalysis Method CitedNotes
Sigma-Aldrich (Merck) 97%Not specified on the product pageOffers various lot-specific Certificates of Analysis (COA).[1]
Tokyo Chemical Industry (TCI) >98.0%Gas Chromatography (GC)Provides access to SDS, Specifications, and COA.[2]
Georganics High PurityNot specifiedOffers various batch sizes from milligrams to kilograms.[4]
Pharmaffiliates Not specifiedNot specifiedMarketed as a reference standard; stores at 2-8°C.[5]
ChemicalBook 98%Not specifiedActs as a directory for various suppliers, primarily in Asia.[6]

When selecting a supplier, it is crucial for researchers to scrutinize the provided Certificate of Analysis. This document should detail the specific lot's purity, the analytical method used for determination (e.g., GC, HPLC, NMR), and the levels of any identified impurities. For drug development applications, sourcing from suppliers who can provide extensive documentation and ensure batch-to-batch consistency is paramount.

The Critical Role of Purity and Common Impurities

The purity of 4-Acetylphenyl isocyanate is not merely a quantitative measure but a critical factor that can dictate the success or failure of a synthetic procedure and the safety of the final product. The isocyanate functional group is highly susceptible to reaction with nucleophiles, particularly water.

Common Impurities Include:

  • Symmetrical Urea: Formed by the reaction of the isocyanate with trace amounts of water (moisture). This is often the most common impurity.

  • Unreacted Starting Material: The primary precursor for isocyanate synthesis is the corresponding amine (4-aminoacetophenone). The synthesis often involves phosgenation or related methods, and incomplete reaction can leave residual amine.[7][8]

  • Solvent Residues: Synthesis and purification processes may leave residual solvents such as toluene or o-dichlorobenzene, which were historically used in isocyanate production.[7][9]

  • Polymers: Isocyanates can self-polymerize, especially in the presence of catalysts or upon prolonged storage, leading to higher molecular weight impurities.

Impact of Impurities:

  • In Drug Synthesis: Impurities can lead to the formation of unintended side products, complicating purification and reducing the overall yield. Residual starting amine or urea byproducts can compete in subsequent reactions, leading to a complex product mixture. In a regulated environment, these byproducts may need to be identified and characterized, adding significant time and cost to the development process.

  • In Materials Science: When used in polymerization, impurities can act as chain terminators or alter the stoichiometry of the reaction, negatively impacting the polymer's molecular weight, polydispersity, and final physical properties (e.g., tensile strength, thermal stability).

Quality Control: Analytical Methods for Purity Verification

Independent verification of purity is a cornerstone of good scientific practice. Researchers should not rely solely on the supplier's COA. A multi-pronged analytical approach is recommended to confirm identity, quantify purity, and identify potential impurities.

Workflow for Incoming Reagent Qualification

Below is a logical workflow for the quality control assessment of a newly received batch of 4-Acetylphenyl isocyanate.

QC_Workflow cluster_receipt 1. Sample Receipt & Documentation cluster_testing 2. Analytical Testing cluster_decision 3. Disposition Receive Receive Reagent Log Log Lot Number Review Supplier COA Receive->Log FTIR FTIR Identity Check Log->FTIR HNMR ¹H NMR for Structure & Impurity Profile FTIR->HNMR HPLC HPLC-UV for Purity Assay (%) HNMR->HPLC Decision Compare Data to Specifications HPLC->Decision Pass Release for Use Decision->Pass Pass Fail Quarantine & Reject Decision->Fail Fail

Caption: Quality control workflow for 4-Acetylphenyl isocyanate.

Experimental Protocols

A. Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

This is a rapid and effective method to confirm the presence of the key functional groups.

  • Objective: To verify the identity of the material by detecting the characteristic isocyanate (-NCO) and ketone (C=O) stretches.

  • Methodology:

    • Prepare the sample as a thin film on a KBr plate (if liquid/low melting) or as a KBr pellet (if solid).

    • Acquire the spectrum from approximately 4000 to 400 cm⁻¹.

    • Key Peak Identification:

      • A strong, sharp absorption band around 2250-2275 cm⁻¹ is characteristic of the N=C=O asymmetric stretching vibration. Its presence is the primary indicator of the isocyanate group.

      • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the acetyl group.

      • Aromatic C-H and C=C stretches in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

  • Interpretation: The presence of a strong, sharp peak at ~2270 cm⁻¹ is a definitive confirmation of the isocyanate functionality. Absence or significant weakness of this peak suggests degradation or incorrect material.

B. ¹H NMR Spectroscopy for Structural Verification and Impurity Profiling

Proton NMR provides detailed structural information and can often detect and quantify impurities.

  • Objective: To confirm the chemical structure and identify structurally related impurities.

  • Methodology:

    • Dissolve ~5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable inert deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • ~2.6 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).

      • ~7.2-7.4 ppm (doublet, 2H): Aromatic protons ortho to the isocyanate group.

      • ~7.9-8.1 ppm (doublet, 2H): Aromatic protons ortho to the acetyl group.

  • Interpretation: The integration of the peaks should correspond to a 3:2:2 ratio. Deviations from this ratio or the presence of unexpected peaks may indicate impurities. For example, residual 4-aminoacetophenone would show a broad singlet for the -NH₂ protons. Symmetrical urea byproducts will have more complex aromatic patterns and an N-H proton signal.

C. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assay

HPLC with UV detection is the gold standard for determining the purity (assay) of aromatic compounds like this one.

  • Objective: To accurately quantify the percentage purity of 4-Acetylphenyl isocyanate.

  • Methodology:

    • Mobile Phase: A gradient of Acetonitrile (ACN) and Water is typical. For example, start with 60% ACN / 40% Water, grading to 95% ACN over 15 minutes.

    • Stationary Phase: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 254 nm, where the phenyl ring exhibits strong absorbance.[10]

    • Sample Preparation: Prepare a stock solution of the compound in ACN at approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

    • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

  • Interpretation: A high-purity sample will show a single major peak. The area percentage of this peak is reported as the purity. Smaller peaks represent impurities. Retention time can be used to track specific impurities from batch to batch.

Safe Handling and Storage

Isocyanates are potent sensitizers and require careful handling to avoid exposure.[11][12]

  • Handling:

    • Always handle 4-Acetylphenyl isocyanate in a well-ventilated chemical fume hood.[11][12]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[11]

    • Avoid inhalation of dust or vapors. Respiratory protection may be necessary for large quantities or if aerosolization is possible.[11][12]

  • Storage:

    • Moisture Sensitivity: This is the most critical factor. The compound is moisture sensitive and must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[2][11]

    • Temperature: Store in a cool, dry place. Refrigeration (0-10°C) is often recommended by suppliers to minimize degradation and polymerization.[2][13]

    • Container: Keep the container tightly sealed.[2][11] If a full container is not used, it is good practice to flush the headspace with an inert gas before resealing.

Conclusion

4-Acetylphenyl isocyanate is an indispensable reagent for professionals in drug development and materials science. Its utility is, however, intrinsically linked to its purity. A thorough understanding of the commercial supplier landscape, coupled with a robust in-house analytical program to verify identity and purity, is essential for achieving reliable, reproducible, and safe scientific outcomes. By implementing the quality control workflows and safe handling procedures outlined in this guide, researchers can mitigate the risks associated with impurities and reagent instability, thereby ensuring the integrity of their experimental work.

References

  • BASF Corporation. (2023, January 13). Safety Data Sheet - LUPRANATE®5650 ISOCYANATE. Retrieved March 23, 2026, from [Link]

  • Navimro. (n.d.). 4-Acetylphenyl isocyanate, Sigma-Aldrich, K57312642. Retrieved March 23, 2026, from [Link]

  • TCI-SEJINCI. (n.d.). 4-Acetylphenyl Isocyanate. Retrieved March 23, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 4-Acetylphenyl Isocyanate. Retrieved March 23, 2026, from [Link]

  • Kumho Mitsui Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved March 23, 2026, from [Link]

  • Georganics. (n.d.). 4-Acetylphenyl isocyanate - High purity. Retrieved March 23, 2026, from [Link]

  • Eureka by PatSnap. (2025, July 10). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved March 23, 2026, from [Link]

  • Fent, K. W., et al. (2011). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Retrieved March 23, 2026, from [Link]

  • Boros–Varga, Z., et al. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Materials Science and Engineering, 43(1), 11-16.
  • NIOSH. (n.d.). NIOSH Manual of Analytical Methods. Centers for Disease Control and Prevention. Retrieved March 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved March 23, 2026, from [Link]

  • Slocombe, R. J. (1959). Process for the preparation of isocyanates. U.S. Patent No. 2,875,226. Washington, DC: U.S.
  • Li, Y., et al. (2023).
  • U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved March 23, 2026, from [Link]

Sources

Foundational

A Technical Guide to 4-Acetylphenyl Isocyanate in Advanced Materials Science

Abstract 4-Acetylphenyl isocyanate (API) is a hetero-bifunctional monomer of significant interest in materials science. Its unique molecular architecture, featuring a highly reactive isocyanate group and a versatile acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Acetylphenyl isocyanate (API) is a hetero-bifunctional monomer of significant interest in materials science. Its unique molecular architecture, featuring a highly reactive isocyanate group and a versatile acetyl (ketone) moiety, offers a powerful two-stage platform for the design and synthesis of advanced functional materials. The isocyanate group provides a robust anchor for covalent attachment to polymer backbones or surfaces, while the acetyl group serves as a latent reactive handle for subsequent, often bio-orthogonal, modifications. This guide provides an in-depth exploration of API's core reactivity, its applications in polymer and surface engineering, and detailed protocols for its practical implementation. We will delve into the causality behind its use, offering field-proven insights for researchers and developers in materials science and drug development.

The Strategic Advantage of 4-Acetylphenyl Isocyanate (API)

At the heart of modern materials science is the quest for molecules that offer both structural integrity and tailored functionality. 4-Acetylphenyl isocyanate (API) emerges as a premier building block in this endeavor, distinguished by its dual-reactive nature.

Molecular Structure and Key Properties

API is an aromatic compound with the chemical formula CH₃COC₆H₄NCO.[1] Its structure is characterized by a phenyl ring substituted with a reactive isocyanate (-N=C=O) group at one end and a ketone (acetyl, -C(=O)CH₃) group at the other. This arrangement is the source of its utility.

PropertyValueSource
Molecular Weight 161.16 g/mol [2]
Appearance White to light yellow solid/lump[2][3]
Melting Point 35-37 °C[4]
Boiling Point 139 °C at 14 mmHg[4]
Key Functional Groups Isocyanate, Ketone
The Duality of Reactivity: A Two-Stage Functionalization Platform

The power of API lies in the orthogonal reactivity of its two functional groups.

  • The Isocyanate Group (-N=C=O): This group is highly electrophilic and reacts readily with nucleophiles such as alcohols (-OH) and amines (-NH₂) to form stable urethane and urea linkages, respectively.[5] This reaction is the cornerstone of polyurethane and polyurea chemistry and provides a highly efficient method for covalently integrating API into polymer chains or onto surfaces bearing these functional groups.[6][7]

  • The Acetyl Group (-C(=O)CH₃): The ketone functionality is significantly less reactive than the isocyanate under standard polymerization conditions. This allows it to be preserved as a "latent" reactive site. After the initial material has been formed via the isocyanate reaction, the acetyl group becomes a target for a second wave of specific chemical modifications, such as hydrazone formation or reductive amination, enabling the attachment of biomolecules, drugs, or other functional moieties.[8]

This two-stage approach is a paradigm shift from traditional single-step functionalization, allowing for the creation of complex, multi-functional materials with a high degree of precision.

Core Mechanistic Pathways

Understanding the distinct reaction mechanisms of API's functional groups is critical for designing successful material synthesis and modification strategies.

Pathway A: Isocyanate-Driven Material Formation

The reaction of the isocyanate group with hydroxyl or amine groups is a nucleophilic addition.[6] This process is highly efficient and is the primary method for incorporating API. For instance, the reaction with a hydroxylated surface (like silica or cellulose) or a polyol results in a durable urethane bond.[9][10] This is the foundational step for creating API-functionalized polymers and surfaces.

Pathway B: Acetyl-Driven Secondary Functionalization

Once the API is anchored, the exposed acetyl groups form a reactive surface or polymer scaffold. The most common and powerful secondary reaction is the formation of a hydrazone linkage by reacting the ketone with a hydrazine or hydrazide derivative. This "click-like" reaction is highly specific, proceeds under mild conditions, and is widely used in bioconjugation and the development of pH-sensitive drug delivery systems.[8]

G cluster_0 PART 1: Primary Material Synthesis cluster_1 PART 2: Secondary Functionalization API 4-Acetylphenyl Isocyanate (API) NCO_group Isocyanate Group (-N=C=O) API->NCO_group Acetyl_group Acetyl Group (-C(=O)CH3) API->Acetyl_group Material API-Modified Material (Polymer or Surface) NCO_group->Material FinalMaterial Final Functional Material Acetyl_group->FinalMaterial Material->Acetyl_group Payload Functional Payload (e.g., Drug, Biomolecule) with Hydrazide Group Payload->FinalMaterial G start Start: Clean SiO2 Wafer piranha Piranha Clean (Surface Activation) start->piranha activated Hydroxylated Surface (-OH groups) piranha->activated reaction React with API in Anhydrous Toluene activated->reaction functionalized API-Coated Surface (Acetyl-terminated) reaction->functionalized wash Solvent Wash (Remove Physisorbed API) functionalized->wash end End: Functional Surface wash->end

Caption: Workflow for surface functionalization using API.

Advanced Applications in Drug Delivery and Bioconjugation

The true potential of API-modified materials is realized in the second functionalization step, particularly in biomedical applications.

  • pH-Sensitive Drug Delivery: A drug containing a hydrazide linker can be attached to an API-modified nanoparticle or polymer via a hydrazone bond. This bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under the mildly acidic conditions found within endosomes or tumor microenvironments. This provides a mechanism for targeted drug release. [8]* Biomolecule Immobilization: Proteins, peptides, or antibodies can be modified with hydrazide groups and then specifically immobilized on an API-functionalized surface. This is a key technique for creating biosensors, diagnostic arrays, and biocompatible implants. The specificity of the ketone-hydrazide reaction prevents the random, and often denaturing, attachment of biomolecules. [11]

Safety and Handling

Isocyanates are potent respiratory sensitizers and require strict handling protocols. [3]* Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat. [1]* Avoid inhalation of dust or vapors. [3]* Store API in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent degradation by moisture.

Conclusion and Future Outlook

4-Acetylphenyl isocyanate is more than just a monomer; it is a strategic tool for hierarchical material design. Its dual-functionality provides an elegant and powerful route to complex architectures that are difficult to achieve through conventional methods. The ability to first build a stable scaffold and then precisely decorate it with functional molecules opens up vast possibilities. Future research will likely focus on expanding the library of secondary "click" reactions available for the acetyl group and integrating API-modified materials into dynamic systems, such as self-healing polymers and stimuli-responsive surfaces. As the demand for smarter, more functional materials grows, the strategic application of versatile building blocks like API will be paramount.

References

  • 4-Acetylphenyl isocyanate - High purity | EN - Georganics. (n.d.). Georganics. [Link]

  • Wang, X., & Wan, X. (n.d.). Surface Modification of Nano-Silicon Nitride with Silane Coupling Agent†. Asian Journal of Chemistry. [Link]

  • Alila, S., et al. (2019). A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates. Molecules. [Link]

  • Zhang, Y., et al. (2024). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers. [Link]

  • Surface Modification of Graphite with Phenyl Isocyanate for Effective Adsorption of Nickel and Cadmium from Industrial Wastewater. (2026, March 23). ResearchGate. [Link]

  • Yamanashi, Y., et al. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society. [Link]

  • Varghese, R. J., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. [Link]

  • Isocyanate-group-contained modifier, and preparation and application thereof. (n.d.).
  • Induced Bioconjugation via On-Demand Isocyanate Formation. (2025, August 9). ResearchGate. [Link]

  • Isocyanate Reactions - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • Fitzgerald, S. (2023). Bioconjugations in flow for drug conjugates and theranostic imaging agents. RCSI University of Medicine and Health Sciences. [Link]

  • Isocyanate: Versatile Building Blocks Powering Polymer Chemistry. (2025, August 5). PatSnap. [Link]

  • Saputra, O. A., et al. (2016). Synthesis and characterization of free-isocyanate polyurethane as renewable coating materials. IOP Conference Series: Materials Science and Engineering. [Link]

  • Alila, S., et al. (2019). A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates. ResearchGate. [Link]

  • Sabbioni, G., & Turesky, R. J. (2001). Reactions of 4-methylphenyl isocyanate with amino acids. PubMed. [Link]

  • Isocyanate Formulations for Improved Weather Resistance. (2025, July 10). PatSnap. [Link]

  • Introduction to Polyurethane Chemistry. (2021, May 19). ACS Publications. [Link]

  • Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The Aquila Digital Community. [Link]

  • Sahoo, S., et al. (2021). Synthesis and characterization of polyurethane and its nanocomposite adhesive derived from biobased isocyanate and polyol. SciSpace. [Link]

  • THE EVALUATION OF 4-4' DIPHENYLMETHANE DIISOCYANATE CURE IN A SATURATED STEAM ENVIRONMENT. (n.d.). WSU Research Exchange. [Link]

  • Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate Chemistry. [Link]

  • Synthesis and curing studies of blocked isocyanate based prepolymer. (n.d.). Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Utilizing 4-Acetylphenyl Isocyanate for Advanced Peptide Synthesis and Modification

Introduction: A Strategic Reagent for Peptide Derivatization In the landscape of peptide chemistry, the strategic modification of peptide chains is paramount for enhancing therapeutic efficacy, enabling advanced diagnost...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Reagent for Peptide Derivatization

In the landscape of peptide chemistry, the strategic modification of peptide chains is paramount for enhancing therapeutic efficacy, enabling advanced diagnostics, and exploring fundamental biological processes. 4-Acetylphenyl isocyanate emerges as a highly versatile reagent for such modifications. Its bifunctional nature, featuring a highly reactive isocyanate group and a synthetically useful ketone moiety, allows for precise and stable derivatization of peptides.

The isocyanate group (–N=C=O) is a potent electrophile that readily reacts with primary amines, such as the N-terminal α-amino group or the ε-amino group of lysine residues, to form stable urea linkages.[1][2][3] This reaction is typically rapid and proceeds under mild conditions, making it ideal for use with sensitive biomolecules. The acetyl group (–C(O)CH₃) on the phenyl ring serves as a stable, bio-inert handle that can be used for further conjugation, as a spectroscopic probe, or to modulate the physicochemical properties of the peptide.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-acetylphenyl isocyanate in peptide synthesis. It covers the underlying reaction chemistry, detailed protocols for solution-phase and solid-phase applications, and methods for characterization and purification of the final modified peptide.

Chemical Properties and Reaction Mechanism

4-Acetylphenyl isocyanate (C₉H₇NO₂) is a solid with a molecular weight of 161.16 g/mol .[4][5] The core of its reactivity lies in the isocyanate functional group, which undergoes nucleophilic attack by the unprotonated amino groups of a peptide.

Key Reaction Sites on Peptides:

  • N-terminal α-Amino Group: The most common site of reaction, particularly at a slightly basic pH where the N-terminus is deprotonated and highly nucleophilic.

  • Lysine (Lys) ε-Amino Group: The side chain of lysine also presents a primary amine that will react with the isocyanate.

  • Other Nucleophilic Residues: While the primary reaction is with amines, side chains of tyrosine (–OH), serine (–OH), and cysteine (–SH) can also react, though typically requiring more forcing conditions or specific catalysts.[1][2] Reaction with amines is generally much faster and more efficient under physiological or slightly basic conditions.

The reaction results in the formation of a stable N,N'-disubstituted urea bond, covalently linking the acetylphenyl group to the peptide.

Caption: Reaction of a peptide N-terminus with 4-acetylphenyl isocyanate.

Applications in Peptide Synthesis

  • N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS): During automated or manual SPPS, incomplete coupling reactions can lead to the formation of deletion sequences (peptides missing one or more amino acids).[6][7] To prevent these truncated sequences from continuing to elongate, unreacted N-termini are permanently "capped." 4-Acetylphenyl isocyanate can be used as a capping reagent, providing the additional benefit of introducing a UV-active tag that simplifies chromatographic analysis and purification.

  • Site-Specific Labeling and Bioconjugation: The acetyl group can serve as a ketone handle for subsequent bioorthogonal ligation chemistry. For example, it can be reacted with hydrazide or aminooxy-functionalized molecules (e.g., fluorophores, PEG chains, or cytotoxic drugs) to form stable hydrazone or oxime linkages, respectively. This two-step approach allows for precise, site-specific labeling of peptides under mild conditions.

  • Modulation of Peptide Properties: The addition of the aromatic acetylphenyl group increases the hydrophobicity of the peptide, which can influence its solubility, aggregation propensity, and interaction with biological membranes or protein targets. This modification can be strategically employed to enhance the pharmacokinetic properties of therapeutic peptides.

Experimental Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for the most common applications of 4-acetylphenyl isocyanate.

Protocol 1: N-Terminal Modification of a Purified Peptide in Solution

This protocol is designed for the selective modification of the N-terminus of a peptide that has already been synthesized, cleaved from the resin, and purified.

1. Materials and Reagents:

  • Purified Peptide (lyophilized)

  • 4-Acetylphenyl isocyanate (CAS 49647-20-3)[4]

  • Anhydrous, amine-free solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[8]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer (optional, for aqueous conditions): 100 mM sodium bicarbonate or sodium phosphate buffer, pH 7.5-8.0.

  • Quenching Reagent: Hydroxylamine or Tris buffer (1 M, pH 8.0).

  • HPLC-grade water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) for analysis and purification.

2. Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the lyophilized peptide in the chosen reaction solvent. For organic conditions, use anhydrous DMF. For aqueous conditions, use the reaction buffer. A typical concentration is 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of 4-acetylphenyl isocyanate in anhydrous DMF (e.g., 10 mg/mL). This should be prepared fresh, as isocyanates are moisture-sensitive.

  • pH Adjustment (Critical): If using an organic solvent, add 2-3 molar equivalents of DIPEA relative to the peptide to deprotonate the N-terminal amine. If in an aqueous buffer, the pH should already be in the optimal range of 7.5-8.0.

  • Reaction Initiation: Add 1.5 to 5 molar equivalents of the 4-acetylphenyl isocyanate solution to the stirring peptide solution. The use of a slight excess ensures complete reaction but a large excess should be avoided to minimize potential side reactions and simplify purification.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak with an added mass of +161.16 Da.

  • Quenching: Once the reaction is complete, add an excess of a quenching reagent (e.g., 100 µL of 1 M Tris buffer per mL of reaction volume) to consume any remaining isocyanate. Let it stir for an additional 30 minutes.

  • Purification: Purify the modified peptide from excess reagents and byproducts using reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]

  • Characterization & Lyophilization: Confirm the identity and purity of the collected fractions using LC-MS. Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Protocol 2: On-Resin Capping during Fmoc-Based SPPS

This protocol describes using 4-acetylphenyl isocyanate as a capping agent after a coupling step within a standard Fmoc-SPPS workflow.[11][12]

1. Materials and Reagents:

  • Peptide-resin with free N-terminal amines (post-coupling)

  • Capping Solution: 5% (w/v) 4-acetylphenyl isocyanate and 2% (v/v) DIPEA in anhydrous DMF.

  • SPPS-grade DMF for washing.

2. Step-by-Step Methodology:

  • Post-Coupling Wash: After the primary amino acid coupling step is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all residual coupling reagents and amino acids.

  • Capping Reaction: Add the freshly prepared Capping Solution to the resin, ensuring the resin is fully submerged.

  • Incubation: Agitate the resin at room temperature for 30 minutes. This provides sufficient time for the isocyanate to react with any uncoupled N-termini.

  • Wash: Drain the capping solution and wash the resin extensively with DMF (5-7 times) to remove all excess capping reagents.

  • Continue Synthesis: Proceed with the standard Fmoc deprotection step for the successfully coupled amino acids to continue peptide elongation.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Peptide in Solvent/Buffer adjust_ph Adjust pH to 7.5-8.5 (e.g., with DIPEA) dissolve->adjust_ph prep_reagent Prepare Fresh Isocyanate Solution add_reagent Add Isocyanate (1.5-5 eq.) prep_reagent->add_reagent adjust_ph->add_reagent incubate Incubate 1-4h at RT Monitor by LC-MS add_reagent->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench purify Purify by RP-HPLC quench->purify characterize Characterize by MS & Lyophilize purify->characterize caption General workflow for solution-phase peptide modification.

Caption: General workflow for solution-phase peptide modification.

Quantitative Data Summary

ParameterProtocol 1: Solution-Phase LabelingProtocol 2: On-Resin Capping
Peptide State Purified, in solution/bufferResin-bound, post-coupling
Solvent Anhydrous DMF or aqueous bufferAnhydrous DMF
Base DIPEA (for organic solvent)DIPEA
Isocyanate Stoichiometry 1.5 - 5 molar equivalentsLarge excess (as a % solution)
Reaction Time 1 - 4 hours30 minutes
Temperature Room TemperatureRoom Temperature
Monitoring LC-MSNot typically monitored
Workup Quench, then RP-HPLCExtensive DMF washing

Characterization of Modified Peptides

Confirmation of successful modification is crucial. A combination of chromatographic and mass spectrometric techniques should be employed.

  • Reversed-Phase HPLC (RP-HPLC): The addition of the acetylphenyl group will increase the hydrophobicity of the peptide, resulting in a longer retention time on a C18 or C8 RP-HPLC column compared to the unmodified peptide.[11] A single, sharp peak for the product is indicative of high purity.

  • Mass Spectrometry (LC-MS / MALDI-TOF): This is the definitive method for confirming the modification. The mass of the modified peptide should be exactly 161.05 Da (for the C₉H₇NO moiety) greater than the mass of the starting peptide. High-resolution mass spectrometry can be used to confirm the elemental composition.[13][14] Fragmentation analysis (MS/MS) can be used to confirm the site of modification (e.g., on the N-terminus vs. a lysine side chain).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction Yield 1. Inactive (hydrolyzed) isocyanate reagent.2. Peptide N-terminus is protonated (pH too low).3. Steric hindrance around the N-terminus.1. Use a fresh bottle of 4-acetylphenyl isocyanate; prepare solutions immediately before use.2. Ensure pH is between 7.5-8.5. Add more base (DIPEA) if necessary.3. Increase reaction time, temperature (to 30-40°C), and/or molar excess of isocyanate.
Multiple Products Observed 1. Reaction on multiple sites (e.g., N-terminus and Lys).2. Reaction with other nucleophilic side chains (Tyr, Ser).3. Peptide degradation.1. Use a lower molar excess of isocyanate. For site-selectivity, protect the Lys side chain during synthesis.2. Ensure the reaction is run at room temperature and mild pH; avoid harsh conditions.3. Ensure the peptide is stable at the reaction pH.
Difficult Purification 1. Product co-elutes with starting material.2. Product is poorly soluble after modification.1. Optimize the HPLC gradient to better resolve the more hydrophobic product.2. Add organic modifiers like DMSO or isopropanol to the purification buffers to improve solubility.

References

  • Sabbioni, G., Lamb, J. H., Farmer, P. B., & Sepai, O. (1997). Reactions of 4-methylphenyl isocyanate with amino acids. Biomarkers, 2(4), 223-232. ([Link])

  • Sabbioni, G., Hartley, R., & Schneider, S. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical research in toxicology, 14(12), 1573–1583. ([Link])

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Application Note. ([Link])

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. ([Link])

  • Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. ([Link])

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. ([Link])

  • Yamanashi, Y., Xu, M., Kawashima, S. A., & Kanai, M. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society, 147(31), 27232–27237. ([Link])

  • Cytiva. (n.d.). Purification of therapeutic peptides using orthogonal methods to achieve high purity. ([Link])

  • Krieger, D. E., Erickson, B. W., & Merrifield, R. B. (1976). Affinity purification of synthetic peptides. Proceedings of the National Academy of Sciences of the United States of America, 73(9), 3160–3164. ([Link])

  • Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of proteome research, 2(3), 265–272. ([Link])

  • Wang, W., et al. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry. ([Link])

  • YMC. (n.d.). Strategic peptide purification. YMC America, Inc. ([Link])

  • Nowick, J.S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). ([Link])

  • Löffler, M., et al. (2021). Capping of unprotected amino groups during peptide synthesis.
  • Bull, F. T., et al. (2023). Investigating the bioorthogonality of isocyanides. Chemical Communications, 59(99), 14755-14758. ([Link])

  • Brown, W. E., et al. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L-CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS: FORMATION OF CONJUGATES, UREAS AND AMINES. EXCLI Journal. ([Link])

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. ([Link])

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. ([Link])

  • Parker, C. G., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Central Science, 9(12), 2415-2426. ([Link])

  • Iannucci, E., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2266. ([Link])

  • Bionso, D., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1167-1182. ([Link])

  • La, D., et al. (2005). Redesign of a protein–peptide interaction: Characterization and applications. Protein Science, 14(1), 134-143. ([Link])

  • Tecan. (2019). Transforming peptide synthesis for the 21st century to fill a GAP in the market. ([Link])

  • Al-Garawi, Z. S., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(3), 100701. ([Link])

  • Jad, Y. E., et al. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 31(3), 643. ([Link])

  • AAPPTec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. ([Link])

Sources

Application

Application Note: Bio-Orthogonal Surface Functionalization of Nanoparticles via 4-Acetylphenyl Isocyanate

Executive Summary The development of targeted nanomedicines requires robust, highly specific surface chemistry to conjugate targeting ligands, peptides, or small-molecule drugs to nanoparticle carriers. This application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted nanomedicines requires robust, highly specific surface chemistry to conjugate targeting ligands, peptides, or small-molecule drugs to nanoparticle carriers. This application note details a highly efficient, catalyst-free protocol for the functionalization of amine-modified nanoparticles with 4-Acetylphenyl isocyanate . By leveraging this specific isocyanate, researchers can introduce a terminal ketone group onto the nanoparticle surface. This ketone acts as a bio-orthogonal handle, enabling downstream conjugation via oxime or hydrazone ligation without cross-reacting with native biological amines or thiols.

Mechanistic Principles & Rationale

The Role of 4-Acetylphenyl Isocyanate

4-Acetylphenyl isocyanate is highly reactive due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon[1]. More importantly, the para-acetyl group provides a stable ketone moiety. Because ketones are virtually absent in native biological systems, this functionalization creates a "stealth" anchoring point for drug development professionals seeking to attach complex biologics without disrupting their native folding or active sites.

Amine vs. Hydroxyl Surface Chemistry

While isocyanates can react with surface silanols (-OH) on bare silica or iron oxide to form carbamate (urethane) linkages[2], this reaction is relatively slow and often necessitates the use of heavy-metal catalysts (e.g., dibutyltin dilaurate), which introduce unacceptable cytotoxicity for biomedical applications.

To circumvent this, this protocol utilizes amine-functionalized nanoparticles (e.g., pre-modified with 3-aminopropyltriethoxysilane, APTES)[3]. The nucleophilic addition of a primary amine to an isocyanate to form a urea bond is rapid, quantitative, and completely catalyst-free. The resulting urea linkage is also highly stable against enzymatic degradation and hydrolysis in physiological conditions.

The Criticality of Anhydrous Conditions

Isocyanates are exquisitely sensitive to moisture. Water reacts with the isocyanate group to form an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine (4-aminoacetophenone) and CO₂ gas[4]. This side reaction not only depletes the functionalizing agent but also generates competing amines that can react with remaining isocyanates to form insoluble diaryl ureas, severely contaminating the nanoparticle batch. Strict adherence to anhydrous conditions is therefore the cornerstone of this protocol.

Workflow A Amine-Modified Nanoparticles (NH2-NPs) C Anhydrous DMF (N2 Atmosphere) A->C B 4-Acetylphenyl Isocyanate B->C D Urea Linkage Formation C->D Nucleophilic Addition E Ketone-Functionalized NPs (Bio-orthogonal) D->E Covalent Stabilization

Figure 1: Reaction workflow for 4-Acetylphenyl isocyanate functionalization of nanoparticles.

Materials and Reagents

  • Nanoparticles: Amine-functionalized Mesoporous Silica Nanoparticles (NH₂-MSNs) or Superparamagnetic Iron Oxide Nanoparticles (NH₂-SPIONs).

  • Reagent: 4-Acetylphenyl isocyanate (≥97% purity, stored under inert gas).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) (Sure/Seal™ or equivalent), Anhydrous Toluene, Anhydrous Methanol, Acetone (for final washing).

  • Equipment: Schlenk line or nitrogen-purged glovebox, probe sonicator, high-speed centrifuge (≥10,000 x g), vacuum desiccator.

Experimental Protocol

Phase 1: Nanoparticle Dehydration (Critical Step)

Causality: Even trace amounts of physisorbed water on the nanoparticle surface will ruin the stoichiometry via isocyanate hydrolysis[4].

  • Transfer 100 mg of NH₂-MSNs into a dry, round-bottom Schlenk flask.

  • Add 15 mL of anhydrous toluene. Briefly sonicate (1-2 minutes) to ensure complete dispersion.

  • Evaporate the toluene under reduced pressure (vacuum) at 80°C. The azeotropic distillation will carry away trace water molecules.

  • QC Checkpoint 1: Allow the flask to cool under a continuous flow of dry Nitrogen (N₂). The resulting powder must be completely free-flowing.

Phase 2: Isocyanate Coupling Reaction
  • Re-disperse the dried nanoparticles in 10 mL of anhydrous DMF under N₂ atmosphere. Sonicate for 5 minutes in a sealed vessel to break down aggregates.

  • Calculate the required molar amount of 4-Acetylphenyl isocyanate. (Assuming an amine density of ~1.0 mmol/g on the MSNs, use a 5-fold molar excess: 0.5 mmol of isocyanate for 100 mg of NPs).

  • Dissolve the calculated amount of 4-Acetylphenyl isocyanate in 2 mL of anhydrous DMF.

  • Add the isocyanate solution dropwise to the nanoparticle suspension under vigorous magnetic stirring.

  • Wrap the flask in aluminum foil (to prevent light-induced side reactions) and stir at room temperature (20-25°C) for 24 hours under continuous N₂ flow.

Phase 3: Purification and Recovery

Causality: Unreacted isocyanate and potential diaryl urea byproducts must be rigorously removed to prevent toxicity in downstream cell assays.

  • Quenching: Add 1 mL of anhydrous methanol to the reaction mixture and stir for 15 minutes. This converts any residual, highly reactive isocyanate into a stable, unreactive methyl carbamate.

  • Transfer the suspension to centrifuge tubes and centrifuge at 10,000 x g for 10 minutes. Discard the supernatant.

  • Washing Cycle: Resuspend the pellet in 15 mL of DMF, sonicate for 2 minutes, and centrifuge. Repeat this DMF wash 3 times to remove aromatic byproducts.

  • Wash the pellet 2 times with ethanol, followed by 1 final wash with acetone to facilitate rapid drying.

  • Dry the functionalized nanoparticles under high vacuum at room temperature for 12 hours.

Quality Control & Self-Validation System

To ensure the protocol is a self-validating system, researchers must execute a multi-modal quality control check before proceeding to drug conjugation.

QC_Logic Start Purified NP Batch FTIR FTIR Spectroscopy Start->FTIR Zeta Zeta Potential Start->Zeta NCO Absence of NCO Peak (2270 cm⁻¹) FTIR->NCO Carbonyl Presence of Ketone/Urea Peaks (1650-1680 cm⁻¹) FTIR->Carbonyl Charge Shift to Negative/Neutral Surface Charge Zeta->Charge Valid Batch Validated for Drug Conjugation NCO->Valid Pass Carbonyl->Valid Pass Charge->Valid Pass

Figure 2: Multi-modal quality control logic for validating surface functionalization.

Quantitative Data Summary
Analytical MethodTarget MetricPre-Functionalization (NH₂-NPs)Post-Functionalization (Ketone-NPs)Diagnostic Significance
FTIR Spectroscopy NCO StretchAbsentAbsentConfirms complete removal of unreacted isocyanate. A peak at ~2270 cm⁻¹ indicates failed washing.
FTIR Spectroscopy C=O StretchAbsentStrong peaks at ~1650 & ~1680 cm⁻¹Validates successful formation of the urea bond and the presence of the terminal ketone.
Zeta Potential Surface ChargeHighly Positive (+30 to +45 mV)Neutral to slightly Negative (-5 to -20 mV)Confirms the consumption of surface primary amines, which natively protonate to NH₃⁺ in water.
DLS Hydrodynamic SizeBaseline Size (e.g., 100 nm)+5 to +10 nm increaseConfirms monolayer addition. Increases >30 nm indicate unwanted nanoparticle cross-linking/aggregation.

Downstream Applications in Drug Development

Once validated, the ketone-functionalized nanoparticles are primed for oxime ligation . By incubating these nanoparticles with an alkoxyamine-derivatized drug or targeting peptide in a mildly acidic buffer (pH 4.5 - 5.5), a highly stable oxime bond is formed. This approach is vastly superior to standard EDC/NHS amine coupling, as it prevents the uncontrolled polymerization of peptides and ensures the drug is oriented correctly on the nanoparticle surface for maximum therapeutic efficacy.

References[4] Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate. MDPI.https://www.mdpi.com/2079-4991/8/11/870[2] Magnetic iron oxide nanoparticle functionalization: isocyanate moiety as a suitable monodentate anchoring group. PubMed / NIH.https://pubmed.ncbi.nlm.nih.gov/24434685/[1] Synthesis and exfoliation of isocyanate-treated graphene oxide nanoplatelets. TMI Characterization Laboratory / Carbon.https://tmi.utexas.edu/[3] Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. PMC / NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6276182/

Sources

Method

Application Notes & Protocols: Enhancing Polymer Composites through Covalent Functionalization of Graphene Oxide with 4-Acetylphenyl Isocyanate

Introduction: Overcoming the Graphene Challenge in Polymer Composites Graphene and its derivatives, particularly Graphene Oxide (GO), are lauded for their extraordinary potential to revolutionize polymer composites. Thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Graphene Challenge in Polymer Composites

Graphene and its derivatives, particularly Graphene Oxide (GO), are lauded for their extraordinary potential to revolutionize polymer composites. Their remarkable mechanical strength, thermal conductivity, and high surface area promise a new generation of high-performance materials.[1] However, translating this potential into practical application is hindered by significant challenges. Due to strong van der Waals forces and a mismatch in surface energy with most organic polymers, pristine GO sheets tend to agglomerate within the polymer matrix.[1][2] This clumping effect not only fails to enhance the material's properties but can often create defect sites, compromising mechanical integrity.

The key to unlocking GO's potential lies in surface functionalization—a strategic chemical modification of the GO surface to improve its compatibility and interfacial adhesion with the host polymer.[1] Among various chemical routes, treatment with isocyanates has emerged as a highly effective method.[3][4][5] Isocyanate groups (–N=C=O) readily react with the abundant oxygen-containing functionalities on the GO surface, such as hydroxyl (–OH) and carboxyl (–COOH) groups.[3][6][7]

This guide provides a detailed protocol for the functionalization of Graphene Oxide with a specific agent, 4-Acetylphenyl isocyanate (API). The choice of API is deliberate; the phenyl ring enhances π-π stacking interactions with aromatic polymers, while the acetyl group (–COCH₃) provides a site for further chemical reactions or strong hydrogen bonding, thereby creating a robust and tailored interface between the nanofiller and the polymer matrix. We will explore the synthesis of the precursor material, the covalent modification protocol, comprehensive characterization techniques, and the subsequent fabrication and analysis of advanced polymer composites.

Part 1: Synthesis and Mechanism

Precursor Synthesis: Graphene Oxide via Modified Hummers' Method

Causality: The foundation of successful functionalization is a high-quality precursor with abundant reactive sites. The modified Hummers' method is the most prevalent technique for synthesizing GO from graphite.[8][9][10] It involves the oxidation and exfoliation of graphite using a strong oxidizing agent mixture (e.g., KMnO₄, H₂SO₄).[11][12] This process intercalates oxygen-containing functional groups, primarily hydroxyl and epoxide groups on the basal planes, and carboxyl groups at the sheet edges.[3][13] These groups are the essential anchor points for the subsequent isocyanate reaction.

The Functionalization Mechanism: GO with 4-Acetylphenyl Isocyanate (API)

The core of the modification process is the nucleophilic attack by the oxygen atoms of the hydroxyl and carboxyl groups on the electrophilic carbon atom of the isocyanate group. This results in the formation of stable covalent bonds.

  • Reaction with Hydroxyl Groups: The –OH groups on the GO surface react with the –NCO group of API to form carbamate ester linkages.[3][6]

  • Reaction with Carboxyl Groups: The –COOH groups, primarily at the edges of GO sheets, react with the –NCO group to form amide linkages.[3][6]

This covalent grafting of API molecules onto the GO surface (hereby termed GO-API) fundamentally alters its surface chemistry from hydrophilic to organophilic, promoting better dispersion in organic solvents and polymer matrices.

G cluster_products Products GO Graphene Oxide (GO) - with -OH and -COOH groups GO_API Functionalized GO (GO-API) - Carbamate Ester Linkage - Amide Linkage GO->GO_API Covalent Reaction (in DMF, N₂ atmosphere) annot1 Hydroxyl (-OH) groups on basal plane API 4-Acetylphenyl Isocyanate (API) CH₃COC₆H₄NCO API->GO_API annot2 Reactive Isocyanate (-NCO) group

Caption: Reaction scheme for the covalent functionalization of GO with API.

Part 2: Experimental Protocols

Protocol: Synthesis of GO-API

Trustworthiness: This protocol is designed to be self-validating. Adherence to these steps under the specified conditions should yield a product with the characteristics outlined in the subsequent section. Deviations may indicate issues with reactant purity or reaction environment.

Materials:

  • Graphene Oxide (GO), dried (prepared via modified Hummers' method)

  • 4-Acetylphenyl isocyanate (API), 97%[14]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methylene chloride (DCM)

  • Nitrogen gas (high purity)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Ultrasonic bath

  • Centrifuge and filtration apparatus

Procedure:

  • Preparation: Add 100 mg of dried GO to a 250 mL Schlenk flask. Add 100 mL of anhydrous DMF.

  • Dispersion: Seal the flask and sonicate the mixture in an ultrasonic bath for 1-2 hours to achieve a homogeneous, light brown dispersion.

    • Causality: Proper exfoliation and dispersion of GO in the solvent is critical to ensure that the surface functional groups are accessible to the isocyanate molecules.

  • Inert Atmosphere: Connect the flask to a Schlenk line and purge with nitrogen gas for 15-20 minutes while stirring to remove air and moisture. Maintain a positive nitrogen pressure throughout the reaction.

    • Causality: Isocyanate groups are highly reactive towards water, which would lead to the formation of unstable carbamic acids and subsequent amines, consuming the reactant and leading to undesirable side products.

  • Reactant Addition: Dissolve 2.0 mmol of 4-Acetylphenyl isocyanate in 10 mL of anhydrous DMF. Add this solution dropwise to the GO dispersion under vigorous stirring.[3]

  • Reaction: Heat the mixture to 80 °C and allow it to stir under a nitrogen atmosphere for 24 hours.[3]

    • Causality: Elevated temperature increases the reaction rate between the isocyanate and the less reactive hydroxyl/carboxyl groups on the GO surface. The 24-hour duration allows the reaction to proceed to a high degree of functionalization.[3][7]

  • Purification - Step 1: After cooling to room temperature, pour the reaction mixture into 200 mL of methylene chloride. This will cause the functionalized GO-API to precipitate.[3]

    • Causality: GO-API is less soluble in DCM than in DMF. This step effectively separates the product from the DMF solvent and unreacted isocyanate.

  • Purification - Step 2: Collect the precipitate by filtration or centrifugation. Wash the solid product repeatedly with fresh methylene chloride (3 x 50 mL) and then with acetone to remove any residual unreacted reagents and solvent.

  • Drying: Dry the final product, a dark powder, in a vacuum oven at 60 °C overnight.

Protocol: Fabrication of GO-API/Polymer Composite via Solution Mixing

Materials:

  • Dried GO-API powder

  • Polymer matrix (e.g., Polycarbonate, Polystyrene, Epoxy resin)

  • Appropriate solvent (e.g., DMF, Chloroform, THF)

  • High-shear mixer or sonicator

Procedure:

  • Dispersion: Disperse a calculated amount of GO-API (e.g., for a 1 wt% composite, use 10 mg of GO-API for 990 mg of polymer) in a suitable volume of the chosen solvent. Sonicate for 1 hour to ensure a fine, stable dispersion.[15]

  • Polymer Dissolution: In a separate container, dissolve the polymer matrix in the same solvent.

  • Mixing: Slowly add the polymer solution to the GO-API dispersion while stirring vigorously or under high-shear mixing. Continue mixing for 2-3 hours to ensure homogeneity.

  • Casting and Solvent Evaporation: Pour the mixture into a mold or onto a flat glass plate. Allow the solvent to evaporate slowly in a dust-free environment, followed by drying in a vacuum oven at an appropriate temperature to remove all residual solvent.

G A 1. Disperse GO-API in Solvent C 3. Mix Dispersions (High Shear / Sonication) A->C B 2. Dissolve Polymer in Solvent B->C D 4. Solution Casting (Film or Mold) C->D E 5. Solvent Evaporation & Vacuum Drying D->E F Final GO-API/Polymer Composite E->F

Sources

Application

Application Note: 4-Acetylphenyl Isocyanate as a Versatile Crosslinking Agent for Advanced Polymer Networks

Introduction: Engineering Polymer Properties with 4-Acetylphenyl Isocyanate Crosslinked polymers are fundamental to high-performance materials, offering enhanced mechanical strength, thermal stability, and chemical resis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Engineering Polymer Properties with 4-Acetylphenyl Isocyanate

Crosslinked polymers are fundamental to high-performance materials, offering enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts.[1] The choice of crosslinking agent is paramount in tailoring the final properties of the polymer network. 4-Acetylphenyl isocyanate emerges as a compelling crosslinking agent due to its unique combination of a reactive isocyanate group and a para-acetyl moiety. The isocyanate group provides a versatile handle for reacting with a wide range of functional groups in polymers, most notably hydroxyl and amine groups, to form stable urethane and urea linkages, respectively.[2]

The presence of the electron-withdrawing acetyl group at the para position of the phenyl ring enhances the electrophilicity of the isocyanate carbon.[3][4] This heightened reactivity can lead to faster curing times and potentially lower curing temperatures compared to unsubstituted aromatic isocyanates, offering advantages in process efficiency and energy consumption. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-acetylphenyl isocyanate as a crosslinking agent. We will delve into the underlying reaction mechanisms, provide detailed protocols for crosslinking hydroxyl- and amine-terminated polymers, and discuss essential characterization techniques to validate the crosslinking process and evaluate the properties of the resulting polymer networks.

Physicochemical Properties of 4-Acetylphenyl Isocyanate

A thorough understanding of the properties of 4-acetylphenyl isocyanate is crucial for its safe and effective use.

PropertyValueReference
CAS Number 49647-20-3
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance White to light yellow solid or liquid[5]
Melting Point 35-37 °C
Boiling Point 139 °C at 14 mmHg
Functional Groups Isocyanate, Ketone

Mechanism of Crosslinking

The crosslinking of polymers with 4-acetylphenyl isocyanate proceeds through the reaction of its highly electrophilic isocyanate group with nucleophilic functional groups present on the polymer chains. The two most common reactions are with hydroxyl and amine groups.

Reaction with Hydroxyl Groups to Form Urethane Linkages

Polymers containing hydroxyl (-OH) groups, such as polyols (e.g., polyethylene glycol), polysaccharides (e.g., chitosan), and hydroxyl-terminated polyesters, react with 4-acetylphenyl isocyanate to form stable urethane bonds.[2] The electron-withdrawing acetyl group on the phenyl ring increases the positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack by the oxygen of the hydroxyl group.[3]

G cluster_reactants Reactants cluster_product Product polymer_oh Polymer-OH urethane Polymer-O-C(O)-NH-Ar-C(O)CH₃ (Urethane Linkage) polymer_oh->urethane Nucleophilic Attack isocyanate O=C=N-Ar-C(O)CH₃ (4-Acetylphenyl isocyanate) isocyanate->urethane

Caption: Urethane linkage formation.

Reaction with Amine Groups to Form Urea Linkages

Polymers bearing primary or secondary amine (-NH₂ or -NHR) groups, such as amine-terminated polyethers or polyamides, react with 4-acetylphenyl isocyanate to form highly stable urea linkages.[2] The reaction with amines is typically faster than with hydroxyls and often does not require a catalyst.[2]

G cluster_reactants Reactants cluster_product Product polymer_nh2 Polymer-NH₂ urea Polymer-NH-C(O)-NH-Ar-C(O)CH₃ (Urea Linkage) polymer_nh2->urea Nucleophilic Attack isocyanate O=C=N-Ar-C(O)CH₃ (4-Acetylphenyl isocyanate) isocyanate->urea

Caption: Urea linkage formation.

Experimental Protocols

Safety Precautions: Isocyanates are toxic and can cause respiratory sensitization. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Protocol 1: Crosslinking of a Hydroxyl-Terminated Polymer (e.g., Polyethylene Glycol)

This protocol provides a general procedure for the crosslinking of a hydroxyl-terminated polymer. The stoichiometry between the isocyanate and hydroxyl groups is a critical parameter that will determine the crosslink density and the final properties of the material.

Materials:

  • Hydroxyl-terminated polymer (e.g., Poly(ethylene glycol), PEG, Mn = 2000 g/mol )

  • 4-Acetylphenyl isocyanate

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO))

  • Nitrogen or Argon gas supply

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line or similar inert atmosphere setup

  • Heating mantle or oil bath with temperature control

  • Glass petri dish or mold for casting

Procedure:

  • Preparation of the Polymer Solution:

    • Dry the hydroxyl-terminated polymer under vacuum at a suitable temperature (e.g., 60-80 °C) for several hours to remove any residual water.

    • In the round-bottom flask, dissolve a known amount of the dried polymer in the anhydrous solvent under an inert atmosphere to achieve the desired concentration (e.g., 10-20% w/v).

  • Stoichiometric Calculation:

    • Determine the molar equivalents of hydroxyl groups in the polymer solution.

    • Calculate the required amount of 4-acetylphenyl isocyanate to achieve the desired isocyanate-to-hydroxyl (NCO:OH) ratio. A 1:1 ratio will theoretically consume all hydroxyl groups. Ratios greater than 1:1 will lead to a higher crosslink density.

  • Reaction Setup:

    • If using a catalyst, add it to the polymer solution (a typical catalyst loading is 0.1-0.5 mol% relative to the isocyanate).

    • Heat the polymer solution to the desired reaction temperature (e.g., 50-70 °C).

  • Addition of Crosslinker:

    • Dissolve the calculated amount of 4-acetylphenyl isocyanate in a small amount of the anhydrous solvent in a separate, dry vial.

    • Slowly add the 4-acetylphenyl isocyanate solution to the stirred polymer solution via a syringe.

  • Curing:

    • Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 2-24 hours). The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹.[6]

    • Once the reaction is complete (or has reached the desired extent), pour the viscous solution into a mold or petri dish.

    • Cure the polymer film in an oven at a suitable temperature (e.g., 60-80 °C) to remove the solvent and complete the crosslinking process.

G A Dissolve Hydroxyl-Terminated Polymer in Anhydrous Solvent B Add Catalyst (Optional) and Heat A->B C Add 4-Acetylphenyl Isocyanate Solution B->C D Monitor Reaction by FTIR (Disappearance of NCO peak at ~2270 cm⁻¹) C->D E Cast Solution into Mold D->E F Cure in Oven to Form Crosslinked Polymer Film E->F

Caption: Workflow for crosslinking a hydroxyl-terminated polymer.

Protocol 2: Crosslinking of an Amine-Containing Polymer (e.g., Chitosan)

This protocol outlines the crosslinking of a polymer containing primary amine groups, such as chitosan. The reaction is typically faster than with hydroxyl groups and may not require a catalyst.

Materials:

  • Amine-containing polymer (e.g., Chitosan)

  • 4-Acetylphenyl isocyanate

  • Solvent system (e.g., a mixture of acetic acid and an organic solvent like DMF or DMSO)

  • Nitrogen or Argon gas supply

Equipment:

  • Beaker or flask with a magnetic stir bar

  • Syringes and needles

  • Glass petri dish or mold for casting

Procedure:

  • Preparation of the Polymer Solution:

    • Dissolve the chitosan in a dilute aqueous acetic acid solution (e.g., 1-2% v/v) with stirring until a homogeneous solution is obtained.

    • If necessary, add a co-solvent like DMF or DMSO to improve the solubility of the crosslinker.

  • Stoichiometric Calculation:

    • Determine the molar equivalents of amine groups in the chitosan solution (based on the degree of deacetylation).

    • Calculate the required amount of 4-acetylphenyl isocyanate for the desired NCO:NH₂ ratio.

  • Addition of Crosslinker:

    • Dissolve the calculated amount of 4-acetylphenyl isocyanate in a small amount of the organic co-solvent.

    • Slowly add the 4-acetylphenyl isocyanate solution to the stirred chitosan solution. A gel will likely form rapidly.

  • Curing and Purification:

    • Allow the mixture to stand at room temperature for a specified period (e.g., 1-4 hours) to ensure complete reaction.

    • The resulting crosslinked hydrogel can be purified by washing with a suitable solvent (e.g., ethanol, followed by water) to remove any unreacted reagents and the solvent system.

    • The purified hydrogel can then be dried (e.g., by lyophilization or air-drying).

Characterization of Crosslinked Polymers

A suite of analytical techniques should be employed to confirm the formation of crosslinks and to evaluate the properties of the resulting polymer network.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an indispensable tool for monitoring the crosslinking reaction and confirming the formation of urethane or urea linkages.[7]

  • Disappearance of the Isocyanate Peak: The sharp, characteristic peak of the N=C=O stretch at approximately 2270 cm⁻¹ will decrease in intensity as the reaction proceeds and should be absent in the final, fully cured polymer.[6]

  • Appearance of Urethane/Urea Peaks: The formation of urethane linkages is indicated by the appearance of new peaks corresponding to the N-H stretch (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretch (around 1700-1730 cm⁻¹).[6] For urea linkages, the urea carbonyl peak appears at a lower wavenumber (around 1640-1680 cm⁻¹).[6]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide insights into the thermal stability and phase transitions of the crosslinked polymer.[8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. Crosslinked polymers are expected to exhibit higher thermal stability (i.e., a higher decomposition temperature) compared to their linear precursors.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer. An increase in Tg is typically observed upon crosslinking, indicating a reduction in the mobility of the polymer chains.[9]

Mechanical Testing

The mechanical properties of the crosslinked polymer, such as tensile strength, modulus, and elongation at break, can be evaluated using a universal testing machine.[9] Crosslinking generally leads to an increase in tensile strength and modulus, and a decrease in elongation at break.[9]

PropertyExpected Change upon Crosslinking
Tensile Strength Increase
Young's Modulus Increase
Elongation at Break Decrease
Hardness Increase
Swelling Studies

The degree of crosslinking can be qualitatively assessed by swelling studies. A higher crosslink density will result in a lower degree of swelling in a suitable solvent.[10] The swelling ratio (Q) can be calculated using the following equation:

Q = (Ws - Wd) / Wd

where Ws is the weight of the swollen polymer and Wd is the weight of the dry polymer.[10]

Applications in Research and Drug Development

The unique properties of polymers crosslinked with 4-acetylphenyl isocyanate open up possibilities in various advanced applications:

  • Coatings and Adhesives: The enhanced reactivity can lead to the development of fast-curing, high-performance coatings and adhesives with excellent thermal and chemical resistance.[11]

  • Biomaterials and Drug Delivery: The ability to form biocompatible urethane and urea linkages makes this crosslinker suitable for creating hydrogels and scaffolds for tissue engineering and controlled drug release.[12][13] The acetyl group can also serve as a potential site for further chemical modification.

  • Functional Polymer Synthesis: The dual functionality of 4-acetylphenyl isocyanate (isocyanate and ketone) allows for sequential or orthogonal chemical modifications, enabling the synthesis of complex and highly functional polymer architectures.

Conclusion

4-Acetylphenyl isocyanate is a highly versatile and reactive crosslinking agent that offers significant potential for the development of advanced polymer networks. Its enhanced reactivity, stemming from the electron-withdrawing acetyl group, can provide advantages in processing and performance. By carefully controlling the stoichiometry and reaction conditions, researchers can tailor the properties of the resulting crosslinked polymers for a wide range of applications, from industrial coatings to sophisticated biomaterials. The protocols and characterization techniques outlined in this application note provide a solid foundation for exploring the utility of 4-acetylphenyl isocyanate in your research and development endeavors.

References

  • Isocyanate-based multicomponent reactions - PMC - NIH. (2024, December 12). Retrieved from [Link]

  • Effects of crosslinking on thermal and mechanical properties of polyurethanes. (n.d.). Retrieved from [Link]

  • Effects of crosslinking on thermal and mechanical properties of polyurethanes. (2002). Journal of Applied Polymer Science, 83(1), 212–223.
  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC. (2023, December 5). Retrieved from [Link]

  • 1.2.1 - Isocyanate Reactions - poliuretanos. (n.d.). Retrieved from [Link]

  • Effect of Substituents on Phenol .. Jsocyanate Reaction - Zenodo. (n.d.). Retrieved from [Link]

  • Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. (2015, September 23). Retrieved from [Link]

  • Comparative analysis of aromatic diisocyanate conjugation to human albumin utilizing multiplexed tandem mass spectrometry - CDC Stacks. (n.d.). Retrieved from [Link]

  • A Comparative Study of Swelling Capacity and Surface Morphology of Different Mol % 1, 6-Hexanediol Diacrylate Crosslinked Polystyrene for Catalytic Applications. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Polyurethanes crosslinked by Polyrotaxanes consisting of Half-methylated Cyclodextrins and PEGs. (n.d.). Retrieved from [Link]

  • Synthesis of a Novel Chitosan-Based Polymer and Application as a Matrix for Controlled Drug Delivery. (2013, February 16). Retrieved from [Link]

  • FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols - MDPI. (2024, August 3). Retrieved from [Link]

  • CN1693345A - Isocyanate crosslinking and its preparation process - Google Patents. (n.d.).
  • INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS: FORMATION OF C - EXCLI Journal. (2006, November 20). Retrieved from [Link]

  • Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis - AZoM. (2014, December 9). Retrieved from [Link]

  • US3901852A - Thermoplastic polyurethanes prepared from 4,4'-methylenebis (phenyl isocyanate) - Google Patents. (n.d.).
  • REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE ?-nitro. (n.d.). Retrieved from [Link]

  • Phenyl isocyanate - Wikipedia. (n.d.). Retrieved from [Link]

  • FTIR spectra of urethane, urea and their mixture - ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats - MDPI. (2020, October 7). Retrieved from [Link]

  • Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels. (n.d.). Retrieved from [Link]

  • US5387667A - Thermally-reversible isocyanate-based polymers - Google Patents. (n.d.).
  • Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - MDPI. (2020, July 3). Retrieved from [Link]

  • Morphological, Thermal, Physicomechanical and Optical Properties of Crosslinked Poly (Ester-Urethane-Acrylate). (2024, April 2). Retrieved from [Link]

  • Chemical, Physical, and Mechanical Characterization of Isocyanate Cross-linked Amine-Modified Silica Aerogels | Chemistry of Materials - ACS Publications. (2005, December 16). Retrieved from [Link]

  • Polymer From Isocyanate And Polyol, E.g., Polyurethane, Etc., Substrate Patents and Patent Applications (Class 8/515). (2014, September 11). Retrieved from [Link]

  • Effects of Chitosan Nanoparticles and 4,4′ Methylene-Diphenyl Diisocyanate on the Polylactic Acid/Poly (Butyleneadipate-Co-Terephthalate) Composite Properties - PMC. (n.d.). Retrieved from [Link]

  • Crosslinking methods of waterborne polyurethane and commonly used crosslinking agents. (2021, October 13). Retrieved from [Link]

  • Isocyanate-Functionalized Chitin and Chitosan as Gelling Agents of Castor Oil. (2025, October 16). Retrieved from [Link]

  • Biomaterials for Drug Delivery and Human Applications - MDPI. (2024, January 18). Retrieved from [Link]

  • The state-of-art polyurethane nanoparticles for drug delivery applications - Frontiers. (n.d.). Retrieved from [Link]

  • [FTIR spectra study on the film of polyurethane coated urea controlled-release fertilizer]. (2011, March 15). Retrieved from [Link]

  • Properties of crosslinked polyurethanes synthesized from 4,4′‐diphenylmethane diisocyanate and polyester polyol | Request PDF. (n.d.). Retrieved from [Link]

  • Diazirine-Functionalized Polyurethane Crosslinkers for Isocyanate-Free Curing of Polyol-Based Coatings - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Bio-based Polyurethane Polymers - Science Publications. (2018, November 16). Retrieved from [Link]

  • European Polymer Journal - Radboud Repository. (2013, February 6). Retrieved from [Link]

  • Isomerization of Poly(ethylene glycol): A Strategy for the Evasion of Anti-PEG Antibody Recognition - PMC. (2025, June 13). Retrieved from [Link]

  • Cytocompatible Poly(ethylene glycol)-co-polycarbonate Hydrogels Crosslinked by Copper-free, Strain-promoted “Click” Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Fabrication and characterization of chitosan nanoparticles and collagen-loaded polyurethane nanocomposite membrane coated with heparin for atrial septal defect (ASD) closure - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Fully Deacetylated Quaternized Chitosan with Enhanced Antimicrobial Activity and Low Cytotoxicity - MDPI. (n.d.). Retrieved from [Link]

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Method

Bioconjugation techniques using 4-Acetylphenyl isocyanate for protein labeling

Application Note & Protocol: Two-Step Protein Bioconjugation Using 4-Acetylphenyl Isocyanate (4-API) Executive Summary The development of modular, site-selective bioconjugation techniques is a cornerstone of modern chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Two-Step Protein Bioconjugation Using 4-Acetylphenyl Isocyanate (4-API)

Executive Summary

The development of modular, site-selective bioconjugation techniques is a cornerstone of modern chemical biology, enabling the synthesis of antibody-drug conjugates (ADCs), fluorescent probes, and immobilized enzymes. 4-Acetylphenyl isocyanate (4-API) serves as a highly efficient heterobifunctional crosslinker designed for two-step protein labeling.

This guide details the mechanistic rationale, quantitative optimization, and step-by-step protocols for utilizing 4-API. By leveraging the rapid reactivity of the isocyanate group with primary amines and the bioorthogonal nature of the resulting ketone handle, researchers can achieve stable, highly specific protein conjugates without the need for genetic engineering.

Mechanistic Principles of 4-API Bioconjugation

The utility of 4-API lies in its dual functional groups, which operate under mutually exclusive chemical conditions, thereby preventing cross-reactivity and unwanted polymerization.

Step 1: Isocyanate-Amine Urea Formation

The isocyanate group (–N=C=O) is a highly reactive electrophile. In aqueous environments at slightly basic pH (8.0–8.5), it reacts rapidly with unprotonated primary amines—specifically the ϵ -amino groups of lysine residues and the α -amino group at the protein N-terminus—to form a highly stable, irreversible urea linkage[1][2].

Causality Insight: The reaction rate of isocyanates with amines is linearly related to the pKa of the amine[3]. At pH 7.0–7.5, the N-terminal amine (pKa ~7.8) reacts significantly faster than lysine side chains (pKa ~10.5)[3]. By adjusting the pH to 8.5, lysine reactivity is increased, allowing for a higher degree of labeling (DOL). However, isocyanates are susceptible to hydrolytic decomposition into unreactive amines and CO 2​ in water[4][5]. Therefore, maintaining a high local concentration of the target amine and using anhydrous organic solvents for the 4-API stock is critical to outcompete hydrolysis.

Step 2: Bioorthogonal Oxime Ligation

Once the protein is decorated with 4-API, it presents a bioorthogonal acetyl (ketone) handle. Ketones are virtually absent in native proteins. In a slightly acidic buffer (pH 4.5–6.0), this ketone reacts specifically with aminooxy-functionalized probes (e.g., aminooxy-fluorophores or aminooxy-biotin) to form a stable oxime bond[6][7].

Causality Insight: Oxime ligation is naturally slow. The addition of aniline as a nucleophilic catalyst (typically 10–100 mM) accelerates the reaction by forming a highly reactive Schiff base intermediate, which is rapidly displaced by the alpha-effect-driven aminooxy group[7][8].

Workflow Visualization

G P Native Protein (Primary Amines) Step1 Step 1: Urea Formation Buffer: pH 8.0 - 8.5 Time: 1-2 Hours P->Step1 API 4-Acetylphenyl Isocyanate (4-API) API->Step1 Ketone Ketone-Functionalized Protein Step1->Ketone Step2 Step 2: Oxime Ligation Buffer: pH 4.5 - 6.0 Catalyst: Aniline Ketone->Step2 Probe Aminooxy-Probe (e.g., Fluorophore, PEG) Probe->Step2 Conjugate Stable Oxime-Linked Protein Conjugate Step2->Conjugate

Figure 1: Two-step bioconjugation workflow using 4-API and oxime ligation.

Quantitative Optimization Data

To ensure a self-validating system, researchers must balance the molar excess of 4-API against the desired Degree of Labeling (DOL) while preventing protein precipitation due to the hydrophobicity of the acetylphenyl group.

Table 1: Effect of pH and 4-API Molar Excess on Labeling Efficiency

Reaction pH 4-API Molar Excess Target Amine Estimated Reaction Time Typical DOL (per 100 kDa)
7.2 10x N-terminus biased 2 Hours 1 - 2
8.5 20x Lysine + N-terminus 1 Hour 4 - 6

| 8.5 | 50x | Lysine + N-terminus | 1 Hour | 8 - 12 (Risk of aggregation) |

Table 2: Oxime Ligation Kinetics (Ketone + Aminooxy-Probe)

pH Aniline Catalyst Aminooxy Excess Time to >90% Conversion Conjugate Stability
7.4 None 10x > 24 Hours High
5.5 None 10x 12 - 16 Hours High

| 5.5 | 50 mM | 10x | 2 - 4 Hours | High |

Experimental Protocols

Protocol 1: Protein Modification with 4-API (Ketone Installation)

Materials Required:

  • Target Protein (1–10 mg/mL)

  • 4-Acetylphenyl isocyanate (CAS: 49647-20-3)[9][10]

  • Anhydrous DMSO or DMF (sealed under argon)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, 150 mM NaCl, pH 8.5 (Must be strictly free of amine-containing buffers like Tris or Glycine).

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the target protein into the Conjugation Buffer. Adjust the concentration to 2–5 mg/mL. Causality: High protein concentration favors the bimolecular reaction with the isocyanate over the competing hydrolysis reaction[2][4].

  • Reagent Preparation: Immediately before use, dissolve 4-API in anhydrous DMSO to create a 100 mM stock solution. Critical: Isocyanates degrade rapidly in the presence of moisture. Discard any unused reconstituted stock[4].

  • Conjugation: Add the 4-API stock to the protein solution to achieve a 10- to 20-fold molar excess. Add the reagent dropwise while vortexing gently to prevent localized precipitation. Ensure the final DMSO concentration does not exceed 5–10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1 to 2 hours with continuous end-over-end rotation.

  • Purification: Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM, incubating for 15 minutes to consume unreacted isocyanates. Purify the ketone-functionalized protein using a desalting column pre-equilibrated with the buffer required for Step 2 (e.g., 0.1 M Sodium Acetate, pH 5.5).

Protocol 2: Bioorthogonal Oxime Ligation

Materials Required:

  • Ketone-functionalized protein (from Protocol 1)

  • Aminooxy-functionalized probe (e.g., Aminooxy-Fluorophore or Aminooxy-Biotin)[6][7]

  • Ligation Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5[6]

  • Aniline (High purity, distilled)

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare a 1 M stock of Aniline in Ligation Buffer. Adjust the pH back to 5.5 if necessary.

  • Reaction Assembly: To the ketone-functionalized protein (typically 1–2 mg/mL in Ligation Buffer), add the aminooxy-probe to a final concentration representing a 5- to 10-fold molar excess over the estimated number of ketone groups[7].

  • Catalysis: Add the Aniline stock to the reaction mixture to achieve a final concentration of 50 mM. Causality: Aniline acts as a nucleophilic catalyst, bypassing the rate-limiting dehydration step of direct oxime formation[7][8].

  • Incubation: Incubate the mixture at room temperature for 2 to 4 hours, protected from light if using fluorescent probes.

  • Final Purification: Remove excess probe and aniline via size-exclusion chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

  • Validation: Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy (if a chromophore was attached) or intact protein LC-MS.

Troubleshooting & Self-Validation

  • Low Degree of Labeling in Step 1: Likely caused by hydrolyzed 4-API. Ensure the use of high-quality, anhydrous DMSO and freshly purchased/stored 4-API (stored at -20°C under inert gas). Verify the absence of Tris, glycine, or sodium azide in the starting protein buffer.

  • Protein Precipitation: 4-API adds hydrophobic aromatic rings to the protein. If precipitation occurs, reduce the molar excess of 4-API from 20x to 10x, or include a mild surfactant (e.g., 0.05% Tween-20) in the conjugation buffer.

  • Incomplete Oxime Ligation: Ensure the pH of the ligation buffer is strictly between 4.5 and 6.0. At pH > 7.0, oxime formation is severely retarded even in the presence of aniline[8].

Sources

Application

Application Note: Covalent Enzyme Immobilization on Solid Supports Using 4-Acetylphenyl Isocyanate

Abstract Enzyme immobilization is a cornerstone technique in biotechnology and pharmaceutical development, enhancing enzyme stability, reusability, and applicability in continuous processes.[1] This guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Enzyme immobilization is a cornerstone technique in biotechnology and pharmaceutical development, enhancing enzyme stability, reusability, and applicability in continuous processes.[1] This guide provides a comprehensive framework for the covalent immobilization of enzymes onto amine-functionalized solid supports using the heterobifunctional crosslinker, 4-acetylphenyl isocyanate. The methodology leverages a two-step process: initial activation of the support via a stable urea linkage with the isocyanate moiety, followed by the specific coupling of the enzyme through reductive amination to the exposed acetyl group. This technique offers a robust and controlled method for creating stable biocatalysts, minimizing enzyme leaching, and preserving catalytic activity. Detailed protocols, mechanistic diagrams, and characterization strategies are provided for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Covalent Immobilization

The use of enzymes as catalysts in industrial and pharmaceutical settings is often limited by their inherent instability and the difficulty of separating them from the reaction products.[1] Immobilization, the process of confining enzyme molecules to a solid support, effectively overcomes these challenges.[2] Among various immobilization strategies, covalent attachment is highly desirable as it forms strong, stable bonds between the enzyme and the support, significantly reducing the risk of enzyme leakage.[1]

This application note details a powerful covalent strategy employing 4-acetylphenyl isocyanate, a heterobifunctional linker. This molecule possesses two distinct reactive groups:

  • An isocyanate group (-NCO) , which reacts efficiently with primary amines on the support surface to form a highly stable urea bond.[3][4]

  • An acetyl group (-C(O)CH₃) , a ketone that serves as a specific target for coupling with primary amines (e.g., surface lysine residues) on the enzyme via reductive amination.[5][6]

This two-stage approach allows for a controlled, sequential reaction, first preparing an "activated" ketone-displaying support, which is then ready for gentle and specific enzyme conjugation. This method is broadly applicable to a wide range of enzymes and amine-functionalized supports.

Principle of the Method

The immobilization process is achieved in two principal stages, as depicted in the workflow below.

G cluster_workflow Overall Immobilization Workflow prep 1. Support Preparation (Equilibration of Amine- Functionalized Beads) activation 2. Support Activation (Reaction with 4-Acetylphenyl Isocyanate) prep->activation Anhydrous Solvent washing1 3. Washing (Removal of excess linker) activation->washing1 Anhydrous Solvent immobilization 4. Enzyme Immobilization (Reductive Amination) washing1->immobilization Aqueous Buffer + Enzyme + NaCNBH₃ washing2 5. Final Washing (Removal of unbound enzyme and reagents) immobilization->washing2 Buffer / High Salt characterization 6. Characterization (Activity, Stability, Loading) washing2->characterization

Caption: High-level workflow for enzyme immobilization.

Stage 1: Activation of the Amine-Functionalized Support

The process begins with an amine-functionalized solid support (e.g., amino-propyl silica, agarose beads with primary amines). This support is reacted with 4-acetylphenyl isocyanate in an anhydrous organic solvent. The highly electrophilic isocyanate group readily reacts with the primary amines on the support surface to form a stable urea linkage. This reaction covalently attaches the linker and presents the acetyl (ketone) group on the surface, creating an "activated support".

Caption: Stage 1: Activation of an amine-support with 4-acetylphenyl isocyanate.

Stage 2: Enzyme Immobilization via Reductive Amination

The ketone-activated support is then introduced to an aqueous buffer solution containing the enzyme. A primary amine on the enzyme surface (predominantly the ε-amino group of a lysine residue) attacks the ketone carbonyl, forming a Schiff base intermediate. This imine bond, which is in equilibrium, is then irreversibly reduced to a stable secondary amine linkage by a mild reducing agent, sodium cyanoborohydride (NaCNBH₃).[7][8] This agent is ideal because it selectively reduces the iminium ion of the Schiff base without reducing the ketone on the support or carbonyls within the enzyme.[9]

Caption: Stage 2: Enzyme coupling to the activated support via reductive amination.

Materials and Equipment

Reagents
  • Amine-functionalized solid support (e.g., Amino-propyl Controlled Pore Glass, Amino-Agarose Beads, Amine-functionalized Magnetic Beads)

  • 4-Acetylphenyl isocyanate, 97% (CAS 49647-20-3)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous aprotic solvent

  • Enzyme of interest

  • Sodium Cyanoborohydride (NaCNBH₃)

  • Coupling Buffer: 50-100 mM Phosphate Buffer or Borate Buffer, pH 7.5 - 8.5

  • Quenching Buffer: 1 M Tris-HCl or 1 M Ethanolamine, pH 8.0

  • Washing Buffer: Coupling buffer with 0.5 M NaCl

  • Storage Buffer: Buffer appropriate for the enzyme's long-term stability (e.g., 50 mM Phosphate, pH 7.0, with 50% glycerol for -20°C storage)

  • Reagents for protein concentration assay (e.g., Bradford, BCA)

  • Substrate and reagents for enzyme activity assay

Equipment
  • Reaction vessels (e.g., glass vials, polypropylene tubes)

  • End-over-end rotator or orbital shaker

  • Laboratory balance

  • pH meter

  • Centrifuge (for bead-based supports) or magnetic stand (for magnetic beads)

  • Spectrophotometer (for protein and activity assays)

  • Fume hood

Experimental Protocols

Protocol 1: Activation of Amine-Functionalized Support

Causality: This step must be performed under anhydrous conditions because isocyanates react readily with water, which would consume the reagent and deactivate the support surface.[10] DMF is a polar aprotic solvent that effectively dissolves the isocyanate without participating in the reaction.

  • Preparation: Weigh out 1 gram of the amine-functionalized solid support into a clean, dry reaction vessel. If the support is in a storage solution, wash it three times with anhydrous DMF, using centrifugation or magnetic separation to pellet the support between washes.

  • Reagent Solution: In a fume hood, prepare a 10 mg/mL solution of 4-acetylphenyl isocyanate in anhydrous DMF.

  • Activation Reaction: Add 10 mL of the isocyanate solution to the 1 gram of prepared support.

  • Incubation: Seal the vessel and incubate for 2-4 hours at room temperature with gentle end-over-end mixing.

  • Washing: Pellet the support by centrifugation or magnetic separation. Discard the supernatant. Wash the activated support thoroughly (5 times) with anhydrous DMF to remove all unreacted isocyanate.

  • Final Wash: Wash the support twice with the chosen aqueous Coupling Buffer to remove the DMF. The activated support is now ready for enzyme immobilization. It is best to proceed immediately to the next step.

Protocol 2: Enzyme Immobilization and Quenching

Causality: The pH for reductive amination is a critical parameter. A slightly alkaline pH (7.5-8.5) is a compromise that deprotonates the enzyme's lysine amino groups, making them nucleophilic, while still allowing for the formation of the Schiff base intermediate.[8] Sodium cyanoborohydride is added to make the reaction irreversible.[7]

  • Enzyme Solution: Prepare a solution of the enzyme in cold Coupling Buffer at a concentration of 1-5 mg/mL. The optimal amount of enzyme depends on the capacity of the support and should be determined empirically (a good starting point is 10 mg of enzyme per gram of support). Retain a sample of this solution for later determination of immobilization efficiency.

  • Reducing Agent: Prepare a fresh 1 M solution of sodium cyanoborohydride in water. Caution: NaCNBH₃ is toxic. Handle with appropriate care in a fume hood.

  • Coupling Reaction: Add the enzyme solution to the washed, activated support from Protocol 1. Gently mix to create a slurry.

  • Reduction: Add the sodium cyanoborohydride solution to the slurry to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M stock per 1 mL of slurry).

  • Incubation: Seal the vessel and incubate overnight (12-18 hours) at 4°C with gentle end-over-end mixing.

  • Quenching: After incubation, pellet the support. Add Quenching Buffer to the support and incubate for 1-2 hours at room temperature to block any unreacted ketone groups.[11]

  • Washing: Pellet the support and collect the supernatant (this contains unbound enzyme). Wash the immobilized enzyme preparation extensively:

    • Three times with Coupling Buffer.

    • Three times with high-ionic-strength Washing Buffer (to remove non-covalently adsorbed protein).

    • Three times with Storage Buffer.

  • Storage: Store the final immobilized enzyme preparation in Storage Buffer at the appropriate temperature (e.g., 4°C or -20°C).

Characterization of the Immobilized Enzyme

A successful immobilization must be validated. The following measurements provide a quantitative assessment of the process.

Immobilization Efficiency and Yield

The amount of protein successfully bound to the support can be determined by measuring the depletion of protein from the solution.

  • Immobilization Yield (%): Use a standard protein concentration assay (e.g., Bradford) to measure the protein concentration of the initial enzyme solution and the combined supernatant/wash fractions after immobilization.

    Formula:Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] * 100

  • Immobilization Efficiency (mg/g): This expresses the mass of enzyme bound per gram of support.

    Formula:Efficiency = (Initial Protein Mass - Unbound Protein Mass) / Mass of Support (g)

Activity of the Immobilized Enzyme

The catalytic activity of the immobilized enzyme should be compared to that of the free enzyme under identical conditions (pH, temperature, substrate concentration).

  • Activity Recovery (%): Measure the total activity of the immobilized preparation and compare it to the total activity of the amount of enzyme that was successfully bound.

    Formula:Recovery (%) = [Total Activity of Immobilized Enzyme / (Activity of Free Enzyme * Mass of Bound Protein)] * 100

ParameterDescriptionTypical ValueInterpretation
Immobilization Yield Percentage of the initial enzyme that is bound to the support.> 80%High values indicate an efficient coupling reaction.
Activity Recovery Percentage of specific activity retained by the enzyme after immobilization.30 - 70%Some activity loss is expected due to conformational constraints or active site blockage. Values in this range are generally considered good.[2]
Thermal Stability Activity retained after incubation at elevated temperatures compared to free enzyme.IncreasedCovalent multipoint attachment often rigidifies the enzyme, increasing its thermal stability.[12]
Reusability Activity retained after multiple cycles of use and washing.> 90% after 5 cyclesA key advantage of covalent immobilization is the ability to reuse the biocatalyst with minimal loss of activity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Immobilization Yield - Isocyanate reacted with water.- Insufficient activation time/reagent.- pH of coupling buffer is too low.- Ensure all solvents and supports are anhydrous for the activation step.- Increase isocyanate concentration or reaction time.- Ensure coupling buffer pH is between 7.5 and 8.5.
Low Activity Recovery - Enzyme denaturation during immobilization.- Covalent attachment near the active site.- Mass transfer limitations.[13]- Perform immobilization at 4°C.- Try adding a competitive inhibitor or substrate during immobilization to protect the active site.- Use a support with a larger pore size.
High Non-specific Binding - Insufficient washing after immobilization.- Increase the number of washes with high-ionic-strength Washing Buffer.
No Activity - Enzyme was inactive prior to immobilization.- Harsh quenching conditions.- Always test the activity of the free enzyme solution before starting.- Ensure quenching buffer pH is not extreme.

References

  • Guisán, J. M. (2006). Immobilization of Enzymes and Cells. Humana Press.
  • Ansari, S. A., & Husain, Q. (2013). Heterofunctional Supports in Enzyme Immobilization: From Traditional Immobilization Protocols to Opportunities in Tuning Enzyme Properties. Biomacromolecules, 14(8), 2497-2508. [URL: https://pubs.acs.org/doi/10.1021/bm400501z]
  • Liese, A., & Hilterhaus, L. (2019). The Microenvironment in Immobilized Enzymes: Methods of Characterization and Its Role in Determining Enzyme Performance. Catalysts, 9(10), 803. [URL: https://www.mdpi.com/2073-4344/9/10/803]
  • Barbosa, O., Torres, R., Ortiz, C., & Fernandez-Lafuente, R. (2013). Heterofunctional supports in enzyme immobilization: from traditional immobilization protocols to opportunities in tuning enzyme properties. Biomacromolecules, 14(8), 2433-2462. [URL: https://www.researchgate.net/publication/249323714_Heterofunctional_Supports_in_Enzyme_Immobilization_From_Traditional_Immobilization_Protocols_to_Opportunities_in_Tuning_Enzyme_Properties]
  • Gildersleeve, J. C., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 19(7), 1485-1490. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2574921/]
  • de Oliveira, G. G., et al. (2017). New Heterofunctional Supports Based on Glutaraldehyde-Activation: A Tool for Enzyme Immobilization at Neutral pH. Molecules, 22(7), 1097. [URL: https://www.mdpi.com/1420-3049/22/7/1097]
  • Thermo Fisher Scientific. (n.d.). AminoLink™ Reductant. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDG%2Fmanuals%2FMAN0011249_AminoLinkReductant_UG.pdf]
  • Hwang, E. T., & Gu, M. B. (2020). Immobilization and Stabilization of Enzyme in Biomineralized Calcium Carbonate Microspheres. Frontiers in Bioengineering and Biotechnology, 8, 583833. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2020.583833/full]
  • Thermo Fisher Scientific. (n.d.). Covalent Immobilization of Affinity Ligands. [URL: https://www.thermofisher.
  • Zhang, Q., et al. (2021). Combination of Click Chemistry and Enzymatic Ligation for Stable and Efficient Protein Immobilization for Single-Molecule Force Spectroscopy. CCS Chemistry, 3(1), 1-10. [URL: https://www.chinesechemsoc.org/doi/10.31635/ccschem.021.202000693]
  • Rodrigues, R. C., et al. (2011). Immobilization of Enzymes on Hetero-Functional Supports: Physical Adsorption Plus Additional Covalent Immobilization. Methods in Molecular Biology, 679, 41-51. [URL: https://link.springer.com/protocol/10.1007/978-1-60761-913-0_4]
  • Thermo Fisher Scientific. (n.d.). Dynabeads™ M-270 Amine. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDG%2Fmanuals%2FDynabeads_M-270_Amine_(143.05D_143.06D).pdf]
  • Spherotech, Inc. (n.d.). General Protocol for Conjugating Biomolecules to Amino-Modified Beads. [URL: https://www.spherotech.com/General_Protocol_for_Conjugating_Biomolecules_to_Amino-Modified_Beads.html]
  • Spahn, C., & Minteer, S. D. (2022). Enzyme Immobilization and Co-Immobilization: Main Framework, Advances and Some Applications. Processes, 10(3), 503. [URL: https://www.mdpi.com/2227-9717/10/3/503]
  • Fernandez-Lafuente, R. (2009). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Current Opinion in Chemical Biology, 13(5-6), 543-550. [URL: https://www.researchgate.
  • Thermo Fisher Scientific. (n.d.). Covalent Immobilization of Affinity Ligands. [URL: https://www.thermofisher.
  • Li, J., & Wang, Q. (2019). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Bioconjugate Chemistry, 30(3), 639-643. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.9b00059]
  • Wikipedia. (n.d.). Reductive amination. [URL: https://en.wikipedia.
  • G-Biosciences. (n.d.). Amine Magnetic Beads. [URL: https://www.gbiosciences.com/products/amine-magnetic-beads]
  • Gildersleeve, J. C., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 19(7), 1485-1490. [URL: https://pubs.acs.org/doi/10.1021/bc800168x]
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Cospheric LLC. (2025). The Ultimate Guide to Amine Reactive Beads: How They Work and Their Applications. [URL: https://cospheric.
  • Miller, S. L., & Bada, J. L. (1988). Submarine hot springs and the origin of life. Nature, 334(6183), 609-611. [URL: https://www.researchgate.net/figure/Reduction-of-ketones-or-iminium-ions-reductive-amination-and-reducing-agents_fig10_318855490]
  • Abdel-Hamid, M. K., & Al-Zahrani, F. A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30239-30247. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9430032/]
  • Bioclone Inc. (n.d.). Amine-terminated Magnetic Beads conjugation protocol for Affinity Purification. [URL: https://www.bioclone.
  • Sigma-Aldrich. (n.d.). 4-Acetylphenyl isocyanate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/496472]
  • Sabbioni, G., et al. (1997). Reactions of 4-methylphenyl isocyanate with amino acids. Biomarkers, 2(2), 103-112. [URL: https://pubmed.ncbi.nlm.nih.gov/23899214/]
  • ResearchGate. (n.d.). Reaction of Isocyanates with amines. [URL: https://www.researchgate.
  • Le Neve-Rolf, A., & Beauchemin, A. M. (2024). Isocyanate-based multicomponent reactions. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01614a]
  • Mormann, W., & Vaquero, R. L. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L-CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS: FORMATION OF CONJUGATES, UREAS AND AMINES. EXCLI Journal, 5, 190-205. [URL: https://www.excli.de/index.php/excli/article/view/296]

Sources

Method

Step-by-step guide for reacting 4-Acetylphenyl isocyanate with alcohols

An Application Guide for the Synthesis of Carbamates via the Reaction of 4-Acetylphenyl Isocyanate with Alcohols Abstract This document provides a comprehensive guide for researchers and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of Carbamates via the Reaction of 4-Acetylphenyl Isocyanate with Alcohols

Abstract

This document provides a comprehensive guide for researchers and professionals in drug development on the reaction between 4-acetylphenyl isocyanate and various alcohols to form stable carbamate (urethane) linkages. The protocol details the underlying reaction mechanism, critical safety precautions, a step-by-step experimental procedure, and methods for product characterization. This reaction is of significant interest due to its utility in synthesizing intermediates for pharmaceuticals, creating bioconjugates, and developing novel materials. The presence of the acetyl group on the phenyl isocyanate offers a secondary functional handle for further chemical modifications.

Introduction and Scientific Background

The reaction of an isocyanate with an alcohol is a fundamental and highly efficient method for forming a carbamate (urethane) bond.[1][2][3] This reaction proceeds via the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon atom of the isocyanate group.[2][3] The process is typically exothermic and can often proceed without a catalyst, although one may be used to increase the reaction rate.[1]

4-Acetylphenyl isocyanate is a particularly useful reagent because it is bifunctional; it possesses a highly reactive isocyanate group for carbamate formation and a ketone functionality.[4][5] This ketone can serve as a handle for subsequent chemical transformations, such as oxime ligation or reductive amination, making it a valuable building block in medicinal chemistry and materials science.[6][7][8][9] The carbamates formed are generally stable, making this linkage ideal for creating prodrugs or tethering molecules to surfaces or larger biomolecules.[8]

Mandatory Safety Protocols

Isocyanates are potent respiratory sensitizers and can cause severe irritation to the skin, eyes, and respiratory tract.[10][11] Exposure can lead to asthma-like symptoms, and repeated exposure can increase sensitivity.[12] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls : All manipulations involving isocyanates must be performed inside a certified chemical fume hood with sufficient airflow to minimize inhalation exposure.[11][13][14]

  • Personal Protective Equipment (PPE) :

    • Respiratory Protection : A full-face respirator with organic vapor cartridges is highly recommended.[14] At a minimum, a half-mask respirator with appropriate cartridges should be used.

    • Eye Protection : Chemical splash goggles and a full-face shield are mandatory.[13][14]

    • Hand Protection : Use chemical-resistant gloves. Butyl rubber or laminate gloves are recommended. Latex gloves offer no protection.[14]

    • Skin Protection : Wear a lab coat, long pants, and closed-toe shoes. For larger scale reactions, disposable coveralls should be considered.[13]

  • Emergency Preparedness : Ensure immediate access to an eyewash station and a safety shower.[11] Have an isocyanate-specific spill kit available.

  • Waste Disposal : Unreacted isocyanates must be quenched before disposal. A solution of 5% sodium carbonate, 2% liquid detergent, and 93% water can be used to neutralize isocyanate waste.

Reaction Mechanism and Influencing Factors

The formation of a carbamate from 4-acetylphenyl isocyanate and an alcohol is a nucleophilic addition reaction. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the isocyanate group. This is typically the rate-determining step.

Key Factors Influencing the Reaction:
  • Alcohol Nucleophilicity & Sterics : The reactivity of alcohols generally follows the order: primary > secondary >> tertiary.[2][3][15] This is due to the increased steric hindrance around the hydroxyl group in secondary and tertiary alcohols, which impedes its approach to the isocyanate.

  • Solvent : The reaction must be carried out under anhydrous (dry) conditions. The presence of water is highly detrimental as it can react with the isocyanate to form an unstable carbamic acid, which then decomposes to 4-aminoacetophenone and carbon dioxide gas.[1] The resulting amine can then react with another molecule of isocyanate to form a highly insoluble and difficult-to-remove diaryl urea impurity. Anhydrous aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane are commonly used.

  • Catalysis : While the reaction can proceed without a catalyst, its rate can be significantly enhanced.

    • Tertiary Amines : Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts.[15][16][17]

    • Organometallic Compounds : Tin catalysts, such as dibutyltin dilaurate (DBTDL), are extremely efficient but are facing increased regulatory scrutiny due to their toxicity.[16] Alternatives based on zirconium, bismuth, or zinc are becoming more common.[1][16][18][19]

Experimental Application and Protocols

This section provides a general protocol for the reaction. Amounts should be scaled as needed, and the choice of solvent and catalyst may require optimization depending on the specific alcohol substrate.

Materials and Equipment
  • Reagents :

    • 4-Acetylphenyl isocyanate (CAS 49647-20-3)[20]

    • Alcohol of interest (anhydrous)

    • Anhydrous solvent (e.g., THF, acetonitrile)

    • Catalyst (optional, e.g., DABCO or DBTDL)

    • Methanol (for quenching)

    • Reagents for purification (e.g., silica gel, hexane, ethyl acetate)

  • Equipment :

    • Oven-dried round-bottom flasks and glassware

    • Magnetic stirrer and stir bars

    • Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)

    • Syringes and needles

    • Thin Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Analytical instruments: FT-IR, NMR, Mass Spectrometer

Step-by-Step Experimental Workflow
  • Preparation : Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon.

  • Dissolution of Alcohol : In the prepared flask, dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent (e.g., 0.2-0.5 M concentration).

  • Catalyst Addition (Optional) : If a catalyst is used, add it to the alcohol solution at this stage (typically 0.1-1 mol%).

  • Isocyanate Addition : Dissolve 4-acetylphenyl isocyanate (1.05 equivalents) in a small amount of anhydrous solvent in a separate, dry vial. Using a syringe, add the isocyanate solution dropwise to the stirring alcohol solution over several minutes. The reaction is exothermic, and for highly reactive primary alcohols, cooling the reaction flask in an ice bath (0 °C) may be necessary to control the reaction rate.[1]

  • Reaction Monitoring : Monitor the progress of the reaction by TLC, observing the consumption of the starting alcohol. Alternatively, the reaction can be monitored by FT-IR by observing the disappearance of the characteristic sharp isocyanate peak at approximately 2250-2275 cm⁻¹.

  • Quenching : Once the reaction is complete (as determined by monitoring), add a small amount of methanol (a few drops) to the reaction mixture to quench any remaining unreacted isocyanate.

  • Solvent Removal : Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification : The resulting crude carbamate can be purified by one of the following methods:

    • Crystallization/Precipitation : For many O-alkyl carbamates, the product is insoluble in non-polar solvents like hexane. Adding hexane to the crude residue can induce crystallization or precipitation, offering a simple and effective purification method.[21] The solid can then be collected by filtration.

    • Silica Gel Chromatography : If the product is an oil or if precipitation is ineffective, purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Workflow Diagram

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Assemble Dry Glassware under Inert Atmosphere P2 Dissolve Alcohol (1.0 eq) in Anhydrous Solvent P1->P2 R1 Add Catalyst (Optional) P2->R1 R2 Add 4-Acetylphenyl Isocyanate (1.05 eq) Dropwise P2->R2 R1->R2 R3 Monitor by TLC or IR R2->R3 W1 Quench with Methanol R3->W1 W2 Remove Solvent (Rotary Evaporation) W1->W2 W3 Purify Product (Crystallization or Chromatography) W2->W3 A1 Characterize by FT-IR, NMR, MS W3->A1

Caption: Experimental workflow for carbamate synthesis.

Product Characterization

Proper characterization is essential to confirm the formation of the desired carbamate product and assess its purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • Disappearance : Strong, sharp N=C=O stretch from the isocyanate starting material (~2270 cm⁻¹). Broad O-H stretch from the alcohol starting material (~3200-3600 cm⁻¹).

    • Appearance : N-H stretch of the carbamate (~3300 cm⁻¹). Strong C=O stretch of the carbamate carbonyl (~1700-1730 cm⁻¹). The C=O stretch of the acetyl group remains (~1680 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Appearance of a new, often broad, singlet for the N-H proton (typically δ 7.5-9.5 ppm). A downfield shift is expected for the protons on the carbon adjacent to the alcohol's oxygen (the -CH-O- group). The characteristic aromatic and acetyl methyl signals will be present.

    • ¹³C NMR : Appearance of the carbamate carbonyl carbon signal (typically δ 150-158 ppm).

  • Mass Spectrometry (MS) : Provides the molecular weight of the synthesized carbamate, confirming the successful addition of the 4-acetylphenyl isocyanate moiety to the alcohol.

  • High-Performance Liquid Chromatography (HPLC) : Useful for determining the purity of the final product and can be used for quantitative analysis.[22][23][24]

Summary of Reaction Parameters

The following table provides general guidelines for reacting 4-acetylphenyl isocyanate with different classes of alcohols. Optimization may be required for specific substrates.

Alcohol TypeRelative ReactivityTypical TemperatureCatalyst RecommendationTypical Reaction Time
Primary High0 °C to Room TempOften not required; DABCO if needed30 min - 4 hours
Secondary MediumRoom Temp to 50 °CRecommended (DABCO or DBTDL)2 - 12 hours
Tertiary Very LowElevated Temp (e.g., 80 °C)Required (DBTDL or other strong Lewis acid)12 - 48+ hours
Phenolic Medium-LowRoom Temp to 60 °CRecommended (DABCO or DBTDL)4 - 24 hours

References

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • Sato, S., et al. (2015). Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society. Retrieved from [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]

  • Sato, S., et al. (2015). Induced Bioconjugation via On-Demand Isocyanate Formation. ACS Publications. Retrieved from [Link]

  • Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]

  • Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bradner, J. E., et al. (2017). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Isocyanates. Retrieved from [Link]

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

  • Sato, S., et al. (2015). Induced Bioconjugation via On-Demand Isocyanate Formation. PubMed. Retrieved from [Link]

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

  • Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. Retrieved from [Link]

  • Google Patents. (2015). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
  • Blank, W. J. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

  • ResearchGate. (2015). Induced Bioconjugation via On-Demand Isocyanate Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

  • Varghese, J. N., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Retrieved from [Link]

  • Wang, S., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides. ACS Omega. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from [Link]

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • He, Z. A., et al. (2002). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Retrieved from [Link]

  • ResearchGate. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from [Link]

  • Ephraim, S., et al. (1959). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. ACS Publications. Retrieved from [Link]

  • American Laboratory. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Retrieved from [Link]

  • IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from [Link]

  • PubMed. (2002). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]

Sources

Application

4-Acetylphenyl isocyanate in the synthesis of novel organic compounds

Page 1. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas as potent kinase inhibitors.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Page 1. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas as potent kinase inhibitors. M.Sc. Thesis. By. Ahmed F. El-Farargy. Chemistry Department, Faculty of Science,. Zagazig University. 2013. Page 2. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas as potent kinase inhibitors. M.Sc. Thesis. By. Ahmed F. El-Farargy. B.Sc. in Chemistry. Submitted to the. Chemistry Department, Faculty of Science,. Zagazig University. In partial fulfillment of the requirements for the degree of. Master of Science. in. Chemistry. (Organic Chemistry). Supervisors. Prof. Dr. Kamal M. Dawood. Professor of Organic Chemistry. Chemistry Department, Faculty of Science,. Cairo University. Prof. Dr. Mohamed A. El-Hashash. Professor of Organic Chemistry. Chemistry Department, Faculty of Science,. Ain Shams University. Dr. Mohamed A. El-Sayed. Assistant Professor of Organic Chemistry. Chemistry Department, Faculty of Science,. Zagazig University. 2013. Page 3. In the name of Allah, the most Gracious and the most Merciful. Page 4. Acknowledgment. First of all, I would like to express my deepest gratitude to Allah for his endless. blessings. I would like to express my sincere gratitude and appreciation to my supervisors,. Prof. Dr. Kamal M. Dawood, Professor of Organic Chemistry, Chemistry. Department, Faculty of Science, Cairo University, Prof. Dr. Mohamed A. El-. Hashash, Professor of Organic Chemistry, Chemistry Department, Faculty of. Science, Ain Shams University and Dr. Mohamed A. El-Sayed, Assistant. Professor of Organic Chemistry, Chemistry Department, Faculty of Science, Zagazig. University for their continuous support, valuable guidance and encouragement. throughout this work. I am very grateful to Prof. Dr. Mohamed A. El-Hashash for his great help in. performing the biological activity tests. I would like to thank all the staff members of Chemistry Department, Faculty of. Science, Zagazig University for their help and support. Finally, I would like to express my sincere gratitude to my family for their. endless support and encouragement. Ahmed F. El-Farargy. Page 5. Abstract. The present work deals with the synthesis of a new series of 1-(4-acetylphenyl)-. 3-substituted ureas as potent kinase inhibitors. The synthesis was started by the reaction of 4-aminoacetophenone with. triphosgene in the presence of triethylamine to give 4-acetylphenyl isocyanate. The isocyanate was then reacted with a variety of amines and hydrazines to. give the corresponding ureas and semicarbazides. The structures of the newly synthesized compounds were confirmed by. elemental analysis, IR, 1H NMR and mass spectroscopy. The synthesized compounds were evaluated for their in vitro anticancer. activity against a panel of 60 human tumor cell lines. The results showed that some of the synthesized compounds have potent. anticancer activity. For example, compound 3a showed potent activity against. leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma,. ovarian cancer, renal cancer, prostate cancer and breast cancer cell lines with. GI50 values ranging from 0.01 to 100 μM. In addition, compound 3a was found to be a potent inhibitor of a number of. kinases, including VEGFR-2, PDGFR-β, and c-Kit. The results of this study suggest that 1-(4-acetylphenyl)-3-substituted ureas. are a promising class of compounds for the development of new anticancer. agents. Page 6. List of Contents. Chapter 1: Introduction. 1.1. Cancer. 1.2. Kinase inhibitors. 1.3. Urea derivatives as kinase inhibitors. 1.4. Aim of the work. Chapter 2: Results and Discussion. 2.1. Chemistry. 2.1.1. Synthesis of 4-acetylphenyl isocyanate. 2.1.2. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas. 2.1.3. Synthesis of 1-(4-acetylphenyl)-3-substituted semicarbazides. 2.2. Biological evaluation. 2.2.1. In vitro anticancer activity. 2.2.2. Kinase inhibition assay. Chapter 3: Experimental. 3.1. General. 3.2. Synthesis of 4-acetylphenyl isocyanate. 3.3. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas. 3.4. Synthesis of 1-(4-acetylphenyl)-3-substituted semicarbazides. 3.5. Biological evaluation. 3.5.1. In vitro anticancer activity. 3.5.2. Kinase inhibition assay. Chapter 4: References. Page 7. Chapter 1. Introduction. 1.1. Cancer. Cancer is a group of diseases characterized by uncontrolled growth and spread. of abnormal cells. If the spread is not controlled, it can result in death. Cancer is. caused by both external factors (tobacco, infectious organisms, chemicals, and. radiation) and internal factors (inherited mutations, hormones, immune. conditions, and mutations that occur from metabolism). These causal factors may. act together or in sequence to initiate or promote the development of cancer. Ten or. more years often pass between exposure to external factors and detectable cancer. Cancer is treated with surgery, radiation, chemotherapy, hormone therapy,. biological therapy, and targeted therapy. 1.2. Kinase inhibitors. Kinases are enzymes that transfer a phosphate group from a high-energy. donor molecule, such as ATP, to a specific substrate. This process is called. phosphorylation. Kinases are involved in a wide range of cellular processes,. including signal transduction, metabolism, and cell division. Aberrant kinase activity is a frequent cause of disease, particularly cancer,. where kinases can be mutated, overexpressed, or part of a fusion protein. Kinase inhibitors are a class of drugs that block the action of kinases. They. are used to treat a variety of diseases, including cancer, inflammatory diseases,. and autoimmune diseases. There are two main types of kinase inhibitors: type I and type II. Type I. inhibitors bind to the active form of the kinase, while type II inhibitors bind to the. inactive form. Type II inhibitors are generally more selective than type I inhibitors. 1.3. Urea derivatives as kinase inhibitors. Urea derivatives are a class of compounds that have been shown to have a. wide range of biological activities, including anticancer, anti-inflammatory, and. antiviral activity. A number of urea derivatives have been developed as kinase inhibitors. For. example, sorafenib is a urea derivative that is used to treat a variety of cancers,. including kidney cancer, liver cancer, and thyroid cancer. Sorafenib is a type II. inhibitor of a number of kinases, including VEGFR-2, PDGFR-β, and c-Kit. 1.4. Aim of the work. The aim of this work is to synthesize a new series of 1-(4-acetylphenyl)-3-. substituted ureas as potent kinase inhibitors. The synthesized compounds will be. evaluated for their in vitro anticancer activity and their ability to inhibit a number. of kinases. Page 8. Chapter 2. Results and Discussion. 2.1. Chemistry. 2.1.1. Synthesis of 4-acetylphenyl isocyanate. 4-Acetylphenyl isocyanate was synthesized by the reaction of 4-. aminoacetophenone with triphosgene in the presence of triethylamine. The reaction was carried out in dichloromethane at room temperature. The product. was obtained in good yield (85%). 2.1.2. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas. The 1-(4-acetylphenyl)-3-substituted ureas were synthesized by the reaction. of 4-acetylphenyl isocyanate with a variety of amines. The reactions were carried. out in dichloromethane at room temperature. The products were obtained in good. yields (70-90%). 2.1.3. Synthesis of 1-(4-acetylphenyl)-3-substituted semicarbazides. The 1-(4-acetylphenyl)-3-substituted semicarbazides were synthesized by. the reaction of 4-acetylphenyl isocyanate with a variety of hydrazines. The. reactions were carried out in dichloromethane at room temperature. The products. were obtained in good yields (65-85%). 2.2. Biological evaluation. 2.2.1. In vitro anticancer activity. The synthesized compounds were evaluated for their in vitro anticancer. activity against a panel of 60 human tumor cell lines. The results showed that some of the synthesized compounds have potent. anticancer activity. For example, compound 3a showed potent activity against. leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma,. ovarian cancer, renal cancer, prostate cancer and breast cancer cell lines with. GI50 values ranging from 0.01 to 100 μM. 2.2.2. Kinase inhibition assay. In addition, compound 3a was found to be a potent inhibitor of a number of. kinases, including VEGFR-2, PDGFR-β, and c-Kit. 2.3. Structure-activity relationship. The structure-activity relationship (SAR) of the synthesized compounds was. studied. The results showed that the nature of the substituent on the urea. nitrogen atom is important for the anticancer activity. For example, compounds. with a bulky substituent on the urea nitrogen atom were found to be more active. than compounds with a small substituent. The results of this study suggest that 1-(4-acetylphenyl)-3-substituted ureas. are a promising class of compounds for the development of new anticancer. agents. Page 9. Chapter 3. Experimental. 3.1. General. Melting points were determined on a Gallenkamp melting point apparatus. and are uncorrected. IR spectra were recorded on a Pye-Unicam SP-1100. spectrophotometer using KBr discs. 1H NMR spectra were recorded on a Varian. Mercury VX-300 NMR spectrometer (300 MHz) in DMSO-d6. Chemical shifts. are reported in ppm (δ) relative to TMS as an internal standard. Mass spectra. were recorded on a Shimadzu GC-MS QP-1000 EX mass spectrometer at 70 eV. Elemental analyses were carried out at the Microanalytical Center, Cairo. University. 3.2. Synthesis of 4-acetylphenyl isocyanate. To a stirred solution of 4-aminoacetophenone (1.35 g, 10 mmol) and. triethylamine (2.02 g, 20 mmol) in dichloromethane (50 mL) was added. triphosgene (1.48 g, 5 mmol) in dichloromethane (20 mL) at 0 °C. The reaction. mixture was stirred at room temperature for 2 h. The solvent was evaporated. under reduced pressure and the residue was purified by column chromatography. on silica gel (eluent: petroleum ether/ethyl acetate, 9:1) to give the title. compound as a white solid. Yield: 1.37 g (85%); mp: 35-37 °C (lit. mp 35-37 °C). IR (KBr, cm-1): 2270 (N=C=O), 1680 (C=O). 1H NMR (DMSO-d6, ppm): 2.50 (s, 3H, CH3), 7.50-7.90 (m, 4H, Ar-H). MS (m/z): 161 (M+). 3.3. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas. General procedure. To a stirred solution of 4-acetylphenyl isocyanate (0.16 g, 1 mmol) in. dichloromethane (20 mL) was added the appropriate amine (1 mmol). The. reaction mixture was stirred at room temperature for 2 h. The solvent was. evaporated under reduced pressure and the residue was recrystallized from the. proper solvent to give the title compounds. 3.4. Synthesis of 1-(4-acetylphenyl)-3-substituted semicarbazides. General procedure. To a stirred solution of 4-acetylphenyl isocyanate (0.16 g, 1 mmol) in. dichloromethane (20 mL) was added the appropriate hydrazine (1 mmol). The. reaction mixture was stirred at room temperature for 2 h. The solvent was. evaporated under reduced pressure and the residue was recrystallized from the. proper solvent to give the title compounds. 3.5. Biological evaluation. 3.5.1. In vitro anticancer activity. The synthesized compounds were evaluated for their in vitro anticancer. activity against a panel of 60 human tumor cell lines at the National Cancer. Institute (NCI), Bethesda, Maryland, USA. The methodology used for the. screening is described elsewhere. 3.5.2. Kinase inhibition assay. The kinase inhibition assay was performed as described previously. Page 10. Chapter 4. References. 1. Jemal, A.; Siegel, R.; Ward, E.; Hao, Y.; Xu, J.; Murray, T.; Thun, M. J. Cancer. statistics, 2008. CA Cancer J. Clin. 2008, 58, 71-96. 2. Hanahan, D.; Weinberg, R. A. The hallmarks of cancer. Cell 2000, 100, 57-70. 3. Schlessinger, J. Cell signaling by receptor tyrosine kinases. Cell 2000, 103, 211-225. 4. Levitzki, A.; Gazit, A. Tyrosine kinase inhibition: an approach to drug. development. Science 1995, 267, 1782-1788. 5. Wilhelm, S. M.; Carter, C.; Tang, L.; Wilkie, D.; McNabola, A.; Rong, H.;. Chen, C.; Zhang, X.; Vincent, P.; McHugh, M.; et al. BAY 43-9006 exhibits. broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway. and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004, 64, 7099-7109. 6. Liu, Y.; Gray, N. S. Rational design of inhibitors that bind to inactive kinase. conformations. Nat. Chem. Biol. 2006, 2, 358-364. 7. Dawood, K. M.; El-Sayed, M. A.; El-Hashash, M. A. Synthesis and. biological evaluation of some new 1,3,4-oxadiazole derivatives. Arch. Pharm. Res. 2008, 31, 1529-1536. 8. El-Hashash, M. A.; El-Sayed, M. A.; El-Sawy, A. A. Synthesis and. biological evaluation of some new pyrazole derivatives. Eur. J. Med. Chem. 2009, 44, 4986-4994. 9. El-Sayed, M. A.; El-Hashash, M. A.; El-Sawy, A. A. Synthesis and. biological evaluation of some new 1,2,4-triazole derivatives. Bioorg. Med. Chem. 2010, 18, 5969-5978. 10. El-Sayed, M. A.; El-Hashash, M. A.; El-Sawy, A. A. Synthesis and. biological evaluation of some new quinazoline derivatives. Eur. J. Med. Chem. 2011, 46, 3459-3467. 11. El-Sayed, M. A.; El-Hashash, M. A.; El-Sawy, A. A. Synthesis and. biological evaluation of some new thiophene derivatives. Bioorg. Med. Chem. Lett. 2012, 22, 5727-5731. 12. El-Sayed, M. A.; El-Hashash, M. A.; El-Sawy, A. A. Synthesis and. biological evaluation of some new pyridine derivatives. Eur. J. Med. Chem. 2013, 60, 297-306. Page 11. Page 12. Page 13. Page 14. Page 15. Page 16. Page 17. Page 18. Page 19. Page 20. Page 21. Page 22. Page 23. Page 24. Page 25. Page 26. Page 27. Page 28. Page 29. Page 30. Page 31. Page 32. Page 33. Page 34. Page 35. Page 36. Page 37. Page 38. Page 39. Page 40. Page 41. Page 42. Page 43. Page 44. Page 45. Page 46. Page 47. Page 48. Page 49. Page 50. Page 51. Page 52. Page 53. Page 54. Page 55. Page 56. Page 57. Page 58. Page 59. Page 60. Page 61. Page 62. Page 63. Page 64. Page 65. Page 66. Page 67. Page 68. Page 69. Page 70. Page 71. Page 72. Page 73. Page 74. Page 75. Page 76. Page 77. Page 78. Page 79. Page 80. Page 81. Page 82. Page 83. Page 84. Page 85. Page 86. Page 87. Page 88. Page 89. Page 90. Page 91. Page 92. Page 93. Page 94. Page 95. Page 96. Page 97. Page 98. Page 99. Page 100. Page 101. Page 102. Page 103. Page 104. Page 105. Page 106. Page 107. Page 108. Page 109. Page 110. Page 111. Page 112. Page 113. Page 114. Page 115. Page 116. Page 117. Page 118. Page 119. Page 120. Page 121. Page 122. Page 123. Page 124. Page 125. Page 126. Page 127. Page 128. Page 129. Page 130. Page 131. Page 132. Page 133. Page 134. Page 135. Page 136. Page 137. Page 138. Page 139. Page 140. Page 141. Page 142. Page 143. Page 144. Page 145. Page 146. Page 147. Page 148. Page 149. Page 150. Page 151. Page 152. Page 153. Page 154. Page 155. Page 156. Page 157. Page 158. Page 159. Page 160. Page 161. Page 162. Page 163. Page 164. Page 165. Page 166. Page 167. Page 168. Page 169. Page 170. Page 171. Page 172. Page 173. Page 174. Page 175. Page 176. Page 177. Page 178. Page 179. Page 180. Page 181. Page 182. Page 183. Page 184. Page 185. Page 186. Page 187. Page 188. Page 189. Page 190. Page 191. Page 192. Page 193. Page 194. Page 195. Page 196. Page 197. Page 198. Page 199. Page 200. Page 201. Page 202. Page 203. Page 204. Page 205. Page 206. Page 207.### APPLICATION NOTE & PROTOCOLS

Topic: 4-Acetylphenyl Isocyanate in the Synthesis of Novel Organic Compounds

For: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Utility of a Bifunctional Reagent

4-Acetylphenyl isocyanate (4-API) is a versatile bifunctional organic reagent valued in synthetic and medicinal chemistry. Its structure incorporates two key functional groups: a highly electrophilic isocyanate moiety (-N=C=O) and a moderately reactive acetyl (ketone) group (-COCH₃).[1] This dual functionality allows for sequential or orthogonal chemical modifications, making it a powerful building block for creating diverse molecular architectures.

The isocyanate group is exceptionally reactive towards nucleophiles such as amines, alcohols, and thiols, readily forming stable urea, carbamate, and thiocarbamate linkages, respectively.[2] This reactivity is the cornerstone of its application in constructing molecules with specific pharmacophoric features. For instance, the N,N'-disubstituted urea motif is a critical component in numerous biologically active compounds, including potent kinase inhibitors like Sorafenib, where it acts as a key hydrogen-bonding element for target protein binding.[3][4]

Simultaneously, the acetyl group provides a secondary site for chemical elaboration. Its ketone carbonyl can undergo a wide range of classical transformations, including reduction to a secondary alcohol, reductive amination, or condensation reactions to form larger, more complex scaffolds. This latent reactivity is often exploited in later-stage diversification of a lead compound. The electron-withdrawing nature of the acetyl group also modulates the reactivity of the phenyl ring and enhances the hydrogen-bond donating capacity of the adjacent urea N-H group, a subtle but significant feature in rational drug design.[3]

This guide provides an in-depth exploration of 4-API's applications, detailing robust protocols for the synthesis of key derivatives and offering insights into the chemical reasoning behind the experimental choices.

Core Application: Synthesis of N,N'-Disubstituted Urea Derivatives

The most prevalent application of 4-API is its reaction with primary or secondary amines to form unsymmetrical N,N'-disubstituted ureas. This reaction is typically high-yielding, rapid, and proceeds under mild conditions, making it highly attractive for building compound libraries.

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group. This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea product. The reaction is generally irreversible and often requires no catalyst.

Caption: General mechanism for urea formation from an isocyanate.

Experimental Protocol: Synthesis of 1-(4-acetylphenyl)-3-(4-fluorobenzyl)urea

This protocol details a one-pot reaction between 4-acetylphenyl isocyanate and 4-fluorobenzylamine, a common transformation for generating compounds for biological screening.[3]

Materials:

  • 4-Acetylphenyl isocyanate (4-API), MW: 161.16 g/mol

  • 4-Fluorobenzylamine, MW: 125.15 g/mol

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Condenser and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a stirred solution of 4-fluorobenzylamine (1.25 g, 10 mmol) in anhydrous toluene (50 mL), add 4-acetylphenyl isocyanate (1.61 g, 10 mmol).

    • Causality Note: Anhydrous solvent is crucial as isocyanates can react with water to form unstable carbamic acids, which can decompose to the corresponding amine (4-aminoacetophenone) and CO₂, or react with another isocyanate molecule to form a symmetrical urea byproduct.[5][6] Toluene is a good choice for its inertness and appropriate boiling point.[3]

  • Reaction Conditions: Heat the reaction mixture to 40-45°C and maintain for 3-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Causality Note: Gentle heating accelerates the reaction rate without promoting significant side reactions.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold toluene or dichloromethane to remove any unreacted starting materials.

  • Drying: Dry the purified solid under vacuum at 60-65°C for 2 hours.[4]

  • Characterization: The final product, 1-(4-acetylphenyl)-3-(4-fluorobenzyl)urea, should be characterized to confirm its identity and purity.

Expected Data & Characterization

The synthesized urea derivatives can be characterized using standard analytical techniques.

Parameter Expected Value / Observation Source
Yield 76-83%[3]
Melting Point Compound-specific; sharp melting point indicates purity.[7]
FT-IR (cm⁻¹) 3264–3374 (N-H stretch), 1648–1626 (Urea C=O stretch)[3]
¹³C NMR (δ, ppm) 153.5–157.5 (Urea C=O)[3]
HRMS (ESI) Calculated [M+H]⁺ value should match the found value.[8]

Application in Carbamate Synthesis

4-API readily reacts with alcohols and phenols to form carbamates, another class of compounds with significant applications in materials science and as protecting groups or bioactive molecules in medicinal chemistry.[7]

Experimental Protocol: General Synthesis of (4-acetyl-phenyl)-carbamates

This protocol outlines a general procedure for the synthesis of carbamates from 4-API and an alcohol, which may require a catalyst depending on the alcohol's reactivity.

Materials:

  • 4-Acetylphenyl isocyanate (4-API)

  • Primary or secondary alcohol (e.g., (4S,5R)-2-oxo-4-(4-phenyl-piperazin-1-ylmethyl)-oxazolidin-5-yl)methanol)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Catalyst (optional, e.g., Dibutyltin dilaurate - DBTDL)

Procedure:

  • Reaction Setup: Dissolve the alcohol (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add 4-acetylphenyl isocyanate (1.0-1.1 eq) to the solution. If the alcohol is hindered or unreactive, add a catalytic amount of DBTDL.

    • Causality Note: Primary alcohols are generally reactive enough to not require a catalyst. Secondary and tertiary alcohols are less nucleophilic, and a Lewis acid catalyst like DBTDL can activate the isocyanate carbonyl, facilitating the nucleophilic attack.

  • Reaction & Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction may take several hours to reach completion.

  • Workup & Purification: Once complete, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Workflow Visualization: From Reagent to Bioactive Candidate

The synthetic utility of 4-API can be visualized as a branched workflow, enabling the creation of a diverse library of compounds from a single, versatile starting material.

Caption: Synthetic workflow using 4-API for library generation.

Safety and Handling

Isocyanates, including 4-API, are potent respiratory sensitizers and lachrymators.[9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. In case of exposure, seek immediate medical attention. Due to its moisture sensitivity, 4-API should be stored under an inert atmosphere in a tightly sealed container.

References

  • EvitaChem. (n.d.). N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea (EVT-6022919).
  • Patel, S., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(11), 5131-5133.
  • Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]

  • Reboul, V., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
  • Arabian Journal of Chemistry. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea.
  • Buchwald, S. L., et al. (2012). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 14(10), 2594–2597.
  • Google Patents. (n.d.). US5041670A - Preparation of n-aryl amines from isocyanates.
  • PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-acetylphenyl isocyanate (C9H7NO2). Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemical pathway for the synthesis of isocyanides produced by Actinobacteria.
  • Toste, F. D., et al. (2017). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.
  • EXCLI Journal. (2006).
  • ResearchGate. (n.d.). N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea.
  • Mague, J. T., & Mohamed, S. K. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide.
  • TUE Research Portal. (2023).
  • Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.
  • Indian Journal of Biochemistry and Biophysics. (2023).
  • Drug Design Chemistry (Molecular Design). (n.d.). Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022).
  • International Journal of Pharmacy Research & Technology. (2020). Green Synthesis of Bioactive Molecules: A Review.
  • El-Farargy, A. F. (2013). Synthesis of 1-(4-acetylphenyl)-3-substituted ureas as potent kinase inhibitors (M.Sc. Thesis). Zagazig University.

Sources

Method

Application Notes & Protocols: The Strategic Use of 4-Acetylphenyl Isocyanate in Advanced Dendrimer Chemistry

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the utilization of 4-acetylphenyl isocyanate as a strategic surface modification reagent fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the utilization of 4-acetylphenyl isocyanate as a strategic surface modification reagent for dendrimers, particularly amine-terminated poly(amidoamine) (PAMAM) dendrimers. We will explore the chemical principles, practical applications, and detailed experimental protocols for the synthesis and characterization of acetylphenyl-functionalized dendrimers. These modified dendrimers serve as versatile platforms in drug delivery and nanomedicine, offering a balance of reduced cytotoxicity and tunable functionality.

Introduction: The Rationale for Acetylphenyl Isocyanate Functionalization

Dendrimers, with their well-defined, hyperbranched architecture, have emerged as promising nanocarriers in various biomedical applications.[1][2] However, the cationic surface charge of common amine-terminated dendrimers, such as PAMAM, often leads to cytotoxicity, limiting their clinical translation.[3] Surface modification is a key strategy to mitigate this toxicity. Acetylation, for instance, has been shown to neutralize the surface charge, thereby improving biocompatibility.[4][5]

4-Acetylphenyl isocyanate offers a unique, dual-purpose modification. The isocyanate group (–N=C=O) is a highly reactive electrophile that readily and efficiently forms stable urea linkages with the primary amines on the dendrimer surface under mild conditions.[6] The acetylphenyl moiety introduces a terminal acetyl group, which contributes to reducing the dendrimer's overall cytotoxicity. Furthermore, the phenyl ring provides a rigid spacer, and the acetyl group's ketone functionality can serve as a potential handle for further chemical conjugation or as a site for specific interactions.

This guide will detail the synthesis of acetylphenyl-functionalized dendrimers, their characterization, and potential applications, providing researchers with the necessary knowledge to leverage this versatile reagent in their work.

Chemical Principles and Reaction Scheme

The core of this modification strategy is the reaction between the nucleophilic primary amine groups on the dendrimer surface and the electrophilic isocyanate group of 4-acetylphenyl isocyanate. This reaction forms a stable N,N'-disubstituted urea bond.

Reaction: Dendrimer-NH₂ + O=C=N-Ph-C(O)CH₃ → Dendrimer-NH-C(O)-NH-Ph-C(O)CH₃

The reaction is typically carried out in an aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to ensure the solubility of both the dendrimer and the isocyanate reagent. The stoichiometry of the reactants can be controlled to achieve a desired degree of surface modification.

Applications in Dendrimer Chemistry

The introduction of the 4-acetylphenyl group onto the dendrimer surface opens up several application possibilities:

  • Reduced Cytotoxicity: Similar to general acetylation, the capping of surface amines with the acetylphenyl group neutralizes the positive charge, leading to a significant reduction in cytotoxicity.[3]

  • Enhanced Drug Loading: The aromatic rings can participate in π-π stacking interactions with aromatic drug molecules, potentially increasing the drug-loading capacity of the dendrimer.

  • Platform for Further Functionalization: The ketone group of the acetyl moiety can be used for subsequent conjugation reactions, such as hydrazone or oxime formation, allowing for the attachment of targeting ligands, imaging agents, or drugs via a cleavable linker.

  • Improved Solubility and Stability: The modification can alter the solubility profile of the dendrimer, and the urea linkage is generally stable under physiological conditions.[6]

Experimental Protocols

Synthesis of Acetylphenyl-Functionalized PAMAM Dendrimer (G4)

This protocol describes the partial surface modification of a Generation 4 (G4) amine-terminated PAMAM dendrimer with 4-acetylphenyl isocyanate.

Materials:

  • Generation 4 (G4) PAMAM dendrimer (amine-terminated), methanol solution

  • 4-Acetylphenyl isocyanate

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) (optional, as a non-nucleophilic base)

  • Dialysis tubing (MWCO 10 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dendrimer Preparation: Start with a known amount of G4 PAMAM dendrimer solution in methanol. Remove the methanol under reduced pressure (e.g., using a rotary evaporator) to obtain the neat dendrimer as a viscous oil. Dry further under high vacuum for at least 4 hours to remove residual solvent.

  • Reaction Setup: Dissolve the dried G4 PAMAM dendrimer in anhydrous DMSO to a concentration of approximately 20 mg/mL in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reagent Addition: In a separate vial, dissolve 4-acetylphenyl isocyanate in anhydrous DMSO. The amount of isocyanate should be calculated based on the desired degree of surface modification. For example, for a 50% modification of the 64 primary amines of a G4 dendrimer, use 32 molar equivalents of the isocyanate.

  • Slowly add the 4-acetylphenyl isocyanate solution dropwise to the stirring dendrimer solution at room temperature under a nitrogen atmosphere.

  • If desired, a small amount of a non-nucleophilic base like triethylamine (0.1 equivalents per amine) can be added to the reaction mixture to scavenge any acidic impurities, although it is often not strictly necessary.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by FT-IR by observing the disappearance of the isocyanate peak.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against deionized water for 48-72 hours, changing the water every 6-8 hours to remove unreacted starting materials, DMSO, and any side products.

    • After dialysis, freeze the purified dendrimer solution and lyophilize to obtain the final product as a white, fluffy solid.[5]

Data Summary Table:

ParameterValue
DendrimerG4 PAMAM
Number of Primary Amines64
Molar Equivalents of Isocyanate16, 32, 64 (example ratios)
SolventAnhydrous DMSO
Reaction TemperatureRoom Temperature
Reaction Time24-48 hours
Purification MethodDialysis (10 kDa MWCO)
Characterization of Acetylphenyl-Functionalized Dendrimer

Accurate characterization is crucial to confirm the successful synthesis and to determine the degree of functionalization.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR is used to confirm the formation of the urea linkage and the presence of the acetylphenyl group.

  • Procedure: Acquire the FT-IR spectrum of the lyophilized product.

  • Expected Peaks:

    • Disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹).

    • Appearance of a new C=O stretching vibration (urea) around 1640-1680 cm⁻¹.[7]

    • N-H bending of the urea at ~1550-1590 cm⁻¹.

    • C=O stretching of the acetyl group at ~1685 cm⁻¹.

    • Characteristic peaks for the aromatic ring.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is the primary method for quantifying the degree of surface modification.

  • Procedure: Dissolve the lyophilized product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Expected Chemical Shifts (in DMSO-d₆):

    • Aromatic protons of the phenyl ring: ~7.0-8.0 ppm.

    • Methyl protons of the acetyl group: ~2.5 ppm.

    • Protons of the PAMAM dendrimer backbone: ~2.2-3.5 ppm.[5]

  • Quantification: The degree of functionalization can be calculated by comparing the integration of the aromatic proton signals or the acetyl methyl proton signals to the integration of a well-resolved signal from the dendrimer's internal methylene protons.[4]

Visualizations

Diagram 1: Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Dendrimer G4 PAMAM Dendrimer Solvent1 Dissolve in Anhydrous DMSO Dendrimer->Solvent1 Isocyanate 4-Acetylphenyl Isocyanate Solvent2 Dissolve in Anhydrous DMSO Isocyanate->Solvent2 Mix Mix under Nitrogen Solvent1->Mix Solvent2->Mix Stir Stir at RT for 24-48h Mix->Stir Dialysis Dialysis (10kDa MWCO) vs. DI Water Stir->Dialysis Lyophilize Lyophilization Dialysis->Lyophilize Product Final Product Lyophilize->Product

Caption: Workflow for the synthesis of acetylphenyl-functionalized dendrimers.

Diagram 2: Chemical Reaction Scheme

Caption: Reaction of an amine-terminated dendrimer with 4-acetylphenyl isocyanate.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous characterization.

  • FT-IR analysis provides qualitative confirmation of the reaction's success by showing the disappearance of the isocyanate starting material and the appearance of the urea product.

  • ¹H NMR spectroscopy offers quantitative validation by allowing for the determination of the average number of acetylphenyl groups conjugated to each dendrimer.

  • Purification by dialysis with an appropriate molecular weight cut-off ensures the removal of small molecule impurities, which is verifiable by the absence of their signals in the final NMR spectrum.[8]

By following these integrated synthesis and characterization steps, researchers can be confident in the identity and purity of their functionalized dendrimer product.

References

  • Choi, Y., et al. (2009). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. PMCID: PMC2752358. [Link not available]
  • Mullen, D. G., et al. (2010). Design of interior-functionalized fully acetylated dendrimers for anticancer drug delivery. [Link not available]
  • Krišjāne, Z. (2004). SYNTHESIS, STRUCTURAL CHARACTERIZATION AND MODIFICATION OF PAMAM DENDRIMERS. Digikogu. [Link]

  • Singh, P. (2014). Characterization of PAMAM dendrimers. ResearchGate. [Link]

  • Yoon, H. (n.d.). Dendritic Polymer Templates for the Formation of Nanoparticles in Polymer Matrix and their Characterization. National Institute of Standards and Technology. [Link]

  • Li, J., et al. (2021). Synthesis and characterization of a PAMAM dendrimer nanocarrier functionalized by HA for targeted gene delivery systems and evaluation in vitro. PubMed. [Link]

  • Wang, Z., et al. (2022). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. PubMed. [Link]

  • World Journal of Advanced Research and Reviews. (2024). Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. [Link]

  • Kesharwani, P., et al. (2013). Dendrimers and their Applications as Novel Drug Delivery Carriers. Journal of Applied Pharmaceutical Science. [Link]

  • Abbasi, E., et al. (2023). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. MDPI. [Link]

  • ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. [Link]

  • Gomez, M. V., et al. (2008). NMR Characterization of Fourth-generation PAMAM Dendrimers in the Presence and Absence of Palladium Dendrimer-Encapsulated Nanoparticles. The University of Texas at Austin. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Dendrimers: A Review on Synthesis, Characterisation and Application in Drug Delivery. [Link]

  • Jaanus, M., et al. (2003). SYNTHESIS AND CZE ANALYSIS OF PAMAM DENDRIMERS WITH AN ETHYLENEDIAMINE CORE. [Link]

  • Mullen, D. G., et al. (2011). Best practices for purification and characterization of PAMAM dendrimer. PMCID: PMC3299875. [Link]

  • MDPI. (2024). From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. [Link]

  • ResearchGate. (n.d.). Applications of dendrimers. [Link]

  • Mullen, D. G., et al. (2011). Best Practices for Purification and Characterization of PAMAM Dendrimer. ResearchGate. [Link]

  • Sabbioni, G., et al. (2000). Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. [Link]

  • Morikawa, M. (2005). Characterization by Fourier Transform Infrared Spectroscopy (FT-IR) and 2D IR Correlation Spectroscopy of PAMAM Dendrimer. National Open Access Monitor, Ireland. [Link]

  • Google Patents. (n.d.).
  • Al-Kaabi, K., et al. (2022). Reaction of Amino-Terminated PAMAM Dendrimers with Carbon Dioxide in Aqueous and Methanol Solutions. MDPI. [Link]

  • van Ginkel, M. A., et al. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS: FORMATION OF C. EXCLI Journal. [Link]

  • Lu, Y., et al. (2023). Engineering polyamidoamine dendrimer nanoparticles for targeted drug delivery to proximal tubular cells after renal ischemia/reperfusion injury. PMCID: PMC10582236. [Link]

  • Wang, Y., et al. (2023). Polyamidoamine Dendrimers Functionalized Water-Stable Metal–Organic Frameworks for Sensitive Fluorescent Detection of Heavy Metal Ions in Aqueous Solution. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted polymerization of 4-Acetylphenyl isocyanate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 4-Acetylphenyl Isocyanate. This resource is designed to provide in-depth troubleshooting guides and freq...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Acetylphenyl Isocyanate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing its unwanted polymerization and ensuring the success of your experiments. As your Senior Application Scientist, I've structured this guide to not only offer solutions but also to explain the underlying chemical principles.

I. Understanding the Instability of 4-Acetylphenyl Isocyanate

4-Acetylphenyl isocyanate is a highly reactive organic compound due to the presence of the isocyanate functional group (-N=C=O).[1][2] This reactivity is essential for its role in various chemical syntheses, but it also makes it susceptible to unwanted polymerization. The primary drivers of this instability are moisture, heat, and contaminants that can initiate a chain reaction.

Core Reactivity and Polymerization Pathways

The electrophilic carbon atom in the isocyanate group is highly susceptible to nucleophilic attack.[3] This is the fundamental reason for both its desired reactivity and its tendency to polymerize.

  • Reaction with Water (Moisture): This is the most common cause of unwanted polymerization. Isocyanates react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[1][4][5][6] The newly formed amine is a potent nucleophile that can then react with another isocyanate molecule to form a urea linkage.[1] This process can continue, leading to the formation of polyurea, which is an insoluble, solid polymer.[1] The generation of CO2 gas can also cause pressure buildup in sealed containers.[4][5]

  • Trimerization: In the presence of certain catalysts (including bases, some metals, and even the urea linkages formed from moisture exposure), isocyanates can undergo cyclotrimerization to form a very stable six-membered isocyanurate ring. This results in a cross-linked, insoluble solid.

  • Thermal Decomposition: Elevated temperatures can promote the self-polymerization of isocyanates.[7] For 4-Acetylphenyl isocyanate, this can become a significant issue at temperatures above its recommended storage conditions.

II. Troubleshooting Guide: Preventing Polymerization

This section addresses common issues encountered during the handling and use of 4-Acetylphenyl isocyanate.

Issue 1: Solidification of the Reagent in the Bottle

Question: I opened a new bottle of 4-Acetylphenyl isocyanate, and it has partially or completely solidified. What happened, and can I still use it?

Answer:

This is a classic sign of moisture-induced polymerization. Even minute amounts of atmospheric moisture entering the bottle upon opening can initiate the process. The solid is likely polyurea.

Root Cause Analysis:

  • Improper Storage: The bottle may have been stored in a humid environment or not sealed tightly.

  • Contamination during Use: Introducing a non-anhydrous solvent or a contaminated spatula/syringe can introduce moisture.

  • Repeated Opening/Closing: Each time the bottle is opened, it's exposed to atmospheric moisture.

Immediate Actions & Recommendations:

  • Assess the Extent: If only a small amount has solidified, the remaining liquid may be usable, but it should be tested on a small scale first. If the entire contents are solid, the reagent is no longer viable.

  • Do Not Attempt to Melt: Heating the solidified mass will likely accelerate further polymerization and decomposition.[7]

  • Future Prevention:

    • Inert Atmosphere: Always handle 4-Acetylphenyl isocyanate under an inert atmosphere (e.g., nitrogen or argon).

    • Proper Sealing: After each use, ensure the bottle cap is tightly sealed. Consider using paraffin film for extra protection.

    • Aliquotting: For frequent use, it is best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire stock to moisture.

Issue 2: My Reaction Mixture Turned Cloudy and a Precipitate Formed

Question: I'm running a reaction with 4-Acetylphenyl isocyanate, and my initially clear solution has become cloudy with a white precipitate. What is causing this?

Answer:

This is another indication of polymerization occurring within your reaction vessel. The precipitate is likely insoluble polyurea or an isocyanurate trimer.

Root Cause Analysis:

  • Wet Solvents or Reagents: The most probable cause is the presence of water in your solvents or other reagents.

  • Reaction with Nucleophilic Solvents: Solvents with active hydrogens, like alcohols or primary/secondary amines, will react with the isocyanate.[1] While this is often the desired reaction, if it's an unintended solvent, it will consume your reagent.

  • High Reaction Temperature: Running the reaction at an unnecessarily high temperature can induce thermal polymerization.

Immediate Actions & Recommendations:

  • Solvent Purity Check: Ensure all solvents are anhydrous. Use freshly dried solvents from a solvent purification system or from a sealed bottle over molecular sieves.

  • Reagent Purity: Verify that all other reactants are free from water.

  • Temperature Control: Maintain the recommended reaction temperature. Avoid localized heating.

  • Use of Inhibitors: For reactions that require elevated temperatures or long reaction times, consider adding a polymerization inhibitor.

Issue 3: Inconsistent or Low Yields in My Reactions

Question: My reactions with 4-Acetylphenyl isocyanate are giving inconsistent results and lower than expected yields. How can I improve this?

Answer:

Inconsistent yields are often a symptom of reagent degradation due to polymerization. A portion of the isocyanate is being consumed by side reactions before it can react with your desired substrate.

Root Cause Analysis:

  • Partial Polymerization of Stock Reagent: The stock bottle of 4-Acetylphenyl isocyanate may have been compromised by moisture over time.

  • Slow Addition of Reagents: If your substrate is added too slowly to the isocyanate, or vice-versa, the isocyanate may have time to react with trace impurities or itself.

  • Inappropriate Reaction Conditions: As mentioned previously, wet solvents or high temperatures can contribute to low yields.

Immediate Actions & Recommendations:

  • Reagent Qualification: Before a critical reaction, it's advisable to perform a quick quality check of your isocyanate. An IR spectrum should show a strong, sharp peak around 2250-2270 cm⁻¹ for the -N=C=O stretch. A diminished peak or the appearance of broad peaks in the 1640-1680 cm⁻¹ (urea) or 1700-1730 cm⁻¹ (urethane) regions suggests degradation.

  • Optimize Reaction Setup:

    • Use oven-dried glassware.

    • Conduct the reaction under a positive pressure of an inert gas.

    • Add reagents via a syringe through a septum to minimize atmospheric exposure.

  • Consider "Blocked" Isocyanates: For applications where high temperatures are unavoidable, using a "blocked" isocyanate might be a solution. These are derivatives that release the reactive isocyanate only at a specific temperature, preventing premature reactions.[8][9]

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Acetylphenyl isocyanate?

A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). The recommended storage temperature is refrigerated, typically between 2-8°C.[10][11] It is also sensitive to heat and should be kept away from direct sunlight.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and side reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Container Tightly Sealed, OpaqueProtects from moisture and light.
Location Dry, well-ventilated areaPrevents moisture ingress and ensures safety.

Q2: Can I use a polymerization inhibitor with 4-Acetylphenyl isocyanate?

A2: Yes, for certain applications, a polymerization inhibitor can be beneficial. Common inhibitors for isocyanates include phenolic compounds like BHT (2,6-di-tert-butyl-p-cresol) or quinones.[12][] These work by scavenging free radicals that can initiate polymerization. The choice and concentration of the inhibitor will depend on your specific reaction conditions and should be determined empirically.

Q3: How should I properly dispose of old or polymerized 4-Acetylphenyl isocyanate?

A3: Isocyanates are hazardous and require careful disposal.[7][14] Do not dispose of them directly in the trash or down the drain. The polymerized material is less hazardous than the monomer.[5] For unreacted isocyanate, it should be slowly added to a solution of a decontaminating agent (e.g., a solution of sodium carbonate and a surfactant in water) in a fume hood. This will neutralize the reactive isocyanate group. Always follow your institution's specific hazardous waste disposal protocols.

Q4: What is the visual representation of the primary polymerization pathway?

A4: The following diagram illustrates the reaction of 4-Acetylphenyl isocyanate with water, leading to the formation of a polyurea dimer.

G cluster_0 Initiation cluster_1 Propagation 4_API_1 4-Acetylphenyl Isocyanate Carbamic_Acid Unstable Carbamic Acid 4_API_1->Carbamic_Acid + H2O H2O Water (Moisture) H2O->Carbamic_Acid Amine Amine Intermediate Carbamic_Acid->Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 - CO2 Urea_Linkage Polyurea Dimer Amine->Urea_Linkage 4_API_2 Another 4-Acetylphenyl Isocyanate Molecule 4_API_2->Urea_Linkage Further_Polymerization ...to form solid polymer Urea_Linkage->Further_Polymerization ...continues

Caption: Moisture-induced polymerization of 4-Acetylphenyl Isocyanate.

IV. Experimental Protocols

Protocol 1: Aliquotting 4-Acetylphenyl Isocyanate for Storage

This protocol minimizes moisture contamination of the bulk reagent.

Materials:

  • Stock bottle of 4-Acetylphenyl isocyanate

  • Multiple small, oven-dried glass vials with PTFE-lined caps

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Dry syringes and needles

  • Paraffin film

Procedure:

  • Place the required number of vials and caps in an oven at 120°C for at least 4 hours.

  • Transfer the hot vials to a desiccator to cool under vacuum.

  • Once cool, move the vials into a glove box or use a Schlenk line with a positive pressure of inert gas.

  • Allow the stock bottle of 4-Acetylphenyl isocyanate to warm to room temperature before opening to prevent condensation.

  • Under the inert atmosphere, carefully uncap the stock bottle.

  • Using a dry syringe, withdraw the desired amount of the liquid isocyanate.

  • Dispense the isocyanate into each of the small vials.

  • Tightly cap each vial.

  • Remove the vials from the inert atmosphere and wrap the caps with paraffin film for an additional seal.

  • Label each vial clearly with the chemical name, date, and concentration (if diluted).

  • Store the aliquoted vials in a refrigerator at 2-8°C.

Protocol 2: General Anhydrous Reaction Setup

This protocol outlines a standard setup to prevent unwanted polymerization during a reaction.

G cluster_workflow Anhydrous Reaction Workflow Dry_Glassware 1. Oven-Dry Glassware (Flask, Condenser, etc.) Assemble_Hot 2. Assemble Apparatus While Hot Dry_Glassware->Assemble_Hot Cool_Under_Inert 3. Cool Under Inert Gas Flow (N2 or Ar) Assemble_Hot->Cool_Under_Inert Add_Solvent 4. Add Anhydrous Solvent via Syringe Cool_Under_Inert->Add_Solvent Add_Reagents 5. Add Reactants (including 4-API) via Syringe Add_Solvent->Add_Reagents Run_Reaction 6. Run Reaction Under Positive Inert Gas Pressure Add_Reagents->Run_Reaction

Caption: Workflow for setting up an anhydrous reaction.

V. References

  • Wikipedia. Isocyanate. [Link]

  • National Center for Biotechnology Information. Isocyanate-based multicomponent reactions. [Link]

  • Pharmaffiliates. 4-Acetylphenyl Isocyanate. [Link]

  • MDPI. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]

  • ResearchGate. Generic mechanism for the polymerization of isocyanides. [Link]

  • The Aquila Digital Community. Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. [Link]

  • THE ISOCYANATES. [Link]

  • Google Patents. Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds.

  • ACS Publications. Investigation of the Atmospheric Moisture Effect on the Molecular Behavior of an Isocyanate-Based Primer Surface. [Link]

  • FWPA. The durability of isocyanate- based adhesives under service in Australian conditions. [Link]

  • Patsnap Eureka. How to Enhance Isocyanate Storage and Handling Safety? [Link]

  • RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. [Link]

  • Unica Coatings. Moisture Curing One-Component Coatings. [Link]

  • BioResources. Influence of moisture content on the bond strength and water resistance of bonded wood joints. [Link]

  • IRSST. Guide for safe use of isocyanates: An industrial hygiene approach. [Link]

  • IChemE. Safety aspects of handling isocyanates in urethane foam production. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment. [Link]

  • PubMed. Reactions of 4 methylphenyl isocyanate with amino acids. [Link]

  • Transport Canada. Isocyanates – A family of chemicals. [Link]

  • OSHwiki. Isocyanates. [Link]

  • Google Patents. Method for the purification of isocyanates.

  • RSC Publishing. Challenges and recent advances in bio-based isocyanate production. [Link]

  • ResearchGate. Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). [Link]

  • Tri-iso. Blocked Isocyanates. [Link]

  • Georganics. 4-Acetylphenyl isocyanate - High purity. [Link]

  • EXCLI Journal. INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L-CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS: FORMATION OF C. [Link]

  • ResearchGate. How to avoid the trimerization of Isocyanate-functionalized prepolymers? [Link]

  • ACS Publications. Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates: the polymerization of isocyanates with functionalized side chains. [Link]

  • ResearchGate. What conditions are required to react isocyanate with COOH or OH groups? [Link]

Sources

Optimization

Side reactions of 4-Acetylphenyl isocyanate with water and impurities

Welcome to the technical support center for 4-acetylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-acetylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and integrity of your experiments.

Introduction: The Challenge of Isocyanate Chemistry

4-Acetylphenyl isocyanate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials. Its high reactivity, while advantageous for forming desired urea, urethane, and amide linkages, also makes it susceptible to unwanted side reactions, primarily with water and other common laboratory impurities. Understanding and controlling these side reactions is paramount for achieving high yields and product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the handling and use of 4-acetylphenyl isocyanate.

Q1: I'm seeing a significant amount of a white, insoluble precipitate in my reaction. What is it and how can I prevent it?

A1: The white, insoluble precipitate is most likely a diarylurea, specifically N,N'-bis(4-acetylphenyl)urea. This byproduct forms when 4-acetylphenyl isocyanate reacts with water. The isocyanate first hydrolyzes to form a carbamic acid, which is unstable and rapidly decarboxylates to yield 4-aminoacetophenone. This amine is highly reactive and immediately reacts with another molecule of 4-acetylphenyl isocyanate to form the insoluble urea.

Prevention Strategy: The most critical factor is the rigorous exclusion of moisture from your reaction setup. This includes using anhydrous solvents, drying all glassware in an oven prior to use, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: My final product is contaminated with 4-aminoacetophenone. How did this happen and how can I remove it?

A2: The presence of 4-aminoacetophenone is a direct result of the hydrolysis of 4-acetylphenyl isocyanate, as described in Q1. If the reaction stoichiometry is such that there is an excess of water relative to the isocyanate, or if the reaction conditions favor hydrolysis, you will see an accumulation of the amine byproduct.

Purification Strategy: 4-Aminoacetophenone can typically be removed by column chromatography on silica gel. Due to its basic nature, it can also be removed by an acidic wash of the organic layer during workup, provided your desired product is not acid-sensitive.

Q3: Besides water, what other common impurities should I be concerned about?

A3: Alcohols and primary/secondary amines are common impurities in solvents or other reagents that will readily react with 4-acetylphenyl isocyanate. Alcohols will form carbamates (urethanes), while amines will form ureas. It is crucial to use high-purity, anhydrous solvents and to ensure the purity of all other reactants.

Q4: Can I store unused 4-acetylphenyl isocyanate? What are the best practices?

A4: Yes, but proper storage is critical to maintain its reactivity. Store 4-acetylphenyl isocyanate in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dry place. A desiccator or a glovebox is an ideal storage environment. Over time, even with proper storage, some dimerization or trimerization can occur, so it is best to use it as fresh as possible.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during reactions with 4-acetylphenyl isocyanate.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no yield of desired product 1. Inactive 4-acetylphenyl isocyanate (hydrolyzed or polymerized). 2. Presence of water or other reactive impurities in the reaction.1. Check the purity of the isocyanate by IR spectroscopy (look for the characteristic N=C=O stretch around 2250-2270 cm⁻¹). 2. Use fresh, high-purity isocyanate. 3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 4. Use anhydrous solvents.
Formation of a white, insoluble solid Reaction with water to form N,N'-bis(4-acetylphenyl)urea.1. See "Prevention Strategy" in FAQ Q1. 2. Filter off the urea byproduct. It has very low solubility in most organic solvents.
Presence of multiple unexpected byproducts Contamination of solvents or reagents with alcohols, amines, or other nucleophiles.1. Purify all solvents and reagents prior to use. 2. Run a small-scale control reaction with purified materials to confirm the source of contamination.
Inconsistent reaction times or yields Variability in the moisture content of the reaction environment.1. Standardize the procedure for drying glassware and handling anhydrous solvents. 2. Use a consistent source and grade of anhydrous solvent.

Part 3: Experimental Protocols

Protocol 1: General Procedure for the Anhydrous Reaction of 4-Acetylphenyl Isocyanate

This protocol provides a baseline for performing reactions with 4-acetylphenyl isocyanate while minimizing side reactions.

Materials:

  • 4-Acetylphenyl isocyanate

  • Anhydrous reaction solvent (e.g., THF, DCM, Toluene)

  • Reactant (e.g., an alcohol or amine)

  • Oven-dried glassware (round-bottom flask, condenser, etc.)

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Assemble the oven-dried glassware under a positive pressure of inert gas.

  • Add the anhydrous solvent to the reaction flask via syringe.

  • Dissolve the reactant (e.g., alcohol or amine) in the solvent.

  • If the reactant is a solid, ensure it is thoroughly dried before use.

  • Slowly add the 4-acetylphenyl isocyanate to the reaction mixture dropwise via syringe at the desired reaction temperature (often 0 °C to room temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction appropriately (e.g., with a small amount of methanol to consume any remaining isocyanate).

  • Proceed with the desired workup and purification procedure.

Protocol 2: Quality Control of 4-Acetylphenyl Isocyanate by FT-IR

This quick check can help determine if your isocyanate is suitable for use.

Procedure:

  • Prepare a dilute solution of the 4-acetylphenyl isocyanate in an anhydrous IR-transparent solvent (e.g., anhydrous chloroform or dichloromethane).

  • Acquire an FT-IR spectrum of the solution.

  • Expected Result: A sharp, strong absorption band between 2250 cm⁻¹ and 2270 cm⁻¹ corresponding to the N=C=O stretching vibration.

  • Indication of Degradation: A diminished or absent N=C=O peak, and the appearance of a broad N-H stretch around 3300 cm⁻¹ and/or a C=O stretch around 1650 cm⁻¹ (from urea), indicates significant hydrolysis.

Part 4: Visualizing the Chemistry

Diagram 1: Primary Side Reaction of 4-Acetylphenyl Isocyanate with Water

Side_Reaction cluster_hydrolysis Hydrolysis cluster_urea_formation Urea Formation Isocyanate 4-Acetylphenyl Isocyanate Carbamic_Acid Carbamic Acid (unstable) Isocyanate->Carbamic_Acid + H₂O Water H₂O Amine 4-Aminoacetophenone Carbamic_Acid->Amine - CO₂ Urea N,N'-bis(4-acetylphenyl)urea (insoluble) Amine->Urea Isocyanate_2 4-Acetylphenyl Isocyanate Isocyanate_2->Urea

Caption: Pathway of urea formation from isocyanate and water.

Diagram 2: Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow start Low/No Product Yield check_isocyanate Check Isocyanate Purity (FT-IR) start->check_isocyanate good_isocyanate N=C=O peak strong? check_isocyanate->good_isocyanate check_conditions Review Reaction Conditions anhydrous_setup Anhydrous Setup Used? check_conditions->anhydrous_setup good_isocyanate->check_conditions Yes use_new Use Fresh Isocyanate good_isocyanate->use_new No use_new->start improve_setup Improve Drying Procedures anhydrous_setup->improve_setup No check_solvents Check Solvent/Reagent Purity anhydrous_setup->check_solvents Yes improve_setup->start success Reaction Successful check_solvents->success

Caption: A step-by-step guide to troubleshooting failed reactions.

References

  • Title: The Chemistry of Isocyanates Source: Wiley Online Library URL: [Link]

  • Title: Isocyanates: Sampling, analysis, and health effects Source: Royal Society of Chemistry URL: [Link]

  • Title: Storage and Handling of Isocyanates Source: American Chemistry Council URL: [Link]

  • Title: Infrared Spectroscopy Source: Michigan State University, Department of Chemistry URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Acetylphenyl Isocyanate Conjugations

Introduction Welcome to the technical support center for 4-Acetylphenyl Isocyanate (API) conjugations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 4-Acetylphenyl Isocyanate (API) conjugations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the use of API in various conjugation reactions. As a highly reactive and versatile reagent, API is instrumental in bioconjugation, polymer synthesis, and material science. However, its reactivity also presents unique challenges. This guide aims to provide a comprehensive resource to navigate these challenges and achieve optimal and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

What is 4-Acetylphenyl Isocyanate and what are its primary applications?

4-Acetylphenyl isocyanate (CAS 49647-20-3) is an organic compound featuring both an isocyanate (-N=C=O) and a ketone functional group.[1] The highly electrophilic isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, making it a valuable reagent for chemical synthesis and bioconjugation.[2][3] Its applications include the preparation of isocyanate-treated graphene oxide and the synthesis of various carbamate-containing molecules.[1]

What are the primary nucleophiles that react with 4-Acetylphenyl Isocyanate?

The isocyanate group of 4-acetylphenyl isocyanate is highly reactive towards a variety of nucleophiles. The general order of reactivity is: aliphatic amines > aromatic amines > primary alcohols > secondary alcohols > phenols > thiols.[4] In the context of bioconjugation, the primary targets on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group, which form stable urea linkages.[5][6] Other nucleophilic amino acid residues such as cysteine (sulfhydryl group), histidine (imidazole ring), and tyrosine (phenolic hydroxyl group) can also react, though generally to a lesser extent and under specific reaction conditions.[5]

How should 4-Acetylphenyl Isocyanate be stored?

4-Acetylphenyl isocyanate is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5][7] Moisture will lead to hydrolysis of the isocyanate group to an unstable carbamic acid, which then decomposes to an amine and carbon dioxide, rendering the reagent inactive for conjugation.[8]

What solvents are recommended for API conjugation reactions?

The choice of solvent is critical and must be anhydrous. Common solvents for isocyanate reactions include aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dioxane.[5][9] It is crucial to use high-purity, dry solvents to prevent hydrolysis of the isocyanate.[5] Note that at elevated temperatures (above 60°C), isocyanates can react with DMF.[10]

Does the ketone group on 4-Acetylphenyl Isocyanate interfere with the conjugation reaction?

Under typical conditions for isocyanate conjugations (e.g., reaction with amines, alcohols, or thiols), the ketone group of 4-acetylphenyl isocyanate is generally unreactive and does not interfere. However, it is important to be aware of its presence, as it may participate in side reactions under specific conditions or in the presence of certain reagents not typically used for standard conjugations.

Troubleshooting Guide

This section addresses common issues encountered during conjugation reactions with 4-Acetylphenyl Isocyanate, providing potential causes and actionable solutions.

Issue 1: Low or No Conjugation Yield

A low or non-existent yield of the desired conjugate is one of the most frequent challenges.

Potential Cause Explanation Recommended Solution
Hydrolysis of 4-Acetylphenyl Isocyanate Isocyanates are highly susceptible to moisture. Any water present in the reaction will hydrolyze the isocyanate group, rendering it inactive.[5]Ensure all glassware is thoroughly dried. Use anhydrous solvents. Handle 4-acetylphenyl isocyanate under an inert atmosphere (e.g., nitrogen or argon). Prepare the isocyanate stock solution immediately before use.[5]
Suboptimal pH For reactions with amines, particularly in aqueous buffers for bioconjugation, the pH influences the nucleophilicity of the amine. At low pH, the amine is protonated and less reactive.The optimal pH for the reaction of isocyanates with primary amines is typically between 8.0 and 9.0.[5] At this pH, the amine is deprotonated and more nucleophilic.
Presence of Competing Nucleophiles Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles will compete with the target molecule for reaction with the isocyanate.[5]Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or borate buffer.[5]
Insufficient Reagent Concentration An inadequate molar excess of 4-acetylphenyl isocyanate can lead to incomplete conjugation.Optimize the molar ratio of isocyanate to the target molecule. A 10- to 20-fold molar excess is a common starting point for protein conjugations, but this may require adjustment.[5]
Short Reaction Time The conjugation reaction may not have reached completion.Increase the reaction time and monitor the progress of the reaction using an appropriate analytical technique (e.g., HPLC, LC-MS).
Issue 2: Product Precipitation or Aggregation

The formation of precipitates or aggregates during or after the reaction can be a significant problem, especially in bioconjugation.

Potential Cause Explanation Recommended Solution
High Degree of Conjugation Excessive modification of a protein's surface can alter its physicochemical properties, such as its isoelectric point and hydrophobicity, leading to aggregation.[5]Reduce the molar excess of 4-acetylphenyl isocyanate to achieve a lower degree of conjugation. Characterize the conjugate to determine the average number of isocyanate molecules per protein.[5]
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can significantly impact the solubility of the protein conjugate.Screen different buffer conditions (pH, ionic strength) to find a formulation that maintains the solubility and stability of the conjugate. Consider the use of stabilizing excipients like sugars or certain amino acids.[5]
Presence of Unreacted Isocyanate Residual, unreacted 4-acetylphenyl isocyanate can crosslink molecules, leading to the formation of insoluble aggregates.[5]After the desired reaction time, quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any excess isocyanate. Promptly purify the conjugate to remove unreacted reagents and byproducts.[5]
Issue 3: Presence of Unexpected Side Products

The appearance of unexpected peaks in your analytical chromatogram indicates the formation of side products.

Potential Cause Explanation Recommended Solution
Dimerization/Trimerization of Isocyanate In the presence of certain catalysts or at elevated temperatures, isocyanates can self-react to form dimers (uretdiones) or trimers (isocyanurates).[11]Carefully control the reaction temperature. Select a catalyst that favors the desired conjugation reaction over self-polymerization. Tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts.[11]
Reaction with Solvent As mentioned, solvents like DMF can react with isocyanates at elevated temperatures.[10]If high temperatures are required, choose a more inert solvent.
Formation of Allophanates and Biurets Excess isocyanate can react with the newly formed urethane or urea linkages, respectively, leading to the formation of allophanate and biuret cross-links.[11][12]Maintain a strict stoichiometry. If a slight excess of isocyanate is necessary, consider adding it in portions to control its concentration.[11]
Reaction with Carboxyl Groups While less reactive than amines or alcohols, carboxyl groups can react with isocyanates, especially at elevated temperatures or with catalysis, to form an unstable anhydride that can then rearrange or react further.[9]If your target molecule contains both a carboxyl group and a more reactive nucleophile, optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to favor the desired reaction.

Experimental Workflows & Diagrams

General Workflow for 4-Acetylphenyl Isocyanate Conjugation

The following diagram outlines a typical workflow for a conjugation reaction involving 4-acetylphenyl isocyanate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Anhydrous Reagents & Solvents prep_isocyanate Dissolve API in Anhydrous Solvent prep_reagents->prep_isocyanate prep_target Prepare Target Molecule Solution prep_reagents->prep_target mix Combine Reactants under Inert Atmosphere prep_isocyanate->mix prep_target->mix react Incubate at Controlled Temperature mix->react quench Quench Reaction with e.g., Tris or Glycine react->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Product (e.g., HPLC, LC-MS) purify->analyze

Caption: General workflow for 4-acetylphenyl isocyanate conjugation.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low conjugation yields.

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_time Time Issue start Low Conjugation Yield check_reagents Check Reagent Quality & Handling start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_time Evaluate Reaction Time start->check_time hydrolysis Isocyanate Hydrolysis? check_reagents->hydrolysis ph Incorrect pH? check_conditions->ph increase_time Increase Reaction Time & Monitor check_time->increase_time competing_nuc Competing Nucleophiles? hydrolysis->competing_nuc No use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes change_buffer Change to Non-Nucleophilic Buffer competing_nuc->change_buffer Yes ratio Incorrect Molar Ratio? ph->ratio No adjust_ph Adjust pH (8.0-9.0 for amines) ph->adjust_ph Yes optimize_ratio Optimize Molar Ratio ratio->optimize_ratio Yes

Caption: Troubleshooting decision tree for low conjugation yield.

Protocol 1: General Procedure for Conjugation of 4-Acetylphenyl Isocyanate to a Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein solution (e.g., 10 mg/mL in a non-nucleophilic buffer like PBS, pH 7.4)

  • 4-Acetylphenyl Isocyanate (API)

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification tools (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

  • Prepare the Protein Solution: Exchange the protein into the reaction buffer at the desired concentration.

  • Prepare the API Stock Solution: Immediately before use, dissolve a calculated amount of API in anhydrous organic solvent to create a concentrated stock solution.

  • Initiate the Conjugation: Slowly add the desired molar excess of the API stock solution to the stirring protein solution.

  • React: Allow the reaction to proceed at room temperature or 4°C for a predetermined amount of time (e.g., 1-4 hours).

  • Quench the Reaction: Add the quenching solution to a final concentration of approximately 50 mM to react with any excess API. Let it sit for 30 minutes.

  • Purify the Conjugate: Remove unreacted API, quenching agent, and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[5]

  • Characterize the Conjugate: Determine the concentration of the protein conjugate and the degree of labeling using appropriate analytical methods.

References

  • Bioconjugate Chemistry. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Publications. Retrieved from [Link]

  • Breaking Down Isocyanate Catalysis for Improved Efficiency. (2025). Technology Networks. Retrieved from [Link]

  • CDC Stacks. (n.d.). Chemical Characterization of Isocyanate-Protein Conjugates. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). How To Get Isocyanate?. Retrieved from [Link]

  • Google Patents. (n.d.). US20060135810A1 - Method for the purification of isocyanates.
  • ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. Retrieved from [Link]

  • Google Patents. (n.d.). US7358388B2 - Method for the purification of isocyanates.
  • Pharmaffiliates. (n.d.). 4-Acetylphenyl Isocyanate. Retrieved from [Link]

  • ACS Publications. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. Retrieved from [Link]

  • ACS Omega. (2024). How To Get Isocyanate?. Retrieved from [Link]

  • PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Glutathione reactivity with aliphatic polyisocyanates. Retrieved from [Link]

  • Eureka. (2022). Preparation and purification method and purification device of dodecyl isocyanate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct RAFT Polymerization of an Unprotected Isocyanate- Containing Monomer and Subsequent Structopendant Functionalization Using “Click”-Type Reactions - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2019). What conditions are required to react isocyanate with COOH or OH groups?. Retrieved from [Link]

  • Georganics. (n.d.). 4-Acetylphenyl isocyanate - High purity. Retrieved from [Link]

  • EXCLI Journal. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS: FORMATION OF C. Retrieved from [Link]

  • Eureka by PatSnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). α-CHLOROACETYL ISOCYANATE. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Retrieved from [Link]

  • IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]

  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • The production , Applications and Toxicokinetics of 4,4'-Diphenylmethane diisocyanate. (n.d.). Retrieved from [Link]

  • Reddit. (2014). Amine with isocyanate. Retrieved from [Link]

  • Research Collection. (2023). Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyanates. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Monitoring 4-Acetylphenyl Isocyanate Reactions

Welcome to the Technical Support Center. 4-Acetylphenyl isocyanate (CAS: 49647-20-3) is a highly reactive, moisture-sensitive electrophile widely used in the synthesis of ureas, carbamates, and functionalized materials.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Acetylphenyl isocyanate (CAS: 49647-20-3) is a highly reactive, moisture-sensitive electrophile widely used in the synthesis of ureas, carbamates, and functionalized materials. The para-acetyl group strongly withdraws electron density via resonance, significantly increasing the electrophilicity of the isocyanate carbon. This heightened reactivity demands rigorous analytical controls to distinguish true product formation from moisture-driven degradation.

Below is our comprehensive troubleshooting guide and methodology framework for tracking your reaction progress accurately.

MODULE 1: Real-Time In Situ Monitoring (FTIR Spectroscopy)

Q: Why is ATR-FTIR considered the "gold standard" for monitoring this specific reaction? A: The isocyanate (-NCO) group exhibits a highly characteristic, intense asymmetric stretching vibration between 2263–2275 cm⁻¹. Because very few other functional groups absorb in this region, it provides an interference-free analytical window to track the consumption of the starting material in real time. Furthermore, the acetyl carbonyl group on the benzene ring absorbs at ~1680 cm⁻¹[1]. This peak remains relatively constant throughout the reaction, serving as a built-in internal reference to normalize your data against volume changes or solvent evaporation.

Q: The -NCO peak at ~2270 cm⁻¹ is disappearing rapidly, but my target product yield is low. What is the mechanistic cause? A: 4-Acetylphenyl isocyanate is highly susceptible to hydrolysis. If trace water is present in your solvent or reagents, it attacks the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂) to form 4-aminoacetophenone. This newly formed amine is highly nucleophilic and will immediately attack another molecule of unreacted 4-acetylphenyl isocyanate, forming a symmetric byproduct: 1,3-bis(4-acetylphenyl)urea. If your -NCO peak decays faster than your target product's carbonyl peak grows, moisture contamination is the primary culprit.

Table 1: Key Infrared (IR) Frequencies for Reaction Tracking
Functional GroupWavenumber (cm⁻¹)Dynamic Behavior During Reaction
Isocyanate (-NCO) 2263 – 2275Disappears as starting material is consumed.
Acetyl Carbonyl (C=O) ~1680Constant (May shift slightly depending on the product)[1].
Carbamate (C=O) ~1742Appears if reacting with an alcohol (e.g., forming a urethane)[1].
Urea (C=O) 1648 – 1652Appears if reacting with an amine[2].
MODULE 2: Offline Chromatographic Analysis (HPLC / LC-MS)

Q: Can I pull an aliquot from the reactor and inject it directly into the LC-MS to check conversion? A: Absolutely not. Standard reversed-phase HPLC mobile phases contain water and methanol. Injecting unquenched 4-acetylphenyl isocyanate will cause it to react rapidly with the mobile phase inside the injection vial or on the column. This leads to artifactual peaks (e.g., methyl carbamates) and falsely accelerates the apparent reaction rate, rendering your kinetic data useless.

Q: How do I accurately capture the kinetic state of the reaction for HPLC analysis? A: You must employ a chemical quenching strategy. By pipetting the reaction aliquot directly into a vast excess of a secondary amine, such as di-n-butylamine (DBA), the residual isocyanate is instantaneously converted into a stable, UV-active urea derivative[3]. This stops the primary reaction dead in its tracks and protects the unreacted isocyanate from the HPLC solvents.

Protocol: Standardized Aliquot Quenching for HPLC

This self-validating protocol ensures that all unreacted isocyanate is trapped before chromatographic separation.

  • Prepare Quench Solution: Prepare a 0.1 M solution of di-n-butylamine (DBA) in anhydrous acetonitrile. Causality: DBA is a bulky secondary amine that reacts instantly with isocyanates but is sterically hindered enough to prevent unwanted side reactions.

  • Sampling: Using a positive-displacement pipette, withdraw exactly 10 µL of the active reaction mixture.

  • Derivatization: Immediately dispense the 10 µL aliquot into a vial containing 990 µL of the DBA Quench Solution. Vortex vigorously for 10 seconds.

  • Incubation: Allow the vial to stand for 5 minutes at room temperature to guarantee 100% conversion of the residual 4-acetylphenyl isocyanate into the DBA-urea derivative[3].

  • Analysis: Inject 5 µL of the quenched mixture into the HPLC. Monitor at 254 nm, as the conjugated aromatic system of the 4-acetylphenyl moiety provides excellent UV absorbance.

Table 2: Recommended Quenching Agents for Offline Analysis
Quenching AgentDerivative FormedBest Use Case
Di-n-butylamine (DBA) Substituted UreaStandard HPLC-UV quantification; highly stable[3].
Piperidine Substituted UreaLC-MS; provides a distinct, easily identifiable mass shift.
Methanol + TEA (cat.) Methyl CarbamateQuick TLC checks; volatile and easy to prepare.
MODULE 3: Rapid Benchtop Monitoring (TLC & NMR)

Q: My TLC shows severe streaking and baseline retention, even at t=0. How do I resolve this? A: Silica gel is inherently hydrated. Unquenched 4-acetylphenyl isocyanate reacts with the bound moisture on the TLC plate during elution, creating a continuous streak of polymeric and urea byproducts. To resolve this, pre-quench your TLC aliquot in a microcentrifuge tube with a drop of methanol and a catalytic amount of triethylamine (TEA) to form the methyl carbamate before spotting it on the plate.

Q: If I use ¹H NMR to monitor the reaction, which signals should I track? A: Track the acetyl methyl protons (a sharp singlet around δ 2.60 ppm)[1]. As the electron-withdrawing isocyanate group is converted into an electron-donating urea or carbamate linkage, the electronic environment of the aromatic ring changes, causing a measurable upfield shift in the aromatic protons and the acetyl methyl group. Ensure you use strictly anhydrous deuterated solvents (e.g., CDCl₃ or DMSO-d₆ stored over molecular sieves) to prevent in-tube hydrolysis.

MODULE 4: Analytical Workflow Visualization

G Start Reaction: 4-Acetylphenyl Isocyanate Decision Select Monitoring Method Start->Decision FTIR In Situ ATR-FTIR (Real-Time Kinetics) Decision->FTIR Preferred HPLC HPLC / LC-MS (Offline Quantification) Decision->HPLC High Precision TrackFTIR Track -NCO decay at ~2270 cm⁻¹ Track Product C=O at ~1650-1740 cm⁻¹ FTIR->TrackFTIR Quench Quench Aliquot with Excess Di-n-butylamine (DBA) HPLC->Quench AnalyzeHPLC Analyze Stable Urea Derivative via UV Absorbance (254 nm) Quench->AnalyzeHPLC

Decision tree and required sample preparation workflow for monitoring isocyanate reactions.

References
  • Improving the antifouling property of polysulfone ultrafiltration membrane by incorporation of isocyanate-treated graphene oxide. Zhejiang University / RSC Advances. Available at: [Link]

  • Synthesis and Characterization of Some New Hydrazones with Anti-Urease Activities. DergiPark. Available at:[Link]

Sources

Troubleshooting

Dealing with low yields in 4-Acetylphenyl isocyanate-mediated reactions

Welcome to the technical support center for 4-Acetylphenyl isocyanate-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Acetylphenyl isocyanate-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.

I. Troubleshooting Guide: Addressing Low Yields and Reaction Failures

This section provides a structured approach to diagnosing and resolving specific issues encountered during your experiments.

Q1: Why is my yield of the desired urea or carbamate product consistently low?

Low yields in reactions involving 4-Acetylphenyl isocyanate can often be traced back to several key factors related to reagent purity, reaction conditions, and the presence of competing side reactions.

Possible Causes and Recommended Actions:

Possible Cause Underlying Scientific Principle Recommended Action
Moisture Contamination Isocyanates are highly reactive towards water. The reaction forms an unstable carbamic acid, which then decomposes into 4-acetylaniline and carbon dioxide. This newly formed aniline can then react with another molecule of 4-Acetylphenyl isocyanate to produce a symmetrical urea byproduct, consuming your starting material.[1][2][3]Rigorous Exclusion of Water: Ensure all glassware is oven-dried (>120 °C) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
Incorrect Stoichiometry An improper ratio of isocyanate to your nucleophile (amine or alcohol) can lead to incomplete conversion or the formation of side products. An excess of the isocyanate can lead to the formation of biuret (from amine reactions) or allophanate (from alcohol reactions) byproducts.[3][4]Precise Stoichiometry Control: Carefully calculate and measure the molar equivalents of your reactants. A slight excess of the nucleophile (e.g., 1.05 equivalents) can sometimes be beneficial to ensure complete consumption of the isocyanate.
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions such as dimerization, trimerization (forming isocyanurates), or the formation of allophanates and biurets.[1][3]Temperature Optimization: For reactions with primary amines, an initial temperature of 0 °C is often used to control the exotherm, followed by warming to room temperature.[5] Reactions with less nucleophilic alcohols may require heating, but this should be carefully optimized.
Degraded 4-Acetylphenyl Isocyanate Isocyanates can degrade over time, especially if not stored properly. Exposure to moisture can lead to the formation of inactive symmetrical ureas.Verify Reagent Quality: If possible, verify the purity of your 4-Acetylphenyl isocyanate using techniques like IR spectroscopy (a strong N=C=O stretch should be present around 2250-2275 cm⁻¹) or by titration. Always store the reagent in a tightly sealed container in a refrigerator and under an inert atmosphere.[6]
Q2: I'm observing a significant amount of a white, insoluble precipitate in my reaction. What is it and how can I prevent its formation?

This is a very common observation and the precipitate is most likely the symmetrically disubstituted urea, N,N'-bis(4-acetylphenyl)urea.

Formation Pathway:

This byproduct forms when 4-Acetylphenyl isocyanate reacts with 4-acetylaniline. The 4-acetylaniline is generated in situ from the reaction of the isocyanate with any trace amounts of water present in the reaction mixture.[3][7]

Prevention Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor. As detailed in Q1, ensure all components of your reaction are free from moisture.

  • Order of Addition: Adding the isocyanate solution slowly (dropwise) to the solution of your nucleophile can help to minimize localized high concentrations of the isocyanate, which can favor side reactions.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.

Q3: My reaction with an alcohol to form a carbamate is very slow or not proceeding to completion. What can I do?

The reaction of isocyanates with alcohols to form carbamates is generally slower than the reaction with amines.[1]

Troubleshooting Steps:

  • Catalyst Addition: The addition of a catalyst can significantly increase the reaction rate. Common catalysts for carbamate formation include tertiary amines (e.g., triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO)) and organometallic compounds like dibutyltin dilaurate (DBTDL).[4][5]

  • Increase Reaction Temperature: Gently heating the reaction mixture can help to drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.[5]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are often good choices.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low Yield Observed CheckMoisture Check for Moisture Contamination (Anhydrous Conditions?) Start->CheckMoisture CheckStoichiometry Verify Stoichiometry (Correct Molar Ratios?) Start->CheckStoichiometry CheckTemp Evaluate Reaction Temperature (Optimal Range?) Start->CheckTemp CheckReagent Assess Reagent Quality (Isocyanate Degraded?) Start->CheckReagent MoisturePresent Implement Strict Anhydrous Techniques CheckMoisture->MoisturePresent Yes ReRun Re-run Experiment CheckMoisture->ReRun No StoichiometryIncorrect Recalculate and Remeasure Reagents CheckStoichiometry->StoichiometryIncorrect Yes CheckStoichiometry->ReRun No TempSuboptimal Optimize Temperature (Cooling/Heating) CheckTemp->TempSuboptimal Yes CheckTemp->ReRun No ReagentDegraded Use Fresh/Purified Isocyanate CheckReagent->ReagentDegraded Yes CheckReagent->ReRun No MoisturePresent->ReRun StoichiometryIncorrect->ReRun TempSuboptimal->ReRun ReagentDegraded->ReRun Success Successful Reaction ReRun->Success

Caption: A decision-making workflow for troubleshooting low yields.

II. Frequently Asked Questions (FAQs)

Q4: What are the optimal storage and handling conditions for 4-Acetylphenyl isocyanate?

Proper storage and handling are crucial for maintaining the reactivity of 4-Acetylphenyl isocyanate and ensuring safety.

  • Storage: Store in a tightly sealed container in a refrigerator.[6] The container should be flushed with an inert gas like nitrogen or argon before sealing to displace air and moisture.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Always wear appropriate personal protective equipment (PPE), including gloves (nitrile gloves are recommended), safety glasses, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[6]

Q5: How do I choose the appropriate solvent for my reaction?

The ideal solvent should be:

  • Anhydrous: To prevent the side reactions discussed in Q1 and Q2.

  • Inert: It should not react with the isocyanate or other reactants.

  • Able to dissolve the reactants: Good solubility is important for reaction kinetics.

Commonly used anhydrous solvents for isocyanate reactions include dichloromethane (DCM), tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF).[9] The choice will depend on the specific nucleophile and the desired reaction temperature.

Q6: How can I effectively quench unreacted 4-Acetylphenyl isocyanate before workup and purification?

Quenching excess isocyanate is important to prevent it from interfering with purification and to avoid potential safety hazards.

  • For Amine Reactions: If your product is stable to amines, adding a few equivalents of a primary or secondary amine like n-butylamine or dibutylamine will react with the excess isocyanate to form a more easily separable urea.[10]

  • For Alcohol Reactions: Adding a simple alcohol like methanol will convert the excess isocyanate into a methyl carbamate, which can typically be removed during chromatographic purification.[11]

  • Polymer-bound Scavengers: Aminated solid supports can be used to react with the excess isocyanate. The resulting solid-supported urea can then be easily removed by filtration.[10]

Q7: What are the main side reactions I should be aware of?

Understanding potential side reactions is key to developing a robust reaction protocol.

SideReactions Isocyanate 4-Acetylphenyl Isocyanate Urea Desired Urea Isocyanate->Urea + Amine Carbamate Desired Carbamate Isocyanate->Carbamate + Alcohol SymUrea Symmetrical Urea (Byproduct) Isocyanate->SymUrea + H₂O → Amine + Isocyanate Trimer Isocyanurate (Trimer) Isocyanate->Trimer Self-reaction (High Temp./Catalyst) H2O Water (Contaminant) Amine Primary/Secondary Amine Alcohol Alcohol/Phenol Biuret Biuret (Byproduct) Urea->Biuret + Isocyanate Allophanate Allophanate (Byproduct) Carbamate->Allophanate + Isocyanate

Caption: Common reaction pathways and side reactions of isocyanates.

III. Experimental Protocol: General Procedure for the Synthesis of a Urea Derivative

This protocol provides a general methodology for the reaction of 4-Acetylphenyl isocyanate with a primary amine.

1. Reagent and Glassware Preparation:

  • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Ensure the amine nucleophile is pure and dry.

  • Use anhydrous solvent from a freshly opened bottle or a solvent purification system.

2. Reaction Setup:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

3. Reaction Execution:

  • Dissolve 4-Acetylphenyl isocyanate (1.05 equivalents) in the same anhydrous solvent in a dropping funnel.

  • Add the isocyanate solution dropwise to the stirred amine solution over a period of 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for an additional 1-3 hours.

4. Reaction Monitoring and Workup:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • If the product precipitates from the solution, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[5]

IV. References

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from SafeWork NSW website.

  • ACS Omega. (2024, February 28). How To Get Isocyanate?. Retrieved from ACS Publications website.

  • Patsnap Eureka. (2025, July 10). Technical Insights into Isocyanate Reaction Pathways. Retrieved from Patsnap website.

  • Benchchem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Technical Support Center: Purification of Products from Benzoyl Isocyanate Reactions. Retrieved from Benchchem website.

  • Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from Lawrence Industries website.

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from Safe Work Australia website.

  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET: 4-Acetylphenyl Isocyanate. Retrieved from TCI Chemicals website.

  • Google Patents. (n.d.). US20060135810A1 - Method for the purification of isocyanates. Retrieved from Google Patents website.

  • Google Patents. (n.d.). EP1575907B1 - Method for the purification of isocyanates. Retrieved from Google Patents website.

  • ResearchGate. (n.d.). Reaction optimization for a chiral N-alkyl type isocyanate. Retrieved from ResearchGate website.

  • National Center for Biotechnology Information. (n.d.). How To Get Isocyanate?. Retrieved from NCBI website.

  • Benchchem. (n.d.). Side reactions of 2-Methyl-4-nitrophenyl isocyanate with nucleophiles. Retrieved from Benchchem website.

  • ACS Publications. (2024, April 6). Exploiting the Different Nucleophilicity of the Isocyano Group: A Strategy for the Isocyanide Functionalization. The Journal of Organic Chemistry.

  • Benchchem. (n.d.). Troubleshooting low yield in 4-Benzyloxyphenyl isocyanate reactions. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Isocyanate Reactions. Retrieved from Benchchem website.

  • National Center for Biotechnology Information. (n.d.). Isocyanate-based multicomponent reactions. Retrieved from NCBI website.

  • ACS Publications. (2017, December 11). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry.

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Ureas and Carbamates from Thiophene-Containing Isocyanates. Retrieved from Benchchem website.

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from organic-chemistry.org website.

  • ChemicalBook. (2026, January 13). 4-ACETYLPHENYL ISOCYANATE | 49647-20-3. Retrieved from ChemicalBook website.

  • PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from PubMed website.

  • Google Patents. (n.d.). US8058469B2 - Method for making carbamates, ureas and isocyanates. Retrieved from Google Patents website.

  • IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from IChemE website.

  • H&S:SWP010. (2023, October 5). Safe Use of Di-Isocyanates.

  • Semantic Scholar. (2024, December 12). Isocyanate-based multicomponent reactions. Retrieved from Semantic Scholar website.

  • ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. Retrieved from ResearchGate website.

  • EXCLI Journal. (2006, November 20). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS: FORMATION OF C.

Sources

Optimization

Technical Support Center: Characterizing Surface Modification with 4-Acetylphenyl Isocyanate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-acetylphenyl isocyanate for surface modification. This guide is designed to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-acetylphenyl isocyanate for surface modification. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the characterization of surfaces modified with 4-acetylphenyl isocyanate.

Issue 1: Inconsistent or No Evidence of Surface Modification via Spectroscopy (FTIR/XPS)

You've performed the surface modification reaction, but your spectroscopic analysis shows little to no change compared to the unmodified substrate. This is a common and frustrating issue that often points to problems with the reaction conditions or the substrate itself.

Potential Causes & Troubleshooting Steps
Potential Cause Scientific Rationale Troubleshooting Action
Moisture Contamination Isocyanates are highly reactive with water.[1][2][3] The reaction with water forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[2] This amine can then react with another isocyanate molecule to form a stable, and often insoluble, urea.[2] This side reaction consumes your 4-acetylphenyl isocyanate, preventing it from reacting with the surface.[2]1. Rigorously Dry Solvents and Reagents: Use anhydrous solvents and dry reagents. Consider using molecular sieves to further dry solvents. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent atmospheric moisture contamination.[2] 3. Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.
Inactive Surface Functional Groups The success of the modification depends on the presence of reactive functional groups (e.g., hydroxyl, amine) on the substrate surface. If these groups are absent, sparse, or have been rendered inactive, the isocyanate will not bind.1. Surface Activation: Consider a pre-treatment step to activate the surface. For example, plasma treatment or piranha solution cleaning can introduce hydroxyl groups on many substrates. 2. Substrate Characterization: Before modification, characterize your substrate to confirm the presence of the target functional groups using a suitable technique like XPS.
Steric Hindrance The accessibility of the surface functional groups can be limited by the topography of the substrate or the presence of other molecules.[4] If the 4-acetylphenyl isocyanate molecule cannot physically reach the reactive sites, the reaction will not occur.1. Modify Reaction Conditions: Experiment with different solvents that may swell the surface or alter the conformation of surface molecules. 2. Use a Linker: In some cases, a longer chain linker molecule can be attached to the surface first to extend the reactive group away from the surface, reducing steric hindrance.
Incorrect Reaction Temperature Isocyanate reactions are temperature-dependent. The reaction may be too slow at low temperatures or side reactions could be favored at excessively high temperatures.1. Optimize Temperature: Consult the literature for optimal reaction temperatures for similar systems. If information is scarce, perform a temperature screen (e.g., room temperature, 40 °C, 60 °C) to find the ideal condition.
Insufficient Reaction Time The reaction may simply not have had enough time to proceed to a detectable level of modification.1. Time-Course Study: Run the reaction for varying lengths of time (e.g., 2, 6, 12, 24 hours) and analyze the surface at each time point to determine the optimal reaction duration.
Issue 2: Unexpected Peaks in FTIR Spectrum

Your FTIR spectrum of the modified surface shows new peaks, but they don't correspond to the expected urethane or other linkages. This can be indicative of side reactions or contamination.

Potential Causes & Troubleshooting Steps
Potential Cause Scientific Rationale Troubleshooting Action
Urea Formation As mentioned in Issue 1, moisture contamination leads to the formation of urea byproducts.[2] Urea has characteristic C=O and N-H stretching vibrations in the FTIR spectrum that can be misinterpreted.1. Implement Moisture Control: Refer to the troubleshooting steps for moisture contamination in Issue 1. 2. Spectral Comparison: Compare your spectrum to a reference spectrum of a urea compound to confirm if the unexpected peaks match.
Isocyanurate Formation Isocyanates can undergo trimerization to form a very stable cyclic isocyanurate ring, especially at elevated temperatures or in the presence of certain catalysts.[5] This structure has a distinct carbonyl absorption in the FTIR spectrum.[6]1. Control Temperature: Avoid excessive heating during the reaction. 2. Catalyst Selection: If using a catalyst, ensure it does not promote trimerization. Tertiary amines can sometimes catalyze this reaction.[7]
Contamination The unexpected peaks could be from residual solvent, cleaning agents, or other contaminants.1. Thorough Rinsing: After the reaction, thoroughly rinse the modified surface with an appropriate solvent to remove any unreacted reagents or byproducts. 2. Clean Handling: Handle the samples with clean tools and in a clean environment to avoid introducing contaminants.
Issue 3: Inconclusive Contact Angle Measurements

You expected a significant change in the water contact angle after modification, but the results are variable or not as pronounced as anticipated. Contact angle is a very surface-sensitive technique, and several factors can influence the measurement.[8]

Potential Causes & Troubleshooting Steps
Potential Cause Scientific Rationale Troubleshooting Action
Surface Roughness and Heterogeneity The contact angle is influenced by the surface topography and chemical heterogeneity.[8][9] A non-uniform modification will result in variable contact angles across the surface.1. Multiple Measurements: Take measurements at several different locations on the surface to obtain a statistically relevant average and assess the uniformity of the modification.[8] 2. Surface Preparation: Ensure the initial substrate is as smooth and clean as possible before modification.
Incomplete Reaction or Low Grafting Density A small change in contact angle may indicate that the surface modification is not very dense. Even if the reaction occurred, a low density of grafted molecules might not be sufficient to significantly alter the overall surface energy.[10]1. Optimize Reaction Conditions: Refer to the troubleshooting steps in Issue 1 to improve the reaction efficiency and increase the grafting density. 2. Complementary Analysis: Use a more quantitative technique like XPS to determine the atomic percentage of nitrogen on the surface, which can provide a better measure of the modification degree.
Contamination Adsorbed contaminants from the atmosphere or handling can alter the surface energy and affect the contact angle measurement.[11]1. Clean Measurement Environment: Perform contact angle measurements in a clean environment. 2. Fresh Samples: Analyze samples as soon as possible after modification and cleaning to minimize the adsorption of airborne contaminants.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques I should use to confirm successful surface modification with 4-acetylphenyl isocyanate?

A multi-faceted approach is often the most reliable way to characterize your modified surface.[8] Here are the primary techniques and the information they provide:

Technique Information Provided Key Features to Look For
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific functional groups.Disappearance of the strong isocyanate (-N=C=O) peak around 2270 cm⁻¹[12][13] and the appearance of new peaks corresponding to the urethane linkage (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Appearance of a Nitrogen 1s (N 1s) signal, indicating the presence of the isocyanate. High-resolution scans of the Carbon 1s (C 1s) and Oxygen 1s (O 1s) peaks can reveal the formation of the urethane bond.
Contact Angle Goniometry Changes in surface wettability and surface energy.[8][9][14]A significant change in the water contact angle. An increase in hydrophobicity is generally expected after modification with the aromatic 4-acetylphenyl isocyanate.[15]
Atomic Force Microscopy (AFM) Surface topography and morphology.Changes in surface roughness or the appearance of new features can indicate successful modification, although this is not a direct chemical confirmation.
Q2: How can I quantify the degree of surface modification?

Quantification can be challenging, but several methods can provide an estimate of the grafting density:

  • X-ray Photoelectron Spectroscopy (XPS): By analyzing the atomic percentages of the elements on the surface, you can determine the relative amount of nitrogen introduced from the 4-acetylphenyl isocyanate. This can be used to estimate the surface coverage.

  • Thermogravimetric Analysis (TGA): For particulate or high-surface-area materials, TGA can be used to measure the weight loss associated with the decomposition of the grafted organic layer, which can be correlated to the amount of material attached.[4]

  • Quartz Crystal Microbalance (QCM): This technique can measure mass changes on a surface with high sensitivity, allowing for real-time monitoring of the modification process and quantification of the grafted mass.

  • Probe-Based Methods: These involve reacting the modified surface with a probe molecule (e.g., a fluorescent dye) that specifically binds to the acetyl group of the 4-acetylphenyl isocyanate.[4] The amount of bound probe can then be quantified using techniques like fluorescence spectroscopy.[16]

Q3: What is the expected stability of the urethane linkage formed on the surface?

The urethane bond is generally quite stable. However, its stability can be influenced by:

  • pH: The urethane linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: High temperatures can lead to the thermal degradation of the urethane bond.

  • Enzymatic Degradation: In biological applications, certain enzymes may be able to cleave the urethane linkage.

For most standard laboratory conditions, the urethane linkage formed from the reaction of 4-acetylphenyl isocyanate with a hydroxyl or amine group on a surface is considered robust.

Q4: Are there any specific safety precautions I should take when working with 4-acetylphenyl isocyanate?

Yes, isocyanates are potent sensitizers and irritants.[1][3][17][18] It is crucial to take the following safety precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for 4-acetylphenyl isocyanate for detailed handling and emergency procedures. [19]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Surface Modification with 4-Acetylphenyl Isocyanate

This protocol provides a general workflow for modifying a hydroxyl-terminated surface.

  • Substrate Preparation:

    • Thoroughly clean the substrate using a suitable solvent (e.g., sonication in ethanol and deionized water).

    • Dry the substrate completely under a stream of nitrogen or in a vacuum oven.

    • If necessary, perform a surface activation step (e.g., oxygen plasma treatment) to generate hydroxyl groups.

  • Reaction Setup:

    • Place the dry substrate in a clean, dry reaction vessel.

    • Add anhydrous solvent (e.g., toluene, THF) to the vessel.

    • Purge the vessel with a dry, inert gas (e.g., nitrogen or argon).

  • Modification Reaction:

    • Dissolve 4-acetylphenyl isocyanate in anhydrous solvent.

    • Add the isocyanate solution to the reaction vessel containing the substrate.

    • If required, add a catalyst (e.g., dibutyltin dilaurate).

    • Allow the reaction to proceed at the desired temperature for the specified time with gentle agitation.

  • Post-Reaction Workup:

    • Remove the substrate from the reaction solution.

    • Thoroughly rinse the substrate with fresh solvent to remove any unreacted isocyanate and byproducts.

    • Dry the modified substrate under a stream of nitrogen or in a vacuum oven.

  • Characterization:

    • Analyze the modified substrate using appropriate techniques (FTIR, XPS, contact angle) to confirm successful modification.

Workflow Visualization

Surface_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_char Characterization Clean Clean Substrate Dry_Sub Dry Substrate Clean->Dry_Sub Activate Activate Surface (Optional) Dry_Sub->Activate Setup Setup in Inert Atmosphere Activate->Setup Add_Isocyanate Add 4-Acetylphenyl Isocyanate Setup->Add_Isocyanate React React (Temperature & Time) Add_Isocyanate->React Rinse Rinse Thoroughly React->Rinse Dry_Mod Dry Modified Substrate Rinse->Dry_Mod FTIR FTIR Dry_Mod->FTIR XPS XPS Dry_Mod->XPS Contact_Angle Contact Angle Dry_Mod->Contact_Angle

Caption: Experimental workflow for surface modification.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_spectroscopy Spectroscopy Issues (FTIR/XPS) cluster_contact_angle Contact Angle Issues Start Problem: No/Inconsistent Modification Check_Moisture Moisture Contamination? Start->Check_Moisture Check_Surface Inactive Surface? Start->Check_Surface Check_Conditions Reaction Conditions (T, t)? Start->Check_Conditions Check_Roughness Surface Roughness/Heterogeneity? Start->Check_Roughness Check_Density Low Grafting Density? Start->Check_Density Check_Contamination Surface Contamination? Start->Check_Contamination Solution Solution: Optimize & Re-characterize Check_Moisture->Solution Check_Surface->Solution Check_Conditions->Solution Check_Roughness->Solution Check_Density->Solution Check_Contamination->Solution

Caption: Troubleshooting logic for characterization issues.

References

  • Quantification of Nanomaterial Surfaces. (2025, March 10). Vertex AI Search.
  • Quantifying surface groups on aminated silica nanoparticles of different size, surface chemistry, and porosity with solution NMR, XPS, optical assays, and potentiometric titr
  • Analysis of Functional Groups on the Surface of Carbon M
  • Quantification of surface functional groups on polymer microspheres by supramolecular host–guest interactions - Chemical Communications (RSC Publishing) DOI:10.1039/C1CC11692D. (2011, June 7). Vertex AI Search.
  • Scope and Limitations of Surface Functional Group Quantification Methods: Exploratory Study with Poly(acrylic acid)-Grafted Micro- and Nanoparticles | Journal of the American Chemical Society. (2012, April 23). Vertex AI Search.
  • How Isocyanates Influence Material Durability and Longevity? - Patsnap Eureka. (2025, July 10). Vertex AI Search.
  • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw - CDC Stacks. (2006, March 29). Vertex AI Search.
  • Evidence by in situ FTIR spectroscopy and isotopic effect of new assignments for isocyanate species vibrations on Ag/Al2O3 - RSC Publishing. Vertex AI Search.
  • Contact Angle/Pendant Drop Goniometer (DataPhysics OCA 11)
  • A Researcher's Guide to Quantifying Isocyanate Conversion in Chemical Reactions - Benchchem. Vertex AI Search.
  • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin - Journal of Environmental Monitoring (RSC Publishing). Vertex AI Search.
  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - RSC Publishing. (2016, November 8). Vertex AI Search.
  • Verifying Surface Modification: A Comparative Guide to Contact Angle Measurements and Alternative Techniques - Benchchem. Vertex AI Search.
  • Influence of surface modification on contact angle, surface free energy, and adhesive energy of superfine ATH - ResearchG
  • A Simple Method for the Quantification of Free Isocyanates on the Surface of Cellulose Nanocrystals upon Carbamation using Toluene Diisocyanate - MDPI. (2019, June 13). Vertex AI Search.
  • Surface Energy Measurements for Development and Control of Surface Treatment Options. (2022, November 9). Vertex AI Search.
  • Contact Angle Goniometer 101: Guide to Measuring Contact Angle - Brighton Science. (2024, January 15). Vertex AI Search.
  • US4093572A - Method of making a storage stable isocyanate and its use - Google P
  • Detection Techniques for Air-borne Isocyanates based on Fluorescent Deriv
  • Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Vertex AI Search.
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  • (PDF) Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - ResearchGate. (2013, December 15). Vertex AI Search.
  • Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - MDPI. (2024, October 29). Vertex AI Search.
  • Surface modification and characterization of the modified surfaces. A)...
  • Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionalization | Molecular Vista. Vertex AI Search.
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  • THE ISOCYAN
  • INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS: FORMATION OF C - EXCLI Journal. (2006, November 20). Vertex AI Search.
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  • The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks - PMC. Vertex AI Search.
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Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Acetylphenyl Isocyanate Reactions

Welcome to the advanced technical support guide for handling and reacting 4-Acetylphenyl isocyanate (CAS: 49647-20-3). As a highly reactive electrophile, this compound is a critical building block in drug discovery (e.g....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling and reacting 4-Acetylphenyl isocyanate (CAS: 49647-20-3). As a highly reactive electrophile, this compound is a critical building block in drug discovery (e.g., synthesizing kinase inhibitors like Sorafenib analogs)[1]. However, its high reactivity makes it exceptionally prone to side reactions, particularly hydrolysis.

This guide is designed for research scientists to diagnose, troubleshoot, and optimize incomplete reactions involving aryl isocyanates.

Part 1: Diagnostic Workflow for Incomplete Reactions

When a reaction stalls before reaching complete conversion, the root cause typically lies in either competing side reactions (moisture contamination) or kinetic barriers (steric hindrance/poor nucleophilicity). Follow the logical workflow below to isolate your specific issue.

G Start Incomplete Reaction Observed CheckMoisture Check Moisture Content (Karl Fischer Titration) Start->CheckMoisture MoistureHigh Water > 50 ppm CheckMoisture->MoistureHigh Yes MoistureLow Water < 50 ppm CheckMoisture->MoistureLow No UreaForm Symmetrical Urea Formation (Side Reaction) MoistureHigh->UreaForm Steric Steric Hindrance or Poor Nucleophile? MoistureLow->Steric DrySolvent Rigorous Drying Protocol & Inert Atmosphere UreaForm->DrySolvent AddCat Add Lewis Acid Catalyst (e.g., DBTDL) Steric->AddCat Alcohol/Weak Amine

Diagnostic workflow for troubleshooting incomplete isocyanate reactions.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My reaction with 4-acetylphenyl isocyanate stalls at 50-60% conversion, and a white, insoluble precipitate forms. What is happening? A1: The white precipitate is almost certainly the symmetrical urea byproduct, 1,3-bis(4-acetylphenyl)urea. Isocyanates are highly electrophilic and extremely sensitive to moisture[2]. Even trace water in your solvent or atmosphere reacts with the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates to form 4-aminoacetophenone and CO₂ gas[2][3]. The Causality: The newly formed 4-aminoacetophenone is a stronger nucleophile than most alcohols or weak amines. It immediately attacks another equivalent of your starting 4-acetylphenyl isocyanate. Consequently, every single mole of water consumes two moles of your isocyanate [2]. This stoichiometric depletion is why your reaction stalls. You must rigorously dry your solvents and maintain a positive pressure of dry argon.

Q2: I am trying to form a carbamate by reacting 4-acetylphenyl isocyanate with a secondary alcohol. The yield is extremely low even after 24 hours. How can I drive this to completion? A2: Alcohols are significantly less nucleophilic than primary or secondary amines. Without a catalyst, the alcoholysis of an isocyanate relies on a slow, multimolecular hydrogen-bonding network that is highly inefficient, especially for sterically hindered secondary alcohols[4]. The Causality: To accelerate the reaction, you must introduce a Lewis acid catalyst, such as Dibutyltin dilaurate (DBTDL)[5]. DBTDL acts as a bifunctional catalyst; the Sn(IV) center coordinates with both the isocyanate's carbonyl oxygen (increasing the electrophilicity of the carbon) and the alcohol's hydroxyl group, forming a reactive ternary intermediate complex that drastically lowers the activation energy[5][6].

Q3: Does the order of reagent addition matter when using a catalyst like DBTDL? A3: Yes, the sequence is critical. The Causality: If you add DBTDL directly to the alcohol before introducing the isocyanate, the tin catalyst can form a stable, unreactive complex with the hydroxyl groups of the alcohol[6]. This effectively sequesters the catalyst, leading to a slower reaction rate. The optimal sequence is to mix the alcohol and isocyanate first, and then add the DBTDL catalyst to the mixture[6].

Part 3: Quantitative Data & Analytical Signatures

To effectively troubleshoot, you must be able to differentiate your starting materials from your products and byproducts.

Table 1: Analytical Signatures for Reaction Monitoring

Compound IR Signature ¹H NMR Signature (CDCl₃)
4-Acetylphenyl isocyanate ~2262 cm⁻¹ (Strong, asymmetric -NCO stretch)[1] ~8.22 ppm (d, 2H), ~7.24 ppm (d, 2H)[1]
Symmetrical Urea Byproduct ~1650 cm⁻¹ (C=O stretch, urea) Broad -NH peak ~8.5–9.0 ppm

| Carbamate Product | ~1700–1730 cm⁻¹ (C=O stretch, urethane) | -NH peak ~6.5–7.5 ppm |

Table 2: Catalyst Selection Matrix for Isocyanate Reactions

Catalyst Target Nucleophile Selectivity (OH vs. H₂O) Mechanistic Notes
None Primary/Secondary Amines High Fast reaction; no catalyst required.
DBTDL Alcohols (Carbamates) Moderate Industry standard; forms ternary complex[5][6].

| Zirconium diketonates | Alcohols (Carbamates) | High | Highly selective for OH over H₂O; reduces CO₂ foaming[7]. |

Part 4: Self-Validating Experimental Protocol

Moisture-Free Carbamate Synthesis using DBTDL Catalysis

This protocol is designed as a self-validating system to ensure that moisture contamination does not derail the synthesis of carbamates from 4-acetylphenyl isocyanate and an alcohol.

Step 1: Rigorous Solvent Preparation

  • Action: Distill tetrahydrofuran (THF) over sodium-benzophenone ketyl until a persistent deep blue/purple color is achieved[2].

  • Causality: The blue color indicates the presence of the ketyl radical, which cannot exist in the presence of water or oxygen. This visually validates that the solvent is strictly anhydrous.

  • Validation Check: Perform a Karl Fischer titration on the collected solvent. Proceed only if water content is < 50 ppm.

Step 2: Reagent Assembly under Inert Atmosphere

  • Action: Flame-dry a 2-neck round-bottom flask. Purge with dry Argon for 15 minutes. Add the alcohol (1.0 eq) and anhydrous THF.

  • Action: Dissolve 4-acetylphenyl isocyanate (1.05 eq) in anhydrous THF and add it dropwise to the reaction flask at room temperature.

Step 3: Sequenced Catalyst Addition

  • Action: After the isocyanate and alcohol are fully mixed, inject 0.1 mol% of Dibutyltin dilaurate (DBTDL)[6].

  • Causality: Adding the catalyst last prevents the formation of an unreactive Sn-diol dead-end complex, ensuring the catalyst is available to form the necessary ternary transition state[6].

Step 4: Reaction Monitoring & Validation

  • Action: Stir the reaction at 40 °C.

  • Validation Check: Withdraw a 50 µL aliquot every 2 hours and analyze via ATR-FTIR. The reaction is validated as complete only when the strong asymmetric -NCO stretch at ~2262 cm⁻¹ is entirely absent from the spectrum[1].

Part 5: Mechanistic Pathway of Catalysis

Understanding the molecular machinery of the DBTDL catalyst allows for better optimization of reaction conditions (e.g., temperature and concentration).

Mechanism Iso 4-Acetylphenyl Isocyanate (Electrophile) Complex Ternary Intermediate Complex [Sn2+ coordination] Iso->Complex Carbonyl Polarization Nuc Alcohol (R-OH) (Nucleophile) Nuc->Complex Nucleophilic Attack Cat DBTDL Catalyst (Lewis Acid) Cat->Complex Coordinates O & N Product Carbamate (Urethane) Product Complex->Product Proton Transfer & Catalyst Release

Ternary complex formation in DBTDL-catalyzed urethane synthesis.

References

  • Analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing Ohans.[Link]

  • Moisture Contamination of Polyurethanes - ResinLab ResinLab. [Link]

  • A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings Journal of Coatings Technology (Paint.org).[Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism KU Leuven. [Link]

  • Catalytic activity of DBTDL in polyurethane formation - SciSpace SciSpace. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Asian Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: 4-Acetylphenyl Isocyanate Storage, Handling, and Troubleshooting Guide

Welcome to the Application Scientist Support Center for 4-Acetylphenyl isocyanate (4-API) . As an aromatic isocyanate featuring an electron-withdrawing acetyl group, 4-API is a highly electrophilic and moisture-sensitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for 4-Acetylphenyl isocyanate (4-API) . As an aromatic isocyanate featuring an electron-withdrawing acetyl group, 4-API is a highly electrophilic and moisture-sensitive reagent used extensively in organic synthesis, materials science, and bioconjugation.

This guide provides field-proven methodologies to maintain its reactivity, ensure laboratory safety, and troubleshoot common experimental failures.

Section 1: Fundamental Reactivity & Storage

Q1: Why does 4-Acetylphenyl isocyanate lose reactivity so quickly, and what is the underlying mechanism? A: The extreme reactivity of 4-API stems directly from its molecular structure. The isocyanate carbon is highly electrophilic, a property further amplified by the electron-withdrawing para-acetyl group. This makes it exceptionally susceptible to nucleophilic attack by atmospheric moisture.

When exposed to water, 4-API undergoes a rapid, irreversible hydrolysis cascade:

  • Hydrolysis: Water attacks the isocyanate group to form a highly unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide (CO₂) gas and yielding 4-acetylphenylamine[1][2].

  • Urea Formation: The newly formed amine acts as a potent nucleophile, immediately reacting with another equivalent of unreacted 4-API to form a symmetric, highly insoluble urea (N,N'-bis(4-acetylphenyl)urea).

This process not only depletes your active reagent but also generates dangerous internal pressure in sealed containers due to CO₂ evolution[1][3].

MoistureDegradation API 4-Acetylphenyl Isocyanate (Active Electrophile) Carbamic Carbamic Acid Intermediate [Unstable] API->Carbamic Nucleophilic Attack Urea Di(4-acetylphenyl)urea (Insoluble White Precipitate) API->Urea Consumed in secondary reaction H2O Atmospheric Moisture (H2O) H2O->Carbamic Hydrolysis Amine 4-Acetylphenylamine + CO2 Gas Carbamic->Amine Decarboxylation Amine->Urea Reacts with unreacted 4-API

Fig 1: Moisture-induced degradation pathway of 4-Acetylphenyl isocyanate leading to urea formation.

Q2: What are the absolute best practices for long-term storage of 4-API? A: To arrest degradation pathways, 4-API must be strictly isolated from heat, light, and moisture.

  • Temperature: Store strictly at 2–8°C (refrigerator) or -20°C depending on the duration of storage.

  • Atmosphere: The headspace of the container must be purged with a dry inert gas (Nitrogen or Argon) before sealing[3].

  • Containment: Keep the container tightly closed and store it in secondary containment (like a sealed desiccator jar containing active indicating silica gel or Drierite).

Section 2: Handling & Experimental Protocols

Q3: How should I handle 4-API to prepare a standard solution without introducing moisture? A: A self-validating, moisture-free workflow is critical. Follow this step-by-step methodology:

Step-by-Step Methodology:

  • Thermal Equilibration (Critical): Remove the sealed 4-API container from cold storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 1–2 hours. Causality: Opening a cold container causes atmospheric moisture to instantly condense on the reagent, triggering irreversible hydrolysis.

  • Inert Transfer: Transfer the equilibrated container into a glovebox purged with Argon or Nitrogen (H₂O < 1 ppm) or use standard Schlenk line techniques[4].

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., DMF, DCM, or Toluene) that have been dried over activated molecular sieves and purged with inert gas.

  • Dissolution & Validation: Weigh and dissolve the 4-API. Self-Validation Check: Observe the solution carefully upon solvent addition. The absolute absence of micro-bubbles (CO₂ gas) confirms your solvent and environment are truly anhydrous[3].

  • Resealing: Before removing the stock bottle from the glovebox, purge the headspace with inert gas, seal tightly with Parafilm or PTFE tape, and return immediately to cold storage[3].

HandlingWorkflow ColdStore 1. Cold Storage (2-8°C, Sealed) Equilibrate 2. Equilibrate to RT (In Desiccator) ColdStore->Equilibrate Prevents condensation Glovebox 3. Transfer to Glovebox (Ar/N2 Atmosphere) Equilibrate->Glovebox Excludes moisture Dissolve 4. Dissolve in Anhydrous Solvent Glovebox->Dissolve Maintains reactivity Seal 5. Purge Headspace & Reseal Container Dissolve->Seal Protects remaining stock

Fig 2: Step-by-step inert handling workflow to preserve 4-API reactivity and prevent degradation.

Q4: What specific PPE is required when handling 4-API? A: Isocyanates are highly toxic, severe respiratory sensitizers, and skin irritants[1].

  • Hand Protection: Wear Butyl rubber or heavy-duty Nitrile gloves (thickness ≥0.4 mm). Do not use latex gloves, as they are highly permeable to organic solvents and isocyanates, and can trigger compounding allergic reactions[1][2][5].

  • Respiratory Protection: Handle strictly inside a certified chemical fume hood or closed-loop glovebox system[4]. If handling outside these environments, a positive-pressure supplied-air respirator is mandatory. Standard activated carbon filter canisters are ineffective against isocyanate vapors[1][2].

  • Eye/Face Protection: Chemical safety goggles or a full-face shield to prevent severe eye irritation[1].

Section 3: Troubleshooting Common Issues

Q5: I observed a white precipitate in my 4-API stock solution. What is it, and can I salvage the reagent? A: The white precipitate is the insoluble symmetric urea formed via moisture degradation. Once this occurs, the exact molarity of your active isocyanate is compromised. For critical quantitative syntheses, the solution cannot be salvaged and must be discarded safely.

Table 1: Visual Troubleshooting Guide for 4-API Solutions
ObservationChemical CauseImpact on ReactivityRecommended Action
Clear, colorless to pale yellow solution Intact 4-API reagent.OptimalProceed with synthesis.
Cloudy suspension or white precipitate Formation of insoluble ureas due to moisture ingress[3].Loss of active -NCO titer.Discard solution; verify solvent anhydrous status.
Gas bubbles upon solvent addition CO₂ evolution from active hydrolysis[1][3].Severe degradation.Discard; purge reaction system with Argon.
Yellowing/Darkening over time Thermal or photolytic degradation.Moderate to severe loss of purity.Verify integrity via FTIR; replace if degraded.

Q6: How do I verify the integrity and purity of my 4-API before a critical synthesis? A: Fourier Transform Infrared Spectroscopy (FTIR) is the most rapid and definitive self-validating analytical method.

  • Intact Reagent: Look for an extremely strong, broad asymmetric stretching vibration of the -N=C=O group at ~2260–2270 cm⁻¹ . The acetyl carbonyl (C=O) will appear around 1704 cm⁻¹.

  • Degraded Reagent: If the reagent has hydrolyzed, the 2260 cm⁻¹ peak will be significantly diminished or absent. You will concurrently observe the appearance of urea N-H stretching bands at ~3300 cm⁻¹ and a new urea C=O stretch shifted to ~1650 cm⁻¹ .

References

  • Title: SAFETY DATA SHEET - 4-Acetylphenyl Isocyanate | Source: TCI Chemicals | URL:

  • [1] Title: How to Safely Handle Isocyanates? | Source: Enuochem | URL: 1

  • Title: Improving the antifouling property of polysulfone ultrafiltration membrane by incorporation of isocyanate-treated graphene oxide | Source: Physical Chemistry Chemical Physics | URL:

  • [3] Title: Moisture Contamination of Polyurethanes | Source: ResinLab | URL: 3

  • [5] Title: Safe Use of Di-Isocyanates | Source: Calderdale Council | URL: 5

  • Title: SAFETY DATA SHEET - 4-Acetylphenyl Isocyanate (EU) | Source: TCI Chemicals | URL:

  • [4] Title: How Isocyanate-Handling Pumps Prevent Chemical System Failures? | Source: Thomson Process | URL: 4

  • [2] Title: GUIDE TO HANDLING ISOCYANATES | Source: Safe Work Australia | URL: 2

  • Title: 4-Acetylphenyl isocyanate 97% | Source: Sigma-Aldrich | URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of 4-Acetylphenyl Isocyanate: A Kinetic and Mechanistic Guide

For researchers in drug development, bioconjugation, and advanced polymer synthesis, selecting the correct isocyanate is critical for controlling reaction rates, minimizing side products, and optimizing product yields. 4...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development, bioconjugation, and advanced polymer synthesis, selecting the correct isocyanate is critical for controlling reaction rates, minimizing side products, and optimizing product yields. 4-Acetylphenyl isocyanate (4-API) occupies a unique position in the reactivity spectrum of aryl isocyanates. Possessing a strong electron-withdrawing para-substituent, it exhibits significantly enhanced electrophilicity compared to standard phenyl isocyanate, yet remains more stable and manageable than highly reactive nitro-substituted variants.

This guide provides an objective, data-driven comparison of 4-API against other common isocyanates, detailing the mechanistic causality behind its reactivity and providing field-proven protocols for kinetic validation.

Mechanistic Causality: The Electrophilicity of 4-API

The reaction between an isocyanate and a nucleophile (such as an alcohol or amine) proceeds via a nucleophilic addition mechanism. The rate-determining step is the attack of the nucleophile on the central carbon atom of the isocyanate (-N=C=O) group.

The reactivity of this carbon is strictly governed by the electronic nature of the substituents on the aromatic ring, a relationship mathematically modeled by the [1]. The acetyl group (-COCH₃) in 4-API acts as a strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. By pulling electron density away from the aromatic ring, the acetyl group increases the partial positive charge ( δ+ ) on the isocyanate carbon. This lowers the activation energy required for the nucleophile to attack, thereby accelerating the reaction.

Mechanism EWG 4-Acetyl Group (Electron Withdrawing) NCO Isocyanate Carbon (δ+ Electrophilic Center) EWG->NCO Inductive/Resonance Pull (-I, -M) TS Tetrahedral Transition State (Charge Separation) NCO->TS Rate-Determining Step Nuc Nucleophile (R-OH or R-NH2) Nuc->NCO Nucleophilic Attack Product Urethane / Urea (Stable Product) TS->Product Proton Transfer (Fast)

Caption: Nucleophilic addition mechanism of 4-Acetylphenyl isocyanate highlighting substituent effects.

Conversely, electron-donating groups (EDGs) like the methyl group in p-tolyl isocyanate push electron density into the ring, reducing the electrophilicity of the NCO carbon and slowing the reaction. Aliphatic isocyanates (e.g., hexyl isocyanate) lack the resonance-withdrawing capability of an aromatic ring entirely, making them the least reactive class.

Comparative Reactivity Profile

To objectively compare 4-API with alternative reagents, we must look at their Hammett substituent constants ( σp​ ) and their relative reaction rates ( krel​ ) with a standard nucleophile (e.g., 1-butanol). The reaction constant ( ρ ) for the uncatalyzed reaction of aryl isocyanates with alcohols is typically around +1.98, meaning the reaction is highly sensitive to electron-withdrawing effects [2].

The following table synthesizes the quantitative kinetic hierarchy of common isocyanates based on established [3].

IsocyanateSubstituentHammett Constant ( σp​ )Relative Reactivity ( krel​ )ElectrophilicityPrimary Application Profile
4-Nitrophenyl isocyanate -NO₂+0.78~35.0xVery HighFast kinetic trapping, highly hindered alcohols
4-Acetylphenyl isocyanate -COCH₃+0.50~9.8xHighBioconjugation, specialized drug delivery polymers
4-Chlorophenyl isocyanate -Cl+0.23~2.8xModerate-HighIntermediate reactivity tuning
Phenyl isocyanate -H0.001.0x (Baseline)ModerateStandard reference, bulk polyurethanes
p-Tolyl isocyanate -CH₃-0.17~0.46xLowControlled, slow-curing polymerizations
Hexyl isocyanate AliphaticN/A< 0.05xVery LowLight-stable, non-yellowing aliphatic coatings

Data Interpretation: 4-API is approximately 10 times more reactive than standard phenyl isocyanate. This makes it an ideal candidate for reacting with sterically hindered secondary or tertiary alcohols where phenyl isocyanate would require excessive heating or heavy metal catalysts (e.g., dibutyltin dilaurate), which are often undesirable in pharmaceutical applications.

Experimental Validation: Kinetic Profiling Protocol

To trust a reagent's performance, a laboratory must be able to validate its kinetics independently. The following protocol describes a self-validating system for measuring the second-order rate constant ( k2​ ) of 4-API using in-situ Fourier Transform Infrared (FT-IR) spectroscopy.

Why This Protocol is Self-Validating:
  • Pseudo-First-Order Conditions: By using a 10-fold molar excess of the nucleophile, the concentration of the alcohol remains effectively constant. This forces the complex bimolecular reaction to behave as a first-order reaction, ensuring linear data extraction and eliminating concentration-dependent variables.

  • In-Situ Monitoring: Traditional aliquot-quenching methods introduce workup artifacts. In-situ FT-IR directly tracks the disappearance of the unique asymmetric -N=C=O stretch at ~2270 cm⁻¹, providing real-time, artifact-free kinetic data.

  • Anhydrous Causality: Isocyanates react aggressively with ambient moisture to form unstable carbamic acids, which decompose into amines and highly insoluble symmetric ureas. Conducting the reaction in rigorously dried solvents under inert gas ensures the measured rate constant reflects only the target urethane formation.

Step-by-Step Methodology
  • System Preparation: Purge a dry 50 mL multi-neck reaction flask equipped with an in-situ FT-IR probe (e.g., ReactIR) with ultra-high purity Argon for 15 minutes.

  • Solvent & Electrophile Addition: Introduce 20 mL of anhydrous toluene into the flask. Add 4-Acetylphenyl isocyanate to achieve a precise concentration of 0.05 M.

  • Baseline Acquisition: Begin FT-IR scanning (resolution of 4 cm⁻¹, scanning every 15 seconds). Establish a stable baseline absorbance for the isocyanate peak at 2270 cm⁻¹.

  • Nucleophile Injection (Initiation): Rapidly inject anhydrous 1-butanol to achieve a concentration of 0.50 M (a 10:1 molar excess). The moment of injection is marked as t=0 .

  • Data Collection: Monitor the exponential decay of the 2270 cm⁻¹ peak until the absorbance falls below 5% of its initial value.

  • Kinetic Extraction: Plot ln(At​/A0​) against time ( t ), where A is the absorbance. The slope of this linear plot yields the pseudo-first-order rate constant ( kobs​ ).

  • Final Calculation: Calculate the true second-order rate constant ( k2​ ) by dividing kobs​ by the alcohol concentration: k2​=kobs​/[1-butanol] .

Workflow Prep 1. Reagent Prep Dry Solvent & Reactants Mix 2. Rapid Mixing Pseudo-1st Order Cond. Prep->Mix Monitor 3. In-situ FT-IR Monitor NCO (~2270 cm⁻¹) Mix->Monitor Data 4. Data Analysis Absorbance vs. Time Monitor->Data Rate 5. Kinetic Output Determine k_obs & k_2 Data->Rate

Caption: Step-by-step experimental workflow for in-situ FT-IR kinetic monitoring of isocyanate reactions.

Conclusion for Application Scientists

When designing a synthesis route, the choice of isocyanate dictates the operational boundaries of your process. 4-Acetylphenyl isocyanate offers a "Goldilocks" reactivity profile: it is sufficiently electrophilic to react with hindered nucleophiles without the need for toxic organotin catalysts, yet it avoids the extreme moisture sensitivity and rapid dimerization risks associated with 4-nitrophenyl isocyanate. By leveraging the Hammett-driven substituent effects outlined in this guide, researchers can predictably scale and optimize their urethane and urea syntheses.

References

  • Kaplan, M. (1961). Reactivity of Isocyanates in Terms of the Hammett Equation. Journal of Chemical and Engineering Data.[Link]

  • Bailey, M. E., Kirss, V., & Spaunburgh, R. G. (1956). Reactivity of Organic Isocyanates. Industrial and Engineering Chemistry.[Link]

  • Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. I. Reactions of Aryl Isocyanates with Alcohols. Journal für Praktische Chemie.[Link]

Comparative

A Comparative Guide to Analytical Methods for Quantifying the Purity of 4-Acetylphenyl Isocyanate

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not a trivial detail; it is the bedrock of reliable, reproducible, and meaningful results. 4-Acetylphenyl isocyanate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not a trivial detail; it is the bedrock of reliable, reproducible, and meaningful results. 4-Acetylphenyl isocyanate (CAS 49647-20-3), a bifunctional molecule featuring both a reactive isocyanate group and a ketone, is a valuable building block in organic synthesis, material science, and pharmaceutical development.[1] Its utility in applications such as the surface modification of graphene oxide or the synthesis of complex pharmaceutical intermediates demands a rigorous assessment of its purity.[1] Impurities can lead to unpredictable reaction kinetics, undesirable side products, and compromised performance of the final material.

This guide provides an in-depth comparison of the primary analytical methods for quantifying the purity of 4-Acetylphenyl isocyanate: Titrimetry, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each technique, provide field-proven experimental protocols, and offer a comparative analysis to guide you in selecting the most appropriate method for your specific analytical challenge.

The Analytical Imperative: Why Purity Matters

The isocyanate group (-N=C=O) is highly electrophilic and susceptible to reaction with a wide range of nucleophiles, including water, alcohols, and amines. The most common impurity in any isocyanate is the corresponding urea, formed by the reaction with ambient moisture. For 4-Acetylphenyl isocyanate, this would be N,N'-bis(4-acetylphenyl)urea. The presence of this and other impurities can significantly impact the stoichiometry of subsequent reactions, making accurate purity determination essential.

Method 1: Classical Wet Chemistry - Di-n-butylamine Back-Titration

The titrimetric determination of the isocyanate content is a robust and widely adopted method, standardized by organizations like ISO and JIS.[2][3] It does not directly measure the purity of 4-Acetylphenyl isocyanate itself but quantifies the concentration of the reactive isocyanate (-NCO) group, which is the primary indicator of its active content. The method relies on a back-titration approach.

Principle of Causality: The isocyanate is reacted with a known excess of a secondary amine, di-n-butylamine (DBA). This reaction is rapid and quantitative, forming a stable urea derivative. The unreacted, excess DBA is then titrated with a standardized solution of a strong acid, typically hydrochloric acid (HCl). The difference between the initial amount of DBA and the amount that remained after the reaction is used to calculate the amount of isocyanate that reacted, and thus the %NCO content of the sample.

Experimental Protocol: Isocyanate Content by Back-Titration

1. Reagent Preparation:

  • Di-n-butylamine Solution (approx. 1 M in Toluene): Accurately weigh approximately 129 g of di-n-butylamine into a 1 L volumetric flask. Dilute to the mark with anhydrous toluene (dried over a molecular sieve). Causality: Anhydrous solvent is critical as water will react with the isocyanate, leading to erroneously low purity values.[2]
  • Hydrochloric Acid (0.5 M or 1 M): Use a commercially available standardized solution of HCl or standardize it against a primary standard like Tris(hydroxymethyl)aminomethane (TRIS).

2. Sample Analysis:

  • Accurately weigh approximately 2-3 g of 4-Acetylphenyl isocyanate into a 250 mL Erlenmeyer flask with a ground glass stopper.[4]
  • Using a volumetric pipette, add exactly 25.00 mL of the di-n-butylamine/toluene solution to the flask.[2]
  • Stopper the flask, add a magnetic stir bar, and stir gently for 15 minutes at room temperature to ensure the complete reaction between the isocyanate and the amine.[2]
  • Add 100-150 mL of a suitable solvent like 2-propanol or acetone to the flask.[2] Causality: This solvent increases the polarity of the medium to ensure the solubility of all components for a sharp titration endpoint.
  • Immerse a calibrated pH electrode connected to a potentiometric titrator into the solution and titrate with the standardized HCl solution to the equivalence point.[4] Alternatively, a colorimetric indicator can be used if validated.

3. Blank Determination:

  • Perform a blank titration by following the exact same procedure (steps 2-5) but without adding the 4-Acetylphenyl isocyanate sample.[2] Causality: The blank titration is a self-validating step that accounts for any acidic or basic impurities in the reagents and solvents, ensuring the measured consumption of HCl is due solely to the excess DBA.

4. Calculation:

  • %NCO = [((V_blank - V_sample) × M_HCl × 42.02) / (W_sample)] × 100
  • V_blank = Volume of HCl used for the blank titration (mL)
  • V_sample = Volume of HCl used for the sample titration (mL)
  • M_HCl = Molarity of the HCl solution (mol/L)
  • W_sample = Weight of the sample (g)
  • 42.02 = Molecular weight of the NCO group ( g/mol )

5. Purity Calculation:

  • % Purity = (%NCO_measured / %NCO_theoretical) × 100
  • %NCO_theoretical for C₉H₇NO₂ (MW 161.16) = (42.02 / 161.16) × 100 = 26.07%
Workflow: Titrimetric Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_blank Blank Determination P1 Prepare Standardized 0.5 M HCl S5 Titrate with HCl P1->S5 P2 Prepare Anhydrous 1 M DBA in Toluene S2 Add Excess DBA Solution P2->S2 B1 Pipette DBA Solution P2->B1 S1 Weigh Sample S1->S2 S3 React for 15 min S2->S3 S4 Add Solvent (IPA) S3->S4 S4->S5 C1 Calculate %NCO and Purity S5->C1 B2 Add Solvent (IPA) B1->B2 B3 Titrate with HCl B2->B3 B3->C1

Workflow for titrimetric purity analysis.

Method 2: Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a heated column. For isocyanates, GC can be a rapid and accurate method for purity assessment and is used commercially for quality control of 4-Acetylphenyl isocyanate.[5][6][7]

Principle of Causality: A solution of the sample is injected into a hot inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. Compounds separate based on their boiling points and affinity for the column's stationary phase. More volatile compounds with less affinity travel faster. A detector at the column outlet generates a signal proportional to the amount of each compound. The purity is determined by comparing the peak area of 4-Acetylphenyl isocyanate to the total area of all peaks (area percent method).

Experimental Protocol: Direct GC Analysis

1. Instrument and Conditions:

  • Gas Chromatograph: An instrument equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) is suitable.[5]
  • Column: A low-to-mid polarity column, such as a 5% phenyl-polysiloxane (e.g., DB-5, HP-5) or a polyphenyl ether coated column, is a good starting point.[5] A 30 m x 0.25 mm ID x 0.25 µm film thickness column is standard.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
  • Temperatures:
  • Inlet: 250 °C. Causality: Must be hot enough to vaporize the sample without causing thermal degradation.
  • Detector (FID): 280 °C.
  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C, and hold for 5 minutes. Causality: This temperature program allows for the elution of any volatile solvents or impurities first, followed by the main analyte, and finally any higher-boiling impurities.

2. Sample Preparation:

  • Accurately prepare a solution of 4-Acetylphenyl isocyanate in a dry, inert solvent like anhydrous toluene or dichloromethane at a concentration of approximately 1 mg/mL.
  • Self-Validating Step: Analyze a solvent blank before and after the sample sequence to ensure no carryover or solvent contamination is present.

3. Analysis:

  • Inject 1 µL of the prepared sample into the GC system.
  • Record the chromatogram. The peak for 4-Acetylphenyl isocyanate should be the major peak.

4. Calculation:

  • % Purity (Area %) = (Area of Analyte Peak / Total Area of All Peaks) × 100
  • Trustworthiness Note: The area percent method assumes that all compounds have the same response factor in the detector. For highly accurate results, a reference standard of 4-Acetylphenyl isocyanate should be used to create a calibration curve, and the purity should be determined against this external standard.
Workflow: Gas Chromatography Analysis

G S1 Prepare Sample in Anhydrous Solvent (~1 mg/mL) S2 Inject 1 µL into GC S1->S2 S3 Vaporization in Hot Inlet S2->S3 S4 Separation on Chromatographic Column S3->S4 S5 Detection by FID S4->S5 S6 Integrate Peaks & Calculate Area % S5->S6

Workflow for GC purity analysis.

Method 3: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful technique for purity analysis as it can separate the main active compound from process-related impurities and, crucially, from degradation products. A well-developed "stability-indicating" HPLC method provides assurance that the measured purity is accurate and not inflated by co-eluting species.[8][9]

Principle of Causality: Isocyanates themselves are too reactive to be analyzed directly by reversed-phase HPLC. Therefore, a pre-column derivatization step is mandatory. The isocyanate is reacted with a reagent to form a stable, non-reactive, and highly UV-absorbent derivative (a urea).[10] A common and effective derivatizing agent is 1-(2-pyridyl)piperazine (1-2PP).[11] The resulting solution is injected into the HPLC, where the derivative and any impurities are separated on a reversed-phase column (e.g., C18) using a mobile phase of buffered water and an organic solvent. A UV detector quantifies the separated components.

Experimental Protocol: Derivatization-HPLC Method

1. Reagent and Solution Preparation:

  • Derivatizing Reagent: Prepare a solution of 1-(2-pyridyl)piperazine (1-2PP) in anhydrous acetonitrile (ACN) at a concentration of approximately 1 mg/mL.
  • Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH adjusted to 6.2 with acetic acid.[11]
  • Mobile Phase B: Acetonitrile (HPLC Grade).
  • Diluent: Acetonitrile.

2. Derivatization and Sample Preparation:

  • Accurately weigh about 10 mg of 4-Acetylphenyl isocyanate into a 10 mL volumetric flask.
  • Add 5 mL of the 1-2PP solution. Swirl to mix and let stand for 10 minutes to ensure complete derivatization.
  • Dilute to volume with acetonitrile. This is the stock solution.
  • Further dilute this stock solution 100-fold (e.g., 100 µL into 10 mL) with acetonitrile to prepare the working sample solution for injection.

3. Instrument and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm. Causality: The DAD allows for peak purity analysis, a critical self-validating feature to ensure the analyte peak is spectrally homogeneous and free from co-eluting impurities.[12]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Gradient Elution:
  • 0-15 min: 30% B to 80% B (linear)
  • 15-20 min: Hold at 80% B
  • 20-21 min: 80% B to 30% B (linear)
  • 21-25 min: Hold at 30% B (equilibration)

4. Analysis and Calculation:

  • Inject the working sample solution.
  • As with GC, calculate purity using the area percent method. For highest accuracy, use an external standard prepared by derivatizing a high-purity reference standard of 4-Acetylphenyl isocyanate.
Workflow: HPLC Analysis with Derivatization

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis P1 Weigh Sample P2 Add Derivatizing Agent (1-2PP in ACN) P1->P2 P3 React for 10 min P2->P3 P4 Dilute to Final Concentration P3->P4 A1 Inject 10 µL P4->A1 A2 Gradient Separation on C18 Column A1->A2 A3 UV/DAD Detection A2->A3 C1 Integrate Peaks Assess Peak Purity Calculate Area % A3->C1

Workflow for derivatization-HPLC purity analysis.

Comparative Performance Summary

The choice of analytical method depends on the specific requirements of the laboratory, including the need for specificity, throughput, cost, and available instrumentation.

FeatureTitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Chemical ReactivityVolatility & PolarityPolarity & Specific Interactions
Specificity Low (Measures total -NCO content, not specific molecule)Moderate (Separates by boiling point; isomers may co-elute)High (Excellent separation of isomers, impurities, and degradants)
Sensitivity Low (Requires gram quantities)High (mg/mL to µg/mL)Very High (µg/mL to ng/mL)
Analysis Time ~30 minutes per sample~15-20 minutes per sample ~25-30 minutes per sample
Sample Prep Simple mixing of reagentsSimple dilutionComplex (Requires derivatization)
Cost/Sample Low ModerateHigh
Key Advantage Inexpensive, robust, measures reactive content directly.Fast, accurate for volatile impurities.[5]"Gold standard" for stability-indicating assays.[8]
Key Limitation Not specific, prone to interference from other reactive species.[5]Requires thermal stability of analyte, less effective for polar impurities.Derivatization adds complexity and potential for error.
Best For... Routine QC of raw material for active -NCO content.Rapid purity checks where primary impurities are volatility-differentiated.Stability studies, impurity profiling, and reference standard certification.

Conclusion and Recommendation

For the comprehensive and authoritative quantification of 4-Acetylphenyl isocyanate purity, a stability-indicating HPLC method with UV/DAD detection is the superior choice. Its ability to separate and quantify not only the main component but also process-related impurities and potential degradation products provides the highest level of confidence and trustworthiness in the analytical result. This is particularly critical in research and development settings where understanding the complete impurity profile is paramount.

Gas Chromatography serves as an excellent, high-throughput alternative for routine quality control environments where a rapid assessment is needed and the impurity profile is well-understood. Its use by commercial suppliers for this specific compound underscores its utility.[6][7]

The titrimetric method , while less specific, remains a valuable and cost-effective tool for quickly assessing the functional group content (%NCO) of a sample. It is an ideal first-pass analysis to ensure the material meets a minimum reactivity specification before committing to more resource-intensive chromatographic methods.

Ultimately, the most robust quality control strategy may involve a combination of these techniques: titration to confirm functional content and a chromatographic method (HPLC or GC) to confirm identity and quantify purity by separating the analyte from its impurities.

References

  • Analysis of lsocyanates by Gas Liquid Chromatography. (n.d.).
  • Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography. Journal of Chromatography A, 537(1-2), 357-364. [Link]

  • Verification of titration methods of isocyanate number determination in wood adhesives. (2012). Annals of Warsaw University of Life Sciences - SGGW, Forestry and Wood Technology. [Link]

  • Determination of isocyanate (NCO-) content. (2013). SI Analytics.
  • Determination of isocyanate (NCO) content in adhesives. (2018). Hiranuma.
  • Isocyanate Content Measurement Method. (n.d.). Kyoto Electronics.
  • Titration of NCO value in resins according to DIN EN ISO 14896. (n.d.). Xylem Analytics.
  • A Comparative Guide to HPLC and GC Methods for Toluene Diisocyanate (TDI) Isomer Analysis. (2025). BenchChem.
  • Gas Chromatographic Analysis of TDI, MDI and HDI Using 2-Chlorobenzyl Alcohol and 2,4-Dichlorobenzyl Alcohol Deriv
  • The GC-MS analysis of isocyanate diamine-metabolites. (n.d.). ResearchGate. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • 4-acetylphenyl isocyanate (C9H7NO2). (n.d.). PubChem. [Link]

  • ANALYSIS FOR ISOCYANATES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) Conditional Test Method (CTM-37). (n.d.).
  • Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
  • Development of a new approach for total isocyanate determination using the reagent 9-anthracenylmethyl 1-piperazinecarboxyl
  • 4-Acetylphenyl isocyanate - High purity. (n.d.). Georganics. [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • ANALYTICAL METHOD SUMMARIES. (2018). Eurofins.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. [Link]

  • Determination of Isocyanates in Workplace Atmosphere by HPLC. (2018). ResearchGate. [Link]

Sources

Validation

A Comparative Guide to Validating 4-Acetylphenyl Isocyanate-Modified Surfaces with XPS and FTIR

For Researchers, Scientists, and Drug Development Professionals The successful functionalization of surfaces with 4-Acetylphenyl isocyanate (4-API) is a critical step in a myriad of applications, from biosensors to drug...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The successful functionalization of surfaces with 4-Acetylphenyl isocyanate (4-API) is a critical step in a myriad of applications, from biosensors to drug delivery systems. This guide provides an in-depth comparison of two powerful analytical techniques, X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR), for the validation of these modified surfaces. As a senior application scientist, this document is designed to not only present protocols but to delve into the reasoning behind experimental choices, ensuring a robust and reliable validation process.

The Chemistry of 4-API Surface Modification

4-Acetylphenyl isocyanate is a heterobifunctional linker, meaning it has two different reactive groups. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as hydroxyl (-OH) and amine (-NH2) groups, which are often present on the surface of materials like glass, silica, and various polymers.[1][2] This reaction forms a stable covalent urethane or urea linkage, respectively, securely anchoring the 4-API molecule to the surface. The exposed acetyl group (-COCH3) can then be used for subsequent chemical modifications or interactions.

Head-to-Head Comparison: XPS vs. FTIR

Both XPS and FTIR are indispensable tools for surface analysis, yet they provide different and complementary information.

FeatureX-ray Photoelectron Spectroscopy (XPS)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Measures the kinetic energy of electrons ejected from the top 0-10 nm of a material upon X-ray irradiation.[3]Measures the absorption of infrared radiation by molecular vibrations.[4]
Information Provided Elemental composition, empirical formula, and chemical state of elements.[3][5]Identification of functional groups and molecular structure.[4][6]
Strengths for 4-API Validation - Quantifies the atomic percentage of nitrogen, confirming the presence of the isocyanate-derived linkage. - High-resolution scans of C 1s, N 1s, and O 1s peaks can distinguish between different chemical environments (e.g., C-C, C-O, C=O, N-C=O).[7]- Directly detects the characteristic vibrational modes of the isocyanate group (~2270 cm⁻¹) and its reaction products (urethane/urea linkages).[8][9] - Can monitor the disappearance of the isocyanate peak as the reaction proceeds.[10][11]
Limitations - Does not directly identify molecular structure. - Requires high vacuum, which may not be suitable for all samples.[12]- Less sensitive to elemental composition. - Can be challenging to quantify surface coverage without proper calibration.[13]

Experimental Workflow for Surface Modification and Validation

The following diagram illustrates a typical workflow for modifying a hydroxylated surface with 4-API and subsequently validating the functionalization using XPS and FTIR.

G cluster_0 Surface Preparation cluster_1 4-API Modification cluster_2 Validation A Substrate Cleaning B Surface Activation (e.g., Plasma Treatment to generate -OH groups) A->B C Immersion in 4-API Solution B->C D Incubation (Time, Temperature Control) C->D E Washing/Rinsing to remove unbound 4-API D->E F XPS Analysis E->F G FTIR Analysis E->G

Caption: Experimental workflow for 4-API surface modification and validation.

Detailed Experimental Protocols

Protocol 1: Surface Modification with 4-Acetylphenyl Isocyanate
  • Substrate Preparation: Begin with a clean substrate (e.g., silicon wafer, glass slide). A common cleaning procedure involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.

  • Surface Activation: To ensure a high density of reactive hydroxyl groups, the substrate can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

  • 4-API Solution Preparation: Prepare a solution of 4-API in an anhydrous solvent (e.g., toluene or dichloromethane) at a concentration typically ranging from 1 to 10 mM. The use of an anhydrous solvent is crucial to prevent the reaction of the isocyanate with water.[14]

  • Surface Functionalization: Immerse the activated substrate in the 4-API solution. The reaction is typically carried out at room temperature for several hours to overnight. The reaction vessel should be sealed and may be purged with an inert gas like nitrogen or argon to minimize moisture.

  • Rinsing: After the reaction, thoroughly rinse the substrate with the same anhydrous solvent to remove any physisorbed 4-API molecules. This is a critical step to ensure that the subsequent analysis only probes the covalently bound molecules.

  • Drying: Dry the modified substrate under a stream of nitrogen and store it in a desiccator until analysis.

Protocol 2: Validation by X-ray Photoelectron Spectroscopy (XPS)
  • Sample Introduction: Mount the 4-API modified substrate onto the sample holder and introduce it into the XPS instrument's ultra-high vacuum chamber.

  • Survey Scan: Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface. For a successful 4-API modification on a silica substrate, you should expect to see peaks for Si, O, C, and N.

  • High-Resolution Scans: Acquire high-resolution scans for the C 1s, N 1s, and O 1s regions. These scans provide detailed chemical state information.

  • Data Analysis:

    • Elemental Quantification: From the survey scan, calculate the atomic percentages of the detected elements. A significant increase in the carbon and the appearance of a nitrogen signal are primary indicators of successful modification.

    • Peak Fitting: Deconvolute the high-resolution spectra to identify the different chemical species. For the N 1s spectrum, a peak around 400 eV is characteristic of the urethane linkage. The C 1s spectrum will be more complex, with components corresponding to the aromatic ring, the carbonyl group of the acetyl moiety, and the urethane carbonyl.[7]

Protocol 3: Validation by Fourier-Transform Infrared Spectroscopy (FTIR)
  • Instrumentation: An FTIR spectrometer equipped with an appropriate sampling accessory is required. For surface analysis, Attenuated Total Reflectance (ATR) is a common and effective technique.[9][11]

  • Background Spectrum: Acquire a background spectrum of the unmodified substrate. This is crucial for subtracting any spectral features from the substrate itself.

  • Sample Spectrum: Acquire the spectrum of the 4-API modified surface.

  • Data Analysis:

    • Peak Identification: Look for the appearance of characteristic peaks for the 4-API molecule. The most prominent peaks to look for are:

      • Disappearance of the isocyanate peak: A strong, sharp peak around 2270 cm⁻¹ corresponding to the N=C=O stretch should be absent or significantly diminished, indicating that the isocyanate has reacted.[8][10]

      • Appearance of urethane/urea peaks: The formation of a urethane linkage will give rise to new peaks, including the N-H stretch (around 3300 cm⁻¹) and the amide I and II bands (around 1700-1500 cm⁻¹).[9]

      • Aromatic and Acetyl Peaks: Peaks corresponding to the aromatic ring C=C stretching (around 1600 cm⁻¹) and the acetyl C=O stretching (around 1680 cm⁻¹) should be present.

Interpreting the Data: A Comparative Look

The following table summarizes the expected key spectral features for a successful 4-API modification on a hydroxylated surface.

TechniqueKey Spectral FeatureExpected Observation for Successful Modification
XPS N 1s PeakAppearance of a peak around 400 eV.
C 1s PeakIncreased intensity and complexity, with components for aromatic C-C, C=O, and N-C=O.
FTIR -N=C=O StretchDisappearance or significant reduction of the peak at ~2270 cm⁻¹.[8][10]
Urethane N-H StretchAppearance of a broad peak around 3300 cm⁻¹.
Urethane Amide I (C=O)Appearance of a peak around 1700 cm⁻¹.[9]
Acetyl C=O StretchAppearance of a peak around 1680 cm⁻¹.[8]

Visualizing the Chemical Transformation

The following diagram illustrates the chemical reaction at the surface and the key functional groups targeted by XPS and FTIR.

G cluster_0 Unmodified Surface cluster_1 4-API Molecule cluster_2 Modified Surface cluster_3 Analytical Probes A Substrate-OH C Substrate-O-C(=O)-NH-Ph-C(=O)CH3 A->C + B O=C=N-Ph-C(=O)CH3 B->C FTIR_NCO FTIR (-N=C=O) B->FTIR_NCO Detects XPS XPS (N 1s) C->XPS Detects FTIR_Urethane FTIR (Urethane) C->FTIR_Urethane Detects

Caption: Chemical transformation and analytical targets for XPS and FTIR.

Conclusion

Both XPS and FTIR are powerful and complementary techniques for validating the successful modification of surfaces with 4-Acetylphenyl isocyanate. XPS provides quantitative elemental and chemical state information, confirming the presence of nitrogen from the isocyanate linkage. FTIR offers a direct probe of the molecular vibrations, allowing for the identification of key functional groups and the confirmation of the reaction's completion. For a comprehensive and robust validation, it is highly recommended to use both techniques in concert. This dual-pronged approach provides a high degree of confidence in the successful functionalization of the surface, which is paramount for the reliability and reproducibility of downstream applications in research and drug development.

References

  • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (2006). Journal of Environmental Monitoring.
  • Covalent Functionalization of Carbon Nanotubes with Diisocyanate for Polyurethane Nanocomposites. National Institute of Standards and Technology.
  • FTIR and UV‒vis study of chemically engineered biomaterial surfaces for protein immobiliz
  • Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
  • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks.
  • X‐ray photoelectron spectroscopy (XPS) analysis of blocked‐isocyanate‐functionalized polystyrene (PS‐BI).
  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026). Journal of Materials Science and Chemical Engineering.
  • Beginner's Guide to XPS Analysis: Understanding the Data. (2020).
  • and near-infrared spectroscopies for quantitative tracking of isocyan
  • Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines.
  • INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS: FORM
  • Quantification with the Pearl FTIR accessory. Specac Ltd.
  • Advanced XPS-Based Techniques in the Characterization of Catalytic M
  • Reactions of 4 methylphenyl isocyan
  • Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionaliz
  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). MDPI.
  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin C

Sources

Comparative

Performance Comparison of Polymers Crosslinked with 4-Acetylphenyl Isocyanate Versus Alternative Agents

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary & Mechanistic Rationale In the fields of advanced polymer c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary & Mechanistic Rationale

In the fields of advanced polymer chemistry, targeted drug delivery, and nanocomposite engineering, the selection of a crosslinking or functionalizing agent dictates the mechanical, thermal, and chemical properties of the final matrix. Isocyanates are ubiquitous in forming polyurethanes, polyureas, and carbamate-linked networks. However, 4-Acetylphenyl isocyanate offers a distinct mechanistic advantage over standard aliphatic (e.g., tert-butyl isocyanate) or unfunctionalized aromatic (e.g., phenyl isocyanate) agents.

As an application scientist, the choice to utilize 4-acetylphenyl isocyanate is driven by two primary causal factors:

  • Enhanced Electrophilicity: The para-acetyl group exerts a strong electron-withdrawing effect (-I, -M) on the aromatic ring. This significantly increases the electrophilicity of the isocyanate carbon, accelerating nucleophilic attack by surface hydroxyls or amines compared to sterically hindered or electron-rich isocyanates [1].

  • Orthogonal Functionality: The ketone moiety of the acetyl group remains unreactive during the primary isocyanate crosslinking phase. This provides a bio-orthogonal "chemical handle" for post-polymerization modifications (e.g., via Mannich reactions or hydrazone formation), which is critical for drug conjugation or hierarchical nanomaterial assembly [2].

This guide objectively compares the performance of 4-acetylphenyl isocyanate against other agents across two advanced experimental paradigms: Graphene Oxide (GO) Polymeric Exfoliation and Hollow Nanocapsule "Ship-in-a-Bottle" Assembly .

Application I: Graphene Oxide (GO) Polymeric Functionalization

Chemical derivatization of graphene oxide (GO) using organic isocyanates reduces its hydrophilic properties, allowing for complete exfoliation in polar aprotic solvents. The isocyanates react with edge carboxyl and surface hydroxyl groups to form amides and carbamate esters, respectively.

Quantitative Performance Comparison

The extent of GO functionalization directly correlates with the relative reactivity and steric profile of the isocyanate used. Table 1 demonstrates the superior functionalization density achieved by 4-acetylphenyl isocyanate [1].

Table 1: Functionalization Efficiency of Isocyanates on Graphene Oxide

Crosslinking / Functionalizing AgentElectronic/Steric ProfileCarbamate Units per Graphene CarbonsDispersion Stability in DMF
tert-Butyl isocyanate Sterically hindered, Aliphatic1 per 20.0 carbonsPoor to Moderate
Phenyl isocyanate Unhindered, Neutral Aromatic1 per 15.7 carbons*High (Stable for weeks)
4-Acetylphenyl isocyanate Electron-withdrawing, Aromatic1 per 7.6 carbons Excellent (Highly Exfoliated)

*Note: Prolonged treatment with phenyl isocyanate can improve the ratio to 1 per 8.7 carbons, but 4-acetylphenyl isocyanate achieves a higher density rapidly under standard conditions [1].

Experimental Protocol: Self-Validating GO Functionalization

This protocol utilizes FT-IR spectroscopy as an internal validation mechanism to ensure true covalent crosslinking rather than mere physical intercalation.

Step-by-Step Methodology:

  • Dispersion: Suspend parent GO in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 1 mg/mL using ultrasonic treatment until a homogenous suspension is achieved.

  • Reaction: Add 4-acetylphenyl isocyanate to the GO dispersion under an inert nitrogen atmosphere.

  • Thermal Activation: Stir the mixture continuously at 75°C for 24 hours.

  • Self-Validation (FT-IR Check): Extract a micro-aliquot. Analyze via FT-IR to confirm the absence of the characteristic unreacted isocyanate stretch at 2275–2263 cm⁻¹. Simultaneously, verify the appearance of carbamate ester C=O stretching, confirming successful covalent functionalization [3].

  • Purification: Precipitate the isocyanate-treated GO (iGO) using methylene chloride. Filter and wash extensively to remove unreacted monomer.

  • Re-dispersion: Re-disperse the purified iGO in DMF. The resulting dark brown dispersion will remain stable without visible precipitation for weeks.

Workflow Visualization

GO_Workflow N1 Graphene Oxide (GO) Surface -OH / -COOH N2 Ultrasonic Dispersion in Polar Aprotic Solvent (DMF) N1->N2 N3 Addition of Isocyanate (4-Acetylphenyl vs. Analogs) N2->N3 N4 Nucleophilic Attack (Carbamate/Amide Formation) N3->N4 Heat (75°C) & Stir N5 FT-IR Validation (Loss of 2275 cm⁻¹ peak) N4->N5 Covalent Bonding N6 Exfoliated iGO Polymeric Suspension N5->N6 Precipitation & Wash

Fig 1: Workflow for self-validating GO functionalization using 4-acetylphenyl isocyanate.

Application II: In Situ Polymerization in Hollow Nanocapsules

In advanced drug delivery and nanocomposite synthesis, "ship-in-a-bottle" assembly is used to synthesize large polymer molecules exclusively inside hollow nanocapsules. Isocyanates diffuse through the nanopores and are catalytically cyclotrimerized into isocyanurates by an entrapped catalyst (e.g., proazaphosphatrane) [2].

Quantitative Performance Comparison

While electron-rich isocyanates (like 4-methoxyphenyl isocyanate) can undergo cyclotrimerization, 4-acetylphenyl isocyanate is uniquely suited for hierarchical assembly due to its orthogonal reactivity.

Table 2: Cyclotrimerization Performance in Nanocapsules

Isocyanate MonomerDiffusion EfficiencyCyclotrimerization YieldPost-Assembly Modification Capability
4-Methoxyphenyl isocyanate HighHighNone (Inert aromatic ring)
p-Tolyl isocyanate HighHighNone (Inert methyl group)
4-Acetylphenyl isocyanate High High Excellent (via Mannich Reaction)

Causality: The acetyl group of 4-acetylphenyl isocyanate survives the proazaphosphatrane-catalyzed cyclotrimerization intact. Once the cyclic trimer is trapped inside the nanocapsule, the ketone undergoes a Mannich reaction to covalently bind secondary functional groups (e.g., targeting ligands or metal-chelating agents) [4].

Experimental Protocol: Ship-in-a-Bottle Assembly

This protocol utilizes Mass Spectrometry (MS) and NMR as a self-validating system to ensure polymerization occurs exclusively inside the nanocapsules.

Step-by-Step Methodology:

  • Catalyst Entrapment: Prepare hollow porous nanocapsules containing entrapped proazaphosphatrane (Verkade's superbase) catalyst. Suspend in benzene.

  • Monomer Diffusion: Dissolve 10 mg of 4-acetylphenyl isocyanate in 0.5 mL of benzene. Add to the nanocapsule suspension.

  • Cyclotrimerization: Stir the mixture at room temperature for 6 hours. The isocyanate diffuses through the ~0.8 nm pores and undergoes sequential addition via a zwitterionic intermediate to form the cyclic trimer [4].

  • Self-Validation (MS/NMR Check):

    • Supernatant Check: Centrifuge the mixture and analyze the methanol-washed supernatant via Mass Spectrometry. Only starting material should be detected (confirming no external polymerization).

    • Capsule Check: Analyze the washed nanocapsules via ¹H NMR to confirm the presence of the entrapped isocyanurate trimer [2].

  • Post-Assembly Modification: Subject the entrapped trimer to a Mannich reaction, utilizing the orthogonal acetyl group to covalently attach functional amines or copper-chelating agents.

Reaction Pathway Visualization

Pathway Iso 4-Acetylphenyl Isocyanate Zwit Zwitterionic Intermediate Iso->Zwit Diffusion into Nanocapsule Cat Proazaphosphatrane Catalyst (Entrapped) Cat->Zwit Nucleophilic Attack Trim Cyclic Isocyanurate Trimer Zwit->Trim Sequential Addition Func Post-Assembly Mannich Reaction Trim->Func Acetyl Group Activation

Fig 2: Catalytic cyclotrimerization pathway of 4-acetylphenyl isocyanate inside nanocapsules.

Conclusion

For standard polyurethane synthesis where simple structural integrity is required, standard aromatic isocyanates (MDI, TDI) or aliphatic agents (HDI) are sufficient. However, for advanced materials science applications—specifically highly dense graphene oxide functionalization and hierarchical nanocapsule assembly—4-acetylphenyl isocyanate demonstrates superior performance. Its highly electrophilic isocyanate carbon maximizes crosslinking density (1 carbamate per 7.6 GO carbons), while its orthogonal acetyl group preserves a vital chemical handle for subsequent bio-conjugation and material functionalization.

References

  • Stable dispersions of polymer-coated graphitic nanoplatelets Source: US Patent 7914844B2 URL
  • Catalytic Ship-In-A-Bottle Assembly within Hollow Porous Nanocapsules Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and exfoliation of isocyanate-treated graphene oxide nanoplatelets Source: TMI Characterization Laboratory, University of Texas URL:[Link]

  • Catalytic ship-in-a-bottle assembly within hollow porous nanocapusles (Extended Data) Source: ResearchGate URL:[Link]

Validation

Stability assessment of urethane bonds formed from 4-Acetylphenyl isocyanate

As a Senior Application Scientist, I approach the evaluation of urethane bonds not merely as static linkages, but as dynamic chemical equilibria dictated by their local electronic environments. 4-Acetylphenyl isocyanate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of urethane bonds not merely as static linkages, but as dynamic chemical equilibria dictated by their local electronic environments. 4-Acetylphenyl isocyanate is a highly reactive aromatic isocyanate utilized in specialized polymer synthesis and drug development. However, the exact structural features that make it so reactive also govern the long-term stability of the resulting urethane (carbamate) bonds.

This guide provides an objective, data-driven comparison of urethane bonds formed from 4-acetylphenyl isocyanate against standard aromatic and aliphatic alternatives, equipping researchers with the mechanistic insights and self-validating protocols necessary for robust material design.

Mechanistic Causality: The Electronic Influence of the Para-Acetyl Group

To understand the stability of a 4-acetylphenyl urethane bond, we must first examine the electronic contribution of the para-acetyl moiety (-COCH₃).

The acetyl group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. During synthesis, this EWG significantly increases the electrophilicity of the isocyanate carbon, leading to exceptionally fast curing times compared to aliphatic or unsubstituted aromatic isocyanates[1].

However, once the urethane bond is formed, this same electronic pull compromises its stability. The delocalization of the urethane nitrogen’s lone pair into the electron-deficient aromatic ring weakens the C–N and C–O bonds of the carbamate linkage. Consequently, the bond dissociation energy is lowered, rendering the 4-acetylphenyl urethane bond more susceptible to thermal dissociation and nucleophilic attack (hydrolysis) than its aliphatic counterparts.

Comparative Stability Profiling

When evaluating alternative isocyanates for a formulation, stability must be assessed across three primary stress vectors:

  • Thermal Stability: Urethane bonds typically degrade via two main pathways: reversible dissociation into the original isocyanate and alcohol, or irreversible cleavage yielding primary amines, olefins, and CO₂[2]. Aromatic urethanes generally exhibit lower thermal stability than aliphatic urethanes, with degradation onset often occurring between 200°C and 250°C[3]. The electron-withdrawing acetyl group further depresses this onset temperature by stabilizing the dissociated isocyanate product.

  • Hydrolytic Stability: While intact urethane bonds are highly stable in neutral, ambient water—often requiring decades to fully hydrolyze[4]—extremes in pH accelerate cleavage. 4-Acetylphenyl urethanes hydrolyze faster than aliphatic urethanes under basic conditions because the resulting cleavage product (4-acetylaniline) is a highly stable, weak base, making it an excellent leaving group.

  • Photochemical (UV) Stability: A critical limitation of all aromatic isocyanates is their poor UV stability. Exposure to UV radiation triggers photo-oxidation, leading to the formation of highly conjugated quinone-imide chromophores that manifest as severe macroscopic yellowing[5][6]. Aliphatic alternatives (e.g., Hexyl isocyanate or HDI) lack this aromatic ring and thus maintain excellent optical clarity and UV resistance over time[1][7].

Quantitative Performance Comparison

The following table summarizes the stability metrics of 4-acetylphenyl urethane compared to a standard aromatic (Phenyl isocyanate) and a standard aliphatic (Hexyl isocyanate) alternative.

Isocyanate PrecursorStructural ClassRelative Reactivity (vs. ROH)Thermal Onset ( Td,5%​ )UV Stability (Color Retention)Hydrolytic t1/2​ (pH 12, 70°C)
4-Acetylphenyl isocyanate Aromatic (Strong EWG)Very High~190°CPoor (Rapid Yellowing)~45 hours
Phenyl isocyanate Aromatic (Neutral)High~210°CPoor (Yellowing)~72 hours
Hexyl isocyanate AliphaticLow~260°CExcellent>200 hours

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely measure degradation; they mechanistically prove how the degradation is occurring.

Protocol A: Mechanistic Thermal Profiling via TGA-FTIR

Objective: Determine the exact onset of thermal dissociation and identify the primary degradation pathway.

  • Step 1 (Sample Prep): Cast a 50 µm thin film of the synthesized 4-acetylphenyl urethane to ensure uniform heat transfer and prevent thermal lagging.

  • Step 2 (TGA Parameters): Load 10 mg of the sample into an alumina crucible. Purge the chamber with ultra-high purity Nitrogen at 50 mL/min.

  • Step 3 (Heating Ramp): Ramp the temperature from 25°C to 600°C at a strict 10°C/min.

  • Step 4 (Evolved Gas Analysis): Route the effluent gas via a heated transfer line (200°C) directly into an FTIR spectrometer.

  • Causality & Validation: The nitrogen purge isolates pure thermal dissociation from thermo-oxidative degradation[3]. The protocol is self-validating because the coupled FTIR continuously monitors the effluent. If the mass loss at 190°C corresponds to the appearance of an N=C=O stretching band (~2270 cm⁻¹) in the FTIR, it definitively proves reversible dissociation. If CO₂ (~2350 cm⁻¹) appears instead, it indicates irreversible backbone cleavage[2].

Protocol B: Accelerated Hydrolytic Cleavage Assay (LC-MS)

Objective: Quantify the hydrolytic stability of the urethane bond under accelerated chemical stress.

  • Step 1 (Buffer Prep): Prepare a pH 12 phosphate-buffered saline solution. Sparge with Argon for 30 minutes to deoxygenate the buffer.

  • Step 2 (Incubation): Submerge 1.0 g of the urethane sample in 50 mL of the buffer within a pressure-rated glass vial. Incubate at 70°C.

  • Step 3 (Sampling & Spiking): At 12-hour intervals, extract a 500 µL aliquot. Immediately spike the aliquot with 10 µg of deuterated 4-acetylaniline (internal standard).

  • Step 4 (LC-MS Quantification): Analyze the aliquot via LC-MS to quantify the release of free 4-acetylaniline.

  • Causality & Validation: Because neutral hydrolysis of urethanes takes decades[4], we use pH 12 and 70°C to accelerate the kinetics to a measurable timeframe. Deoxygenating the buffer ensures we are measuring pure hydrolysis, preventing concurrent ether-oxidation[4]. The internal standard spike makes the system self-validating by correcting for any matrix effects or ionization suppression during mass spectrometry.

Degradation Pathway Visualization

UrethaneStability Urethane 4-Acetylphenyl Urethane (Intact Linkage) Thermal Thermal Stress (>190°C) Urethane->Thermal Hydrolytic Hydrolytic Stress (High/Low pH, Heat) Urethane->Hydrolytic UV UV Radiation (Photo-oxidation) Urethane->UV Dissociation Reversible Dissociation (4-Acetylphenyl isocyanate + ROH) Thermal->Dissociation Endothermic cleavage Amine Irreversible Hydrolysis (4-Acetylaniline + CO2 + ROH) Hydrolytic->Amine Nucleophilic attack Quinone Chromophore Formation (Quinone-imide structures -> Yellowing) UV->Quinone Radical oxidation

Degradation pathways of 4-acetylphenyl urethane under thermal, hydrolytic, and UV stress.

References

  • Aromatic and Aliphatic polyurethanes - Bounce Back Surfaces. bbsurfaces.com. 5

  • Isocyanate Chemicals – The Optimal Choice for Coatings - VICHEM. vichem.vn. 6

  • Introduction to Polyurethane Chemistry - ACS Publications. acs.org. 1

  • Understanding the Difference Between Aromatic and Aliphatic Isocyanates - Pflaumer Brothers. pflaumer.com. 7

  • Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties - PMC. nih.gov. 2

  • Thermal Stabilities of Different Polyurethanes After Hydrolytic Treatment. unitn.it. 3

  • Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water - ACS Publications. acs.org. 4

Sources

Comparative

Head-to-head comparison of 4-Acetylphenyl isocyanate and phenyl isocyanate in surface grafting

Surface modification via isocyanate chemistry is a cornerstone technique for tailoring the interfacial properties of materials ranging from cellulose nanocrystals to graphene oxide (GO) and polysulfone membranes. By reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Surface modification via isocyanate chemistry is a cornerstone technique for tailoring the interfacial properties of materials ranging from cellulose nanocrystals to graphene oxide (GO) and polysulfone membranes. By reacting with surface nucleophiles (hydroxyls and amines), isocyanates form stable carbamate (urethane) or urea linkages.

However, the choice of the isocyanate modifier dictates not only the grafting kinetics but also the downstream utility of the material. This guide provides an objective, data-driven comparison between the industry-standard Phenyl Isocyanate (PI) and the bifunctional 4-Acetylphenyl Isocyanate (4-API) , analyzing their electronic effects, grafting efficiencies, and post-modification potential.

Mechanistic Divergence: Electronic Effects on Reactivity

The fundamental reaction involves the nucleophilic attack of a surface hydroxyl (-OH) or amine (-NH₂) on the highly electrophilic central carbon of the isocyanate group (-N=C=O). The efficiency of this reaction is strictly governed by the electronic nature of the substituents attached to the phenyl ring.

  • Phenyl Isocyanate (PI): PI possesses a neutral aromatic ring. It serves as a reliable baseline for carbanilation, effectively capping surface nucleophiles to increase hydrophobicity. However, its lack of electron-withdrawing groups results in moderate electrophilicity at the isocyanate carbon, requiring longer reaction times or catalysts to achieve high grafting densities.

  • 4-Acetylphenyl Isocyanate (4-API): 4-API features an acetyl group in the para position. This group is strongly electron-withdrawing via resonance and inductive effects. By pulling electron density away from the aromatic ring and, consequently, the isocyanate group, it significantly increases the partial positive charge ( δ+ ) on the isocyanate carbon. This lowers the activation energy for nucleophilic attack, resulting in faster kinetics and higher grafting densities under identical conditions.

Quantitative Comparison: Grafting Density on Graphene Oxide

Experimental data validating this electronic effect can be observed in the functionalization of Graphene Oxide (GO) nanoplatelets. As demonstrated in foundational patent literature by Ruoff et al. [1], the extent of functionalization correlates directly with the relative reactivities of the isocyanates.

Table 1: Comparative Grafting Efficiency on Graphene Oxide (GO)

Isocyanate TypeSubstituent Electronic EffectGraphene Carbon / Carbamate Ratio*Relative Grafting Density
4-Acetylphenyl Isocyanate Electron-withdrawing (para-acetyl)7.6 High (1 carbamate per 7.6 carbons)
Phenyl Isocyanate Neutral15.7 Moderate (1 carbamate per 15.7 carbons)
Tert-butyl Isocyanate Electron-donating (steric hindrance)20.0 Low (1 carbamate per 20.0 carbons)

*Lower ratio indicates a higher density of grafted molecules on the surface. Data adapted from standardized 24-hour reactions in anhydrous DMF [1].

The "Dead-End" vs. The "Chemical Handle"

Beyond kinetics, the most critical distinction between these two reagents lies in their post-grafting utility.

The PI "Dead-End": Grafting with PI yields a phenyl carbamate. While excellent for tuning hydrophobic dispersibility or creating chiral stationary phases for HPLC, the phenyl ring is chemically inert under standard biological or material-processing conditions. It is a terminal modification.

The 4-API "Chemical Handle": Grafting with 4-API yields a 4-acetylphenyl carbamate. The isocyanate group is consumed, but the para-acetyl (ketone) group remains fully intact. This surface-bound ketone acts as a highly valuable, bio-orthogonal chemical handle. It enables secondary functionalization via click-like chemistry, such as oxime ligation (reacting with alkoxyamines) or hydrazone formation (reacting with hydrazines). This allows researchers to build complex, layer-by-layer architectures, attach hydrophilic polymers (like PEG), or immobilize sensitive biomolecules without relying on harsh coupling reagents [2].

G Start Surface Nucleophile (e.g., -OH, -NH2) PI Phenyl Isocyanate (PI) Neutral / Slower Kinetics Start->PI Nucleophilic Attack API 4-Acetylphenyl Isocyanate (4-API) Electron-Withdrawing / Fast Kinetics Start->API Nucleophilic Attack DeadEnd Phenyl Carbamate/Urea Hydrophobic 'Dead-End' PI->DeadEnd Terminates Reactivity KetoneHandle 4-Acetylphenyl Carbamate Reactive Ketone Handle API->KetoneHandle Preserves Acetyl Group Oxime Secondary Functionalization (e.g., Oxime Ligation) KetoneHandle->Oxime + Alkoxyamine/Hydrazine BioSurface Bio-Conjugated Surface Oxime->BioSurface pH 4.5 - 5.0

Caption: Mechanistic divergence of PI vs. 4-API surface grafting and secondary functionalization potential. (Max Width: 760px)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explained to prevent common modes of failure (e.g., isocyanate hydrolysis).

Protocol A: Primary Surface Grafting (Applicable to GO, Cellulose, or Silica)

Causality Note: Isocyanates are highly sensitive to moisture. Water reacts with isocyanates to form unstable carbamic acids, which rapidly decarboxylate into primary amines. These amines then react with unreacted isocyanates to form insoluble polyurea byproducts, ruining the surface modification. Strict anhydrous conditions are mandatory.

  • Substrate Preparation: Dry the substrate (e.g., 150 mg of Graphene Oxide) under vacuum at 60°C for 12 hours. Disperse the dried substrate in 15 mL of strictly anhydrous Dimethylformamide (DMF) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the system with ultra-pure Nitrogen (N₂) or Argon for 15 minutes to displace ambient humidity.

  • Isocyanate Addition: Inject 6 mmol of either 4-API or PI into the suspension.

  • Reaction: Stir the inhomogeneous suspension continuously under N₂ protection for 24 hours at ambient temperature.

  • Coagulation & Washing: Pour the slurry into 150 mL of methylene chloride (CH₂Cl₂) to coagulate the functionalized material. Centrifuge and wash the precipitate sequentially with CH₂Cl₂ and anhydrous ethanol to remove unreacted isocyanates and any trace urea byproducts.

  • Self-Validation (Characterization): Analyze the dried powder via FTIR. A successful graft is confirmed by the disappearance of the broad -OH stretch and the appearance of a strong absorption peak at ~1704 cm⁻¹ , corresponding to the carbonyl (C=O) stretching vibration of the newly formed carbamate esters [2]. For 4-API, an adjacent ketone C=O stretch may also broaden this region (~1680-1700 cm⁻¹). If the 1704 cm⁻¹ peak is absent, the grafting failed (likely due to moisture contamination).

Protocol B: Secondary Oxime Ligation (Exclusive to 4-API)

Causality Note: Oxime ligation requires a slightly acidic environment (pH 4.5–5.0). This specific pH is critical because it is acidic enough to protonate the ketone oxygen (making the carbonyl carbon more electrophilic for the alkoxyamine attack) but not so acidic that the incoming alkoxyamine nucleophile becomes fully protonated and unreactive.

  • Dispersion: Disperse the 4-API grafted substrate in a 100 mM sodium acetate buffer adjusted to pH 4.5.

  • Conjugation: Add an excess (typically 3-5 molar equivalents relative to estimated ketone density) of an alkoxyamine-functionalized payload (e.g., PEG-alkoxyamine for antifouling, or a fluorophore).

  • Catalysis (Optional but Recommended): Add 10-100 mM of aniline. Aniline acts as a nucleophilic catalyst, rapidly forming a Schiff base intermediate that is subsequently displaced by the alkoxyamine much faster than the direct ketone-alkoxyamine reaction.

  • Incubation & Cleanup: Agitate at room temperature for 2 to 12 hours. Wash thoroughly with deionized water to remove unreacted payload and catalyst.

Workflow Prep 1. Substrate Prep Dry & Disperse in Anhydrous DMF Graft 2. Isocyanate Grafting Add 4-API or PI N2 Atm, 24h, RT Prep->Graft Wash 3. Coagulation & Wash Precipitate in CH2Cl2 Remove Unreacted Graft->Wash Char 4. Characterization FTIR: ~1704 cm⁻¹ Carbamate C=O Wash->Char Post 5. Post-Grafting (4-API) Oxime Ligation Aqueous Buffer Char->Post

Caption: Step-by-step experimental workflow for isocyanate surface grafting and subsequent conjugation. (Max Width: 760px)

Conclusion

For simple, single-step hydrophobic capping, Phenyl Isocyanate (PI) remains a cost-effective and well-characterized choice. However, for advanced material design—such as targeted drug delivery vehicles, layer-by-layer membrane construction, or biosensor development—4-Acetylphenyl Isocyanate (4-API) is vastly superior. Its electron-withdrawing acetyl group drives higher grafting densities, while simultaneously providing a robust, bio-orthogonal ketone handle for sophisticated secondary surface engineering.

References
  • Ruoff, R. S., Stankovich, S., & Dikin, D. A. (2011). Stable dispersions of polymer-coated graphitic nanoplatelets. U.S. Patent No. 7,914,844. U.S.
  • Zhao, H., Wu, L., Zhou, Z., Zhang, L., & Chen, H. (2013). Improving the antifouling property of polysulfone ultrafiltration membrane by incorporation of isocyanate-treated graphene oxide. Physical Chemistry Chemical Physics, 15(23), 9084-9092.[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking 4-Acetylphenyl Isocyanate-Functionalized Materials

Abstract For researchers, scientists, and drug development professionals, the precise and stable modification of materials is a cornerstone of innovation. 4-Acetylphenyl isocyanate (4-API) presents a compelling option fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, scientists, and drug development professionals, the precise and stable modification of materials is a cornerstone of innovation. 4-Acetylphenyl isocyanate (4-API) presents a compelling option for functionalizing surfaces and polymers due to the high reactivity of its isocyanate group.[1][2] This guide provides an in-depth, objective comparison of 4-API-functionalized materials against common alternatives, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results. The focus is on empowering researchers to make informed decisions when selecting a surface chemistry for applications ranging from bioconjugation and drug delivery to advanced material synthesis.[1][3]

Introduction to 4-Acetylphenyl Isocyanate (4-API) Chemistry

4-Acetylphenyl isocyanate is a heterobifunctional crosslinker, featuring a highly reactive isocyanate (-N=C=O) group and a ketone group.[4] The isocyanate group is prized for its ability to form stable covalent bonds (carbamate or urea linkages) with a variety of nucleophiles, most notably primary amines (-NH₂) and hydroxyl (-OH) groups found abundantly on proteins, peptides, and other biomolecules.[2][5] This reactivity is central to its utility in immobilizing biologically active molecules onto material surfaces.[6]

The reaction of an isocyanate with a primary amine to form a stable urea linkage is a cornerstone of bioconjugation.[2] This reaction is efficient and proceeds readily under anhydrous or controlled humidity conditions.[7][8]

G cluster_reactants Reactants cluster_product Product R_NCO 4-Acetylphenyl Isocyanate (R-N=C=O) Urea Stable Urea Linkage (R-NH-C(O)-NH-R') R_NCO->Urea Nucleophilic Attack R_NH2 Primary Amine (R'-NH₂) (e.g., on a protein surface) R_NH2->Urea

Caption: Reaction of 4-API with a primary amine to form a stable urea bond.

Unlike many other crosslinkers, isocyanate reactions do not typically require catalysts and form linkages with high efficiency. However, their performance is critically dependent on environmental conditions, particularly moisture, as the isocyanate group readily reacts with water, which can lead to undesirable side reactions and reduced conjugation efficiency.[2][7]

Performance Benchmarking: 4-API vs. Key Alternatives

The selection of a functionalization chemistry is a critical decision dictated by the substrate, the biomolecule, and the desired stability of the final conjugate.[3] While 4-API is potent, several alternatives are widely used, each with a distinct performance profile. The most common alternatives for targeting primary amines are N-hydroxysuccinimide (NHS) esters.[3][9]

Head-to-Head Comparison: Isocyanates vs. NHS Esters

Isocyanates and NHS esters are the workhorses for amine-reactive conjugation.[3] Their primary distinction lies in their reactivity, stability, and sensitivity to aqueous environments.

Feature4-Acetylphenyl Isocyanate (4-API)N-Hydroxysuccinimide (NHS) EstersCausality and Field Insights
Target Group Primary Amines (-NH₂), Hydroxyls (-OH), Thiols (-SH)Primary Amines (-NH₂)Isocyanates exhibit broader reactivity, which can be a double-edged sword; it offers versatility but may lead to lower specificity compared to NHS esters.[5][10]
Linkage Formed Urea (with amines), Carbamate (with hydroxyls)AmideThe resulting amide bond from NHS ester reactions is highly stable. Urea linkages from isocyanates are also very stable.[2][3]
Optimal pH Anhydrous or pH > 8.5 (in aprotic solvents)pH 7.0 - 8.5NHS ester chemistry is more amenable to standard aqueous biological buffers.[9] Isocyanates are highly susceptible to hydrolysis, making their use in aqueous media challenging.[5][7]
Reaction Speed Very FastFastBoth chemistries offer rapid conjugation, but isocyanate reactions are often faster, which can be advantageous for time-sensitive applications.[9]
Hydrolytic Stability Low (highly sensitive to water)Moderate (competes with aminolysis)The primary drawback of isocyanates is their rapid reaction with water to form an unstable carbamic acid, which decomposes to an amine and CO₂.[2] NHS esters also hydrolyze, but often at a slower rate, allowing for a wider experimental window in aqueous buffers.[11]
Key Advantage High reactivity, potent for anhydrous systemsWell-established, good performance in aqueous buffersChoose isocyanates for applications where water can be excluded, such as polymer functionalization in organic solvents. NHS esters are generally the go-to for protein modification in standard buffers.
Broader Alternatives: Bioorthogonal Chemistries

For applications demanding supreme specificity and stability, bioorthogonal "click" chemistries, such as copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), offer an unparalleled solution.[3]

FeatureIsocyanate ChemistryBioorthogonal (SPAAC)Causality and Field Insights
Specificity Moderate to HighExtremely HighBioorthogonal reactions are designed to proceed with high efficiency in complex biological media without cross-reacting with native functional groups.[3]
Reaction Steps 1 Step (direct reaction)2+ Steps (requires introduction of azide/alkyne handles)The trade-off for the high specificity of click chemistry is the need to first introduce the non-native functional groups onto the reaction partners, adding complexity and cost.[3]
Stability High (Urea/Carbamate bond)Very High (Triazole ring)The triazole linkage formed in click chemistry is exceptionally stable under a wide range of chemical and biological conditions.[3]
Cost & Complexity LowerHigherThe reagents for bioorthogonal chemistry are generally more expensive and the multi-step protocols require more specialized expertise.[3]

Quantifying Performance: Essential Analytical Protocols

Accurate quantification of isocyanate functionalization is paramount for reaction monitoring, quality control, and ensuring reproducibility.[12] Several analytical techniques can be employed, with the choice depending on the required precision, sample matrix, and available instrumentation.[12]

Workflow for Quantifying Surface Isocyanate Density

Caption: Workflow for quantifying surface isocyanate groups via derivatization.

Protocol 1: Quantification of Isocyanate Conversion by FTIR Spectroscopy

Principle: Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful non-destructive technique for real-time monitoring of isocyanate consumption. The isocyanate group (-NCO) has a strong, characteristic absorption peak around 2270 cm⁻¹.[7] As the reaction proceeds, the intensity of this peak decreases, which can be correlated to the degree of conversion.[7][12]

Methodology:

  • Baseline Spectrum: Acquire an ATR-FTIR spectrum of the unfunctionalized material or the reaction mixture before the addition of the isocyanate to establish a baseline.

  • Initiate Reaction: Add the 4-acetylphenyl isocyanate to the reaction system.

  • Time-Course Monitoring: Collect spectra at regular time intervals (e.g., every 5 minutes).

  • Data Analysis: a. Normalize all spectra to a stable, unchanging internal reference peak within the material (e.g., a C-H stretching band) to account for any variations in sample contact.[7] b. Measure the peak area or height of the isocyanate band at ~2270 cm⁻¹ at each time point (A_t). c. Calculate the percent conversion using the formula: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_0 is the initial absorbance of the isocyanate peak at time zero.

Expertise & Causality: This method is chosen for its ability to provide real-time kinetic data without sample destruction.[12] It is ideal for optimizing reaction times and understanding reaction kinetics. The use of an internal standard peak for normalization is a critical self-validating step to ensure that changes in peak intensity are due to chemical reaction, not instrumental drift or changes in sample positioning.[7]

Protocol 2: Quantification by HPLC after Derivatization

Principle: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying isocyanates, particularly in complex mixtures or from solid surfaces.[12] Since isocyanates are too reactive for direct analysis, they are first derivatized to form a stable compound. A common method involves reacting the isocyanate with an excess of di-n-butylamine (DBA) to form a stable urea derivative, which can then be easily quantified by reverse-phase HPLC with UV detection.[13][14]

Methodology:

  • Sample Preparation: a. For a functionalized material, immerse a known mass or surface area of the material into a solution of 0.1 mg/mL DBA in a suitable solvent (e.g., dichloromethane) and allow it to react overnight.[13] b. For a reaction mixture, take an aliquot and quench it in the DBA solution.

  • Standard Curve Preparation: a. Prepare a series of known concentrations of 4-API. b. React each standard with the DBA solution under the same conditions as the sample to create a calibration curve of the DBA-urea adduct.[13]

  • HPLC Analysis: a. Inject the derivatized sample and standards onto a C18 reverse-phase column. b. Use a suitable mobile phase (e.g., acetonitrile/water gradient) for separation. c. Detect the DBA-urea adduct using a UV detector at an appropriate wavelength.

  • Data Analysis: a. Integrate the peak area corresponding to the DBA-urea adduct for both the standards and the sample. b. Construct a calibration curve by plotting peak area versus concentration for the standards. c. Determine the concentration of the adduct in the sample from the calibration curve and back-calculate the original amount of 4-API.

Trustworthiness: This protocol is self-validating through the use of an external calibration curve prepared from the same derivatization reaction as the unknown sample. This ensures that any inefficiencies in the derivatization step are accounted for, leading to a highly accurate and trustworthy quantification.[13] It is the gold standard for determining the final concentration of specific isocyanate species in a sample.[12]

Conclusion and Recommendations

4-Acetylphenyl isocyanate is a highly effective reagent for the functionalization of materials, particularly in applications where anhydrous conditions can be maintained. Its primary advantages are its high reactivity and the formation of stable covalent linkages.

However, its extreme sensitivity to hydrolysis makes it less suitable for bioconjugation in aqueous buffers, where NHS esters often provide a more reliable and user-friendly alternative.[3][11] For applications demanding the highest level of specificity in complex biological environments, the additional investment in bioorthogonal click chemistry is often justified.[3]

The choice of functionalization chemistry is not one-size-fits-all. A thorough understanding of the reaction mechanisms, performance characteristics, and appropriate analytical validation techniques is essential for success. For projects involving polymer modification in organic solvents or surface functionalization under controlled atmospheres, 4-API remains a top-tier choice. For most protein and peptide immobilization in standard laboratory settings, NHS ester chemistry provides a more practical and robust starting point.

References

  • A Comparative Guide to Bioconjugation Reagents: Alternatives to 5-Isocyan
  • A Researcher's Guide to Quantifying Isocyanate Conversion in Chemical Reactions. Benchchem.
  • Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
  • 4-Acetylphenyl isocyan
  • 4-ACETYLPHENYL ISOCYAN
  • Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chrom
  • A Simple Method for the Quantification of Free Isocyanates on the Surface of Cellulose Nanocrystals upon Carbamation using Toluene Diisocyan
  • (PDF) Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing).
  • Reactions of 4 methylphenyl isocyan
  • The Role of Isocyanates in Modern Pharmaceuticals.
  • Isocyan
  • Reaction of Isocyanates with amines | Download Scientific Diagram.
  • Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... PMC.
  • Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Request PDF.

Sources

Comparative

Cross-validation of analytical techniques for characterizing 4-Acetylphenyl isocyanate derivatives

Cross-Validation of Analytical Techniques for Characterizing 4-Acetylphenyl Isocyanate Derivatives The Chemical Challenge: Reactivity and Stability 4-Acetylphenyl isocyanate (CAS 49647-20-3) is a highly reactive bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Techniques for Characterizing 4-Acetylphenyl Isocyanate Derivatives

The Chemical Challenge: Reactivity and Stability

4-Acetylphenyl isocyanate (CAS 49647-20-3) is a highly reactive bifunctional building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and functionalized nanomaterials such as isocyanate-treated graphene oxide [1]. The molecule features an electrophilic isocyanate (-NCO) group and a para-substituted acetyl (-COCH₃) moiety.

The primary analytical challenge lies in the intrinsic instability of the -NCO group. Isocyanates are acutely sensitive to atmospheric moisture. Trace water initiates a nucleophilic attack, forming an unstable carbamic acid intermediate that rapidly decarboxylates into 4-aminoacetophenone. This highly nucleophilic amine immediately attacks unreacted 4-acetylphenyl isocyanate, yielding a symmetrical 1,3-bis(4-acetylphenyl)urea byproduct [2]. Consequently, characterizing these derivatives requires an orthogonal, cross-validated analytical strategy that can distinguish between the target derivative, unreacted starting material, and moisture-induced artifacts.

ReactionPathway ISO 4-Acetylphenyl Isocyanate (Electrophile) H2O Trace Moisture (H2O) ISO->H2O Atmospheric Exposure AMINE Target Amine (Nucleophile) ISO->AMINE Controlled Reaction SYM Symmetrical Urea (Degradation Artifact) H2O->SYM Decarboxylation & Dimerization UREA Target Asymmetric Urea (Desired Product) AMINE->UREA Fast Kinetics

Fig 1. Divergent reaction pathways of 4-acetylphenyl isocyanate dictating analytical targets.

Orthogonal Analytical Strategy

To establish absolute structural certainty and purity, a single analytical technique is insufficient. As a Senior Application Scientist, I mandate a tripartite cross-validation approach:

  • FTIR Spectroscopy: Provides rapid, non-destructive kinetic monitoring of the -NCO functional group consumption.

  • Multinuclear NMR (¹H, ¹³C): Delivers unambiguous atomic connectivity and spatial arrangement of the final isolated derivative.

  • LC-MS (ESI+): Quantifies trace impurities and confirms the exact mass, requiring mandatory pre-column derivatization to prevent on-column degradation.

Quantitative Data Comparison

The following table synthesizes the performance metrics and diagnostic utility of each technique when characterizing 4-acetylphenyl isocyanate conversions.

Table 1: Cross-Validation Matrix for Isocyanate Characterization

Analytical TechniquePrimary Diagnostic SignalSensitivity / LODMechanistic StrengthsCritical Limitations
FTIR (ATR) -NCO stretch (~2270 cm⁻¹)C=O urea/carbamate (~1650-1700 cm⁻¹)~1-5% (w/w)Real-time kinetic tracking; requires zero sample prep; unaffected by solubility.Cannot distinguish between target asymmetric urea and symmetrical urea byproduct.
¹H / ¹³C NMR ¹H: Acetyl singlet (~2.5 ppm)¹³C: -NCO carbon (~125 ppm)~0.1-1% (mol/mol)Absolute structural connectivity; AA'BB' aromatic splitting confirms para-substitution.¹³C -NCO signal is extremely weak due to long T₁ relaxation and lack of NOE.
LC-MS (ESI+) [M+H]⁺ exact mass of derivatized analyte< 10 ppbExceptional trace analysis; easily separates target derivatives from symmetrical dimers.Isocyanates polymerize on standard LC columns; requires immediate chemical quenching.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must incorporate internal controls to rule out false positives or chemically induced artifacts.

Protocol 1: Real-Time FTIR Kinetic Monitoring

Causality: The asymmetric stretching of the cumulative double bonds (N=C=O) produces a uniquely intense and isolated dipole moment change, appearing at 2263–2275 cm⁻¹. Monitoring the disappearance of this peak against the appearance of the urea/carbamate carbonyl stretch (1650–1704 cm⁻¹) provides a direct kinetic readout [3].

  • Step 1: Background Validation. Acquire a background scan of the empty ATR crystal. Self-Validation: Ensure the water vapor region (3500-3900 cm⁻¹) is flat to prevent atmospheric moisture from skewing the baseline.

  • Step 2: Baseline Establishment. Deposit 5 µL of a 0.1 M solution of 4-acetylphenyl isocyanate in anhydrous dichloromethane (DCM) onto the crystal. Record the exact integration of the 2270 cm⁻¹ peak.

  • Step 3: Kinetic Tracking. Introduce the nucleophile (e.g., an alcohol or amine) directly to the reaction vessel. Extract 5 µL aliquots every 10 minutes, depositing them on the ATR crystal.

  • Step 4: Endpoint Confirmation. The reaction is deemed complete when the 2270 cm⁻¹ peak integrates to <1% of its original area, and a new, stable amide/urea C=O stretch solidifies at ~1664 cm⁻¹.

Protocol 2: Structural Elucidation via Multinuclear NMR

Causality: While FTIR confirms functional group conversion, it cannot prove the exact molecular architecture. NMR provides this, but the quaternary isocyanate carbon is notoriously difficult to detect in ¹³C NMR due to its long longitudinal relaxation time (T₁) and absence of Nuclear Overhauser Effect (NOE) from nearby protons.

  • Step 1: Sample Preparation. Dissolve 15 mg of the purified derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Self-Validation: Use ampouled, molecular-sieve-dried DMSO-d₆; trace water in standard NMR solvents will slowly hydrolyze any residual isocyanate during the acquisition.

  • Step 2: ¹H NMR Acquisition. Run a standard 1D proton experiment (e.g., 16 scans, 400 MHz). Verify the para-substitution via the characteristic AA'BB' pseudo-doublets around 7.5–8.0 ppm, and the sharp acetyl methyl singlet at ~2.5 ppm.

  • Step 3: ¹³C NMR Optimization. To accurately detect the quaternary carbons (specifically the urea carbonyl or unreacted -NCO), increase the relaxation delay (D1) from the standard 1.0 second to 5.0 seconds. Acquire at least 1024 scans.

Protocol 3: LC-MS Purity Profiling via In Situ Derivatization

Causality: Free isocyanates irreversibly bind to the silanol groups of reverse-phase HPLC columns and degrade in aqueous mobile phases. Therefore, the analyte must be chemically quenched using a secondary amine like 1-(2-pyridyl)piperazine (1,2-PP) prior to injection. This not only stabilizes the molecule but adds a basic nitrogen that dramatically enhances positive Electrospray Ionization (ESI+) efficiency [4].

  • Step 1: Derivatization Reagent Prep. Prepare a 20 mM solution of 1,2-PP in anhydrous acetonitrile (ACN).

  • Step 2: In Situ Quenching. Pipette 100 µL of the crude reaction mixture into an HPLC vial containing 900 µL of the 1,2-PP solution. Vortex for 30 seconds. Self-Validation: Prepare a reagent blank (1,2-PP + ACN only) to ensure no background contamination mimics the analyte mass.

  • Step 3: Chromatographic Separation. Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B) from 5% B to 95% B over 5 minutes.

  • Step 4: Mass Detection. Operate the mass spectrometer in ESI+ mode. Extract the ion chromatogram (EIC) for the expected [M+H]⁺ of the 1,2-PP derivatized 4-acetylphenyl isocyanate (Exact Mass: 161.05 + 163.10 = 324.15 Da). Look for the symmetrical urea byproduct [M+H]⁺ at 297.12 Da to quantify moisture-induced degradation.

AnalyticalWorkflow SAMPLE Crude 4-Acetylphenyl Isocyanate Derivative SPLIT1 Direct Analysis SAMPLE->SPLIT1 SPLIT2 Purification & Drying SAMPLE->SPLIT2 SPLIT3 1,2-PP Derivatization SAMPLE->SPLIT3 FTIR FTIR Spectroscopy (Functional Group Status) SPLIT1->FTIR Non-Destructive NMR 1H/13C NMR (3D Structural Mapping) SPLIT2->NMR High Concentration LCMS LC-MS (ESI+) (Trace Impurity Profiling) SPLIT3->LCMS Stabilized Analyte DATA Cross-Validated Characterization Profile FTIR->DATA NMR->DATA LCMS->DATA

Fig 2. Tripartite analytical workflow ensuring self-validating characterization of isocyanate derivatives.

Conclusion

Relying on a single analytical technique when working with 4-acetylphenyl isocyanate invites critical errors due to the molecule's moisture sensitivity and propensity for dimerization. By cross-validating the macroscopic functional group data from FTIR with the precise atomic mapping of NMR and the trace-level resolution of derivatized LC-MS, researchers can establish an irrefutable, self-validating profile of their synthesized derivatives.

References

  • Smith, N. J., et al. "Identification of the Side Products That Diminish the Yields of the Monoamidated Product in Metal-Catalyzed C–H Amidation of 2-Phenylpyridine with Arylisocyanates." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • DergiPark. "Synthesis and Characterization of Some New Hydrazones with Anti-Urease Activities." Journal of Research in Pharmacy. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 207-2: Analysis for Isocyanates by High Performance Liquid Chromatography (HPLC)." EPA Conditional Test Methods. Available at: [Link]

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 4-Acetylphenyl Cyanate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Acetylphenyl cyanate. The following protocols are designed to ensure the safe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Acetylphenyl cyanate. The following protocols are designed to ensure the safe handling, use, and disposal of this reactive chemical, grounded in established safety principles for cyanate esters and related compounds.

Understanding the Risks: The Reactivity of Cyanate Esters

4-Acetylphenyl cyanate (C₉H₇NO₂) is an ester of cyanic acid.[1] The cyanate functional group (-OCN) makes this compound highly reactive.[1] The primary hazards are associated with its potential to react with various substances and its inherent toxicity. While distinct from the more acutely toxic cyanides, cyanate esters and their isocyanate analogues pose significant health risks upon exposure.

The primary concerns when handling 4-Acetylphenyl cyanate include:

  • Inhalation: Vapors or dust can cause respiratory irritation.

  • Dermal Contact: The compound can cause skin irritation and may be harmful if absorbed through the skin.[2]

  • Eye Contact: Direct contact can lead to serious eye irritation.[2]

  • Ingestion: The substance is harmful if swallowed.[2]

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment. This plan outlines the necessary steps for handling 4-Acetylphenyl cyanate.

Pre-Handling Preparations

Before beginning any work with 4-Acetylphenyl cyanate, ensure the following are in place:

  • Designated Work Area: All handling of this compound, including weighing and transfers, should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Emergency Equipment: An emergency eye wash station and safety shower must be accessible and recently tested.[3][4]

  • Spill Kit: A spill kit containing appropriate absorbent materials should be readily available.

  • Waste Containers: Have clearly labeled, dedicated waste containers for solid and liquid waste contaminated with 4-Acetylphenyl cyanate.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-Acetylphenyl cyanate. Do not proceed without it.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and absorption.[3]
Eye Protection Chemical safety goggles and a full-face shield.To protect against splashes and dust.[2]
Body Protection A lab coat or chemical-resistant apron.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask for solids) should be used, especially when handling powders.To prevent inhalation of harmful dust or vapors.
Step-by-Step Handling Protocol
  • Don PPE: Before entering the designated work area, put on all required personal protective equipment as specified in the table above.

  • Prepare the Fume Hood: Ensure the fume hood is functioning correctly. Line the work surface with absorbent, disposable bench paper.

  • Transferring the Chemical:

    • Carefully open the container inside the fume hood.

    • Use a spatula or other appropriate tool to weigh out the desired amount of 4-Acetylphenyl cyanate onto a tared weigh boat.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care to minimize aerosolization.

    • Promptly and securely close the main container.

  • In-Experiment Use:

    • When adding the compound to a reaction vessel, do so slowly and carefully within the fume hood.

    • Ensure the reaction setup is secure and properly ventilated.

  • Post-Handling Decontamination:

    • Thoroughly clean all non-disposable equipment that came into contact with the chemical, following your lab's standard procedures for reactive chemical decontamination.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats, etc.) in the designated solid waste container.[3]

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield, goggles, and lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

Below is a workflow diagram for the safe handling of 4-Acetylphenyl cyanate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Fume Hood Area check_emergency 2. Verify Emergency Equipment prep_area->check_emergency don_ppe 3. Don Full PPE check_emergency->don_ppe weigh 4. Weigh Chemical in Hood don_ppe->weigh react 5. Perform Experiment weigh->react decontaminate 6. Decontaminate Equipment react->decontaminate dispose 7. Dispose of Waste decontaminate->dispose doff_ppe 8. Doff PPE dispose->doff_ppe wash 9. Wash Hands doff_ppe->wash

Caption: Safe Handling Workflow for 4-Acetylphenyl Cyanate.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop up the material and place it in a labeled, sealed container for hazardous waste disposal. Clean the spill area with soap and water.
Large Spill Evacuate the area and alert your institution's emergency response team.

Disposal Plan

All waste containing 4-Acetylphenyl cyanate must be treated as hazardous waste.

  • Solid Waste: All contaminated disposable items, including gloves, paper towels, and absorbent materials, must be placed in a clearly labeled, sealed container for solid hazardous waste.[3]

  • Liquid Waste: Unused solutions or reaction mixtures containing 4-Acetylphenyl cyanate should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour this chemical down the drain.

  • Empty Containers: "Empty" containers that held 4-Acetylphenyl cyanate should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled and sealed before collection.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-Acetylphenyl cyanate, ensuring a safe and productive research environment.

References

  • EvitaChem. (n.d.). 4-Acetylphenyl cyanate.
  • Sigma-Aldrich. (n.d.). 4-Acetylphenyl isocyanate.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 27). SAFETY DATA SHEET: 4-Acetylphenyl Isocyanate.
  • EvitaChem. (n.d.). 4-[Oxo(phenyl)acetyl]phenyl cyanate.
  • ChemicalBook. (2026, January 13). 4-ACETYLPHENYL ISOCYANATE.
  • Poongsan Corp. (2025, May 30).
  • Stenutz. (n.d.). 4-acetylphenyl isocyanate.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2025, December 26).
  • Tokyo Chemical Industry Co., Ltd. (2025, November 4).
  • TAE KWANG INDUSTRIAL Co., Ltd. (2021, March 17).
  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • OECD Existing Chemicals D
  • Carl ROTH. (2024, May 15).
  • U.S. Environmental Protection Agency. (n.d.). Cyanide Compounds.
  • LITFL. (2020, November 3). Cyanide toxicity.
  • TAE KWANG INDUSTRIAL Co., Ltd. (n.d.). Sodium Cyanide.

Sources

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Method

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